Kuraridin
Description
isolated from Sophora flavescens; structure in first source
Structure
2D Structure
3D Structure
Properties
CAS No. |
34981-25-4 |
|---|---|
Molecular Formula |
C26H30O6 |
Molecular Weight |
438.5 g/mol |
IUPAC Name |
(E)-1-[2,4-dihydroxy-6-methoxy-3-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]phenyl]-3-(2,4-dihydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C26H30O6/c1-15(2)6-7-18(16(3)4)12-20-23(30)14-24(32-5)25(26(20)31)21(28)11-9-17-8-10-19(27)13-22(17)29/h6,8-11,13-14,18,27,29-31H,3,7,12H2,1-2,4-5H3/b11-9+/t18-/m1/s1 |
InChI Key |
PIAPWPAWQGDOMN-SXAWMYDMSA-N |
Isomeric SMILES |
CC(=CC[C@H](CC1=C(C(=C(C=C1O)OC)C(=O)/C=C/C2=C(C=C(C=C2)O)O)O)C(=C)C)C |
Canonical SMILES |
CC(=CCC(CC1=C(C(=C(C=C1O)OC)C(=O)C=CC2=C(C=C(C=C2)O)O)O)C(=C)C)C |
Synonyms |
kuraridin |
Origin of Product |
United States |
Foundational & Exploratory
Kuraridin: A Technical Guide to its Natural Occurrence, Extraction, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kuraridin, a prenylated flavonoid predominantly found in the roots of Sophora flavescens, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth overview of this compound's primary natural source, its biosynthesis, and detailed methodologies for its extraction, isolation, and quantification. Furthermore, it elucidates the molecular pathways through which this compound exerts its biological effects, offering valuable insights for researchers and professionals in drug discovery and development.
Natural Occurrence and Source
This compound is a characteristic secondary metabolite of the genus Sophora, with its most abundant and well-documented source being the dried root of Sophora flavescens Aiton, a perennial shrub used extensively in traditional Chinese medicine known as "Ku Shen".[1] While other species of Sophora also produce a variety of prenylated flavonoids, this compound is considered a significant and often marker compound for Sophora flavescens.[2] The concentration of this compound and related flavonoids can vary depending on the specific tissue within the root.
Quantitative Data
The quantification of this compound in Sophora flavescens is crucial for standardization and quality control in both research and herbal medicine. High-Performance Liquid Chromatography (HPLC) is a commonly employed analytical technique for this purpose.
| Compound | Plant Part | Method | Concentration/Yield | Reference |
| This compound | Root | HPLC | Linearity range: 0.204-1.020 μg | [3] |
| Kurarinone | Root (Periderm) | HPLC | 0.01 mg/g | [4] |
| Kurarinone | Root (Phloem) | HPLC | Not specified | [4] |
| Kurarinone | Root (Xylem) | HPLC | Not specified | |
| Kushenol I | Root (Xylem) | HPLC | 1.31 mg/g |
Experimental Protocols
Extraction and Isolation of this compound from Sophora flavescens
This protocol is based on established methodologies for the efficient extraction and purification of this compound.
3.1.1. Materials and Equipment
-
Dried roots of Sophora flavescens
-
95% and 75% Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
n-Butanol (n-BuOH)
-
Silica gel for column chromatography
-
Polyamide
-
Sephadex LH-20
-
Semi-preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Rotary evaporator
3.1.2. Extraction Procedure
-
Grind the dried roots of Sophora flavescens into a fine powder.
-
Macerate the powdered root material with 95% EtOH and subsequently with 75% EtOH at room temperature for 7 days (repeated three times).
-
Filter the extracts and concentrate them under vacuum using a rotary evaporator to obtain a crude extract.
-
Suspend the crude extract in water and perform successive liquid-liquid partitioning with EtOAc and n-BuOH.
-
Concentrate the EtOAc fraction, which is enriched with this compound and other flavonoids.
3.1.3. Isolation and Purification
-
Subject the concentrated EtOAc extract to silica gel column chromatography.
-
Elute the column with a gradient of petroleum ether and ethyl acetate.
-
Further purify the fractions containing this compound using polyamide and Sephadex LH-20 column chromatography.
-
The final purification of this compound is achieved by semi-preparative RP-HPLC.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a validated HPLC method for the quantitative analysis of this compound.
3.2.1. Chromatographic Conditions
-
Column: Phenomenex Luna C18 (4.6 mm × 250 mm, 5 μm)
-
Mobile Phase: Methanol-0.38% phosphoric acid (75:25, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 365 nm
-
Injection Volume: Varies depending on sample concentration
-
Column Temperature: Ambient
3.2.2. Standard and Sample Preparation
-
Standard Solution: Accurately weigh and dissolve a reference standard of this compound in methanol to prepare a stock solution. Prepare a series of working standard solutions by diluting the stock solution with methanol to establish a calibration curve.
-
Sample Solution: Extract a known weight of powdered Sophora flavescens root with a suitable solvent (e.g., methanol) using ultrasonication or reflux extraction. Filter the extract and dilute it appropriately with methanol before injection into the HPLC system.
3.2.3. Data Analysis
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Calculate the concentration of this compound in the sample by comparing its peak area with the calibration curve. The linearity for this compound is reported to be in the range of 0.204-1.020 μg.
Biosynthesis and Signaling Pathways
Biosynthesis of this compound in Sophora flavescens
The biosynthesis of this compound begins with the phenylpropanoid pathway, a fundamental route for the production of various plant secondary metabolites. Phenylalanine serves as the initial precursor, which is converted through a series of enzymatic reactions to p-coumaroyl-CoA. This intermediate then enters the flavonoid biosynthesis pathway, where it is condensed with malonyl-CoA by chalcone synthase (CHS) to form naringenin chalcone. A key step in the formation of this compound is the prenylation at the C8 position of the chalcone backbone, which is catalyzed by prenyltransferases utilizing dimethylallyl pyrophosphate (DMAPP) as the prenyl donor.
References
- 1. Distinctive role of the cKit receptor tyrosine kinase signaling in mammalian melanocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multivariate quantitative combined with chemometrics for evaluating the quality of <italic style="font-style: italic">Sophora flavescens</italic> from different producing areas [journal.china-pharmacy.com]
- 3. HPLC determination of xanthohumol and this compound in Sophora flaves...: Ingenta Connect [ingentaconnect.com]
- 4. Discovery of this compound as a Potential Natural Anti-Melanogenic Agent: Focusing on Specific Target Genes and Multidirectional Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthesis of Kuraridin: A Technical Guide for Researchers
Abstract
Kuraridin, a prenylated flavonoid found predominantly in the roots of Sophora flavescens, has garnered significant interest within the scientific community due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, intended for researchers, scientists, and professionals in drug development. The guide details the precursor molecules, key enzymatic steps, and regulatory aspects of this compound synthesis in plants. It includes a compilation of quantitative data, detailed experimental protocols for key analytical and biochemical procedures, and visualizations of the metabolic pathways and experimental workflows to facilitate a deeper understanding of this complex biosynthetic process.
Introduction
This compound is a lavandulyl-prenylated flavanone, a class of secondary metabolites with a C8-prenylation on the flavonoid A ring. Its unique chemical structure contributes to a range of biological activities, including antimicrobial, anti-inflammatory, and potential anticancer effects. Understanding the biosynthetic pathway of this compound is crucial for its potential biotechnological production and for the development of novel therapeutic agents. This guide synthesizes the current knowledge on this compound biosynthesis, from the initial precursor molecules derived from primary metabolism to the final intricate enzymatic transformations.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound is a multi-step process that begins with the well-established phenylpropanoid and flavonoid biosynthetic pathways, followed by a specialized prenylation step that confers its unique structure.
Phenylpropanoid Pathway: Synthesis of the Flavonoid Backbone Precursor
The journey to this compound begins with the essential amino acid L-phenylalanine, which enters the phenylpropanoid pathway. A series of enzymatic reactions convert L-phenylalanine into p-coumaroyl-CoA, the primary precursor for flavonoid biosynthesis.
The key enzymes involved in this initial phase are:
-
Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.
-
Cinnamate 4-hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.
-
4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.
Flavonoid Biosynthesis: Formation of the Naringenin Core
The flavonoid backbone of this compound is derived from the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA, a product of fatty acid metabolism. This core reaction is catalyzed by chalcone synthase (CHS) , a key enzyme in flavonoid biosynthesis, resulting in the formation of naringenin chalcone. Subsequently, chalcone isomerase (CHI) catalyzes the stereospecific cyclization of naringenin chalcone to form (2S)-naringenin, the flavanone precursor to this compound.
The Unique Prenylation Step: Formation and Transfer of the Lavandulyl Group
The defining feature of this compound is the presence of a lavandulyl group at the C8 position of the naringenin A-ring. This irregular monoterpene moiety is synthesized and transferred in a two-step process.
The precursor for the lavandulyl group is lavandulyl diphosphate (LPP). Unlike regular monoterpenes that are formed from the head-to-tail condensation of dimethylallyl diphosphate (DMAPP) and isopentenyl diphosphate (IPP), LPP is synthesized through a "head-to-middle" condensation of two DMAPP molecules. This reaction is catalyzed by the enzyme lavandulyl diphosphate synthase (LPPS) . While LPPS has been characterized in plants like Lavandula (lavender), the specific LPPS enzyme in Sophora flavescens has not yet been isolated and characterized. However, the abundance of lavandulyl-containing flavonoids in S. flavescens strongly suggests the presence of a homologous enzyme.
The final and crucial step in this compound biosynthesis is the transfer of the lavandulyl group from LPP to the C8 position of the naringenin scaffold. This reaction is catalyzed by a specific lavandulyl prenyltransferase (PT) . Several flavonoid prenyltransferases have been identified in Sophora flavescens, such as SfN8DT-1 and SfFPT, which are known to prenylate flavonoids at the C8 position using DMAPP as a substrate. It is highly probable that a yet-to-be-identified member of this prenyltransferase family in S. flavescens exhibits specificity for LPP as the prenyl donor, thus completing the biosynthesis of this compound.
Signaling Pathways and Experimental Workflows
To aid in the understanding of the biosynthetic and experimental processes, the following diagrams are provided.
Kuraridin molecular formula C26H30O6
An In-depth Technical Guide to Kuraridin (C26H30O6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a prenylated chalcone with the molecular formula C26H30O6, is a bioactive compound predominantly isolated from the roots of Sophora flavescens.[1] This technical guide provides a comprehensive overview of this compound, focusing on its physicochemical properties, diverse pharmacological activities, and underlying mechanisms of action. Special emphasis is placed on its potent anti-melanogenic, antibacterial, and antiviral properties. The document summarizes key quantitative data in structured tables and presents detailed experimental protocols for assessing its biological effects. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding for research and development applications.
Physicochemical Properties
This compound is classified as a flavonoid, a class of compounds known for a wide range of biological activities.[2] It is typically sourced from the traditional Chinese medicinal plant Ku Shen (Sophora flavescens).[2] Its structural and physical properties are essential for understanding its pharmacokinetic and pharmacodynamic profiles.
| Property | Value | Source(s) |
| Molecular Formula | C26H30O6 | [2][3] |
| Molecular Weight | ~438.5 g/mol | |
| CAS Number | 34981-25-4 | |
| IUPAC Name | (E)-1-[2,4-dihydroxy-6-methoxy-3-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]phenyl]-3-(2,4-dihydroxyphenyl)prop-2-en-1-one | |
| SMILES | CC(=CC--INVALID-LINK--C(=C)C)C | |
| Appearance | Orange oil or crystalline solid | |
| Melting Point | 114-116 °C | |
| Solubility | Soluble in ethanol and dimethyl sulfoxide (DMSO); limited solubility in water. |
Pharmacological Activities and Mechanisms of Action
This compound exhibits a broad spectrum of biological activities, making it a compound of significant interest for pharmaceutical and cosmetic applications.
Anti-Melanogenic Activity
This compound is a highly potent inhibitor of melanogenesis, the process of melanin production. Its efficacy surpasses that of kojic acid, a well-known tyrosinase inhibitor.
-
Tyrosinase Inhibition : Tyrosinase is the rate-limiting enzyme in melanin synthesis. This compound demonstrates powerful inhibitory effects on both the monophenolase and diphenolase activities of tyrosinase.
-
Signaling Pathway Regulation : this compound's anti-melanogenic effects are mediated through the modulation of specific signaling cascades. It primarily acts on the c-KIT and endothelin receptor type B (ETB-R) pathways. In the c-KIT pathway, this compound directly targets KIT and MAP2K1 (which encodes ERK1/2), leading to the phosphorylation and subsequent degradation of the Microphthalmia-associated transcription factor (MITF). In the ETB-R pathway, it acts on PRKCA (Protein Kinase C alpha) to suppress melanogenesis.
Antibacterial and Antivirulence Activity
This compound has demonstrated significant antibacterial properties, particularly against Methicillin-Resistant Staphylococcus aureus (MRSA).
-
Growth Inhibition : It exhibits direct antibacterial effects against several MRSA strains.
-
Synergistic Effects : this compound enhances the efficacy of conventional antibiotics such as gentamicin, fusidic acid, and vancomycin when used in combination.
-
Antivirulence : At sub-inhibitory concentrations, this compound reduces the pathogenicity of MRSA by inhibiting key virulence factors. This includes significantly decreasing bacterial adhesion to host cells (e.g., HaCaT keratinocytes) and inhibiting biofilm formation, a critical factor in chronic infections.
Antiviral and Anti-inflammatory Activities
-
Antiviral : this compound shows promising in vitro antiviral activity against reovirus. Its mechanism involves the inhibition of viral replication and hemagglutination, which is the process of viral attachment to red blood cells.
-
Anti-inflammatory : The compound exhibits anti-inflammatory effects by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. It also suppresses the production of key pro-inflammatory cytokines, including IL-1β, IL-6, and TNFα, in bacterial toxin-stimulated immune cells.
Summary of Biological Activities
| Activity | Target/Model | Efficacy (IC50 / MIC) | Source(s) |
| Anti-Tyrosinase | Monophenolase activity | IC50: 0.16 μM | |
| Anti-Tyrosinase | Diphenolase activity | Ki: 0.27 μM (Competitive) | |
| PDE5 Inhibition | cGMP specific phosphodiesterase type 5 | IC50: 0.64 μM | |
| Antibacterial | S. aureus KCTC 1621 | MIC: 20 µg/mL | |
| Antibacterial | Various MRSA strains | MIC: ~8 µg/mL | |
| Antifungal | Candida albicans ATCC 10231 | MIC: 25 µg/mL |
Key Experimental Protocols
The investigation of this compound's bioactivity involves a series of standardized in vitro and cell-based assays.
Tyrosinase Inhibition Assay (In Vitro)
This protocol assesses the direct inhibitory effect of this compound on mushroom tyrosinase activity.
-
Reagent Preparation : Prepare a stock solution of this compound in DMSO. Prepare substrate solutions of L-tyrosine (for monophenolase activity) and L-DOPA (for diphenolase activity) in phosphate buffer (pH 6.8). Prepare a solution of mushroom tyrosinase in the same buffer.
-
Assay Procedure : In a 96-well plate, add phosphate buffer, varying concentrations of this compound, and the tyrosinase solution.
-
Initiation : Start the reaction by adding the substrate (L-tyrosine or L-DOPA).
-
Measurement : Incubate the plate at a controlled temperature (e.g., 37°C). Measure the formation of dopachrome by monitoring the absorbance at ~475 nm at regular intervals using a microplate reader.
-
Data Analysis : Calculate the percentage of inhibition for each concentration of this compound relative to a control without the inhibitor. Determine the IC50 value by plotting inhibition percentage against inhibitor concentration.
Cell-Based Melanin Content Assay
This assay quantifies the effect of this compound on melanin production in cultured B16F10 melanoma cells.
-
Cell Culture : Culture B16F10 cells in appropriate media (e.g., DMEM with 10% FBS) until they reach 70-80% confluency.
-
Treatment : Seed cells in a culture plate. After 24 hours, treat the cells with a melanogenesis stimulator (e.g., α-Melanocyte-stimulating hormone, α-MSH) and various non-toxic concentrations of this compound (determined previously by a cytotoxicity assay like MTT).
-
Incubation : Incubate the cells for 48-72 hours.
-
Cell Lysis : Wash the cells with PBS, then lyse them using a solution of NaOH (e.g., 1N NaOH) containing DMSO, and heat at 80°C to dissolve the melanin.
-
Quantification : Measure the absorbance of the lysate at 405 nm using a microplate reader. Normalize the melanin content to the total protein content of each sample, determined by a BCA or Bradford protein assay.
MRSA Biofilm Formation Assay
This protocol uses crystal violet staining to quantify the inhibition of MRSA biofilm formation.
-
Bacterial Culture : Grow MRSA strains in a suitable broth (e.g., Tryptic Soy Broth) overnight.
-
Treatment : Dilute the overnight culture and add it to the wells of a 96-well microtiter plate. Add sub-inhibitory concentrations of this compound (e.g., 1/8, 1/16 MIC). Include a control group with no this compound.
-
Incubation : Incubate the plate for 24-48 hours at 37°C to allow for biofilm formation.
-
Staining : Carefully remove the planktonic (free-floating) bacteria and wash the wells with PBS to remove any remaining non-adherent cells. Fix the biofilm with methanol, then stain with 0.1% crystal violet solution for 15-20 minutes.
-
Quantification : Wash away the excess stain and allow the plate to dry. Solubilize the bound stain with an appropriate solvent (e.g., 33% acetic acid or ethanol). Measure the absorbance at ~570 nm. A reduction in absorbance indicates inhibition of biofilm formation.
Conclusion and Future Directions
This compound (C26H30O6) is a multifunctional natural compound with well-documented pharmacological potential. Its potent anti-melanogenic activity positions it as a promising candidate for depigmenting agents in cosmetics and treatments for hyperpigmentation disorders. Furthermore, its antibacterial and antivirulence properties, especially against resistant pathogens like MRSA, highlight its potential as an adjunct to antibiotic therapy.
Future research should focus on preclinical and clinical trials to validate its efficacy and safety in human subjects. Further investigation into its other mechanisms of action, such as its anti-inflammatory and PTP1B inhibitory effects, could unveil new therapeutic applications. The development of advanced analytical methods for its quantification in biological samples will also be crucial for its progression as a therapeutic agent.
References
Kuraridin (CAS No. 34981-25-4): A Technical Guide for Researchers and Drug Development Professionals
An In-depth Review of the Chemical Properties, Biological Activities, and Mechanisms of Action of a Promising Prenylated Flavonoid
Introduction
Kuraridin, a prenylated chalcone with the CAS number 34981-25-4, is a bioactive flavonoid predominantly isolated from the roots of Sophora flavescens. This natural compound has garnered significant scientific interest due to its diverse pharmacological activities, including potent anti-melanogenic, antimicrobial, anti-inflammatory, and antiviral properties. This technical guide provides a comprehensive overview of the current scientific knowledge on this compound, with a focus on its chemical characteristics, quantitative biological data, detailed experimental methodologies, and the underlying signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.
Chemical and Physical Properties
This compound is characterized by a chalcone backbone with a lavandulyl group, a methoxy moiety, and multiple hydroxyl groups. These structural features contribute to its biological activities and physical characteristics.
| Property | Value | Reference |
| CAS Number | 34981-25-4 | [1][2] |
| IUPAC Name | (E)-1-[2,4-dihydroxy-6-methoxy-3-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]phenyl]-3-(2,4-dihydroxyphenyl)prop-2-en-1-one | [1][2] |
| Molecular Formula | C₂₆H₃₀O₆ | [1] |
| Molecular Weight | 438.5 g/mol | |
| SMILES | CC(=CCC--INVALID-LINK--C(=C)C)C | |
| Appearance | Orange oil or crystalline solid | |
| Solubility | Soluble in organic solvents like ethanol, dimethyl sulfoxide (DMSO), chloroform, dichloromethane, and ethyl acetate. Limited solubility in water. |
Biological Activities and Quantitative Data
This compound exhibits a range of biological effects, with significant potential for therapeutic applications. The following sections summarize the key activities and present the available quantitative data in a structured format.
Anti-Melanogenic Activity
This compound is a potent inhibitor of melanogenesis, primarily through its direct inhibition of tyrosinase, the rate-limiting enzyme in melanin synthesis.
| Assay | Parameter | Value | Reference |
| Tyrosinase Inhibition (monophenolase) | IC₅₀ | 0.16 µM | |
| Tyrosinase Inhibition (diphenolase) | IC₅₀ | 0.04 µM | |
| Tyrosinase Inhibition (diphenolase) | Kᵢ (competitive) | 0.27 µM | |
| Melanin Production in B16F10 cells | Inhibition | Significant at 0.1 - 5 µM | |
| Cellular Tyrosinase Activity in B16F10 cells | Inhibition | Significant at 0.1 - 5 µM |
Antimicrobial Activity (Anti-MRSA)
This compound has demonstrated significant antibacterial activity against Methicillin-Resistant Staphylococcus aureus (MRSA), a major cause of hospital and community-acquired infections.
| Strain(s) | Parameter | Value (µg/mL) | Reference |
| Clinical CA-MRSA and HA-MRSA strains | MIC (alone) | 4 - 8 | |
| Clinical CA-MRSA and HA-MRSA strains | MIC (in combination with Epicatechin Gallate) | 1 - 4 | |
| Laboratory MRSA strains | MIC (in combination with Epicatechin Gallate) | 2 - 4 | |
| MRSA strains (USA300, ST30, ST239) | Biofilm Formation Inhibition | Significant at 1/8 MIC |
Antiviral Activity (Anti-reovirus)
This compound has been shown to inhibit the replication of human reoviruses (HRV) and porcine reovirus (PRV).
| Virus | Assay | EC₅₀ (µM) | Reference |
| HRV1-3, PRV | Simultaneous Treatment | 15.3 - 176.9 | |
| HRV1-3, PRV | Post-Treatment (Replication Inhibition) | 14.0 - 62.0 |
Other Biological Activities
| Activity | Parameter | Value | Reference |
| PDE5 Inhibition | IC₅₀ | 0.64 µM | |
| Anti-inflammatory | Cytokine (IL-1β, IL-6, TNF-α) Suppression | Demonstrated in bacterial toxin-stimulated PBMCs |
Signaling Pathways
The biological effects of this compound are mediated through its interaction with specific cellular signaling pathways. The most well-characterized of these is its role in the regulation of melanogenesis.
Anti-Melanogenic Signaling Pathway
This compound exerts its anti-melanogenic effects by targeting key components of the c-KIT and Endothelin Receptor Type B (ETB-R) signaling pathways. Network pharmacology and molecular docking studies have identified direct interactions with c-KIT, Extracellular signal-regulated kinase (ERK) 1/2, and Protein Kinase C (PKC). The binding of this compound to the c-KIT receptor tyrosine kinase and its influence on the downstream MAPK/ERK cascade leads to the phosphorylation and subsequent degradation of Microphthalmia-associated transcription factor (MITF), a master regulator of melanogenic gene expression. This ultimately results in the downregulation of tyrosinase and other melanogenesis-related proteins.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon previous findings.
Anti-Melanogenic Activity Assays
This assay quantifies the direct inhibitory effect of this compound on mushroom tyrosinase activity.
-
Materials: Mushroom tyrosinase, L-tyrosine or L-DOPA as substrate, phosphate buffer (pH 6.8), 96-well microplate, microplate reader.
-
Procedure:
-
Prepare solutions of this compound at various concentrations in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add phosphate buffer, mushroom tyrosinase solution, and the this compound solution.
-
Pre-incubate the mixture at a specified temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-20 minutes).
-
Initiate the reaction by adding the substrate (L-tyrosine or L-DOPA).
-
Measure the absorbance of the product (dopachrome) kinetically at a specific wavelength (e.g., 475-490 nm) for a set duration.
-
Calculate the percentage of inhibition relative to a control without the inhibitor. IC₅₀ values are determined by plotting inhibition percentage against inhibitor concentration.
-
This cell-based assay assesses the effect of this compound on melanin production and cellular tyrosinase activity in a relevant cell line.
-
Cell Culture: B16F10 murine melanoma cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Melanin Content Measurement:
-
Seed B16F10 cells in a 6-well plate and allow them to adhere.
-
Treat the cells with various concentrations of this compound and a melanogenesis stimulator (e.g., α-MSH) for 72 hours.
-
Harvest the cells, wash with PBS, and lyse the cell pellets with 1 N NaOH.
-
Measure the absorbance of the lysate at 405 nm to quantify the melanin content.
-
-
Cellular Tyrosinase Activity:
-
Following treatment as described above, lyse the cells in a buffer containing a non-ionic detergent (e.g., Triton X-100).
-
Quantify the protein concentration of the cell lysates.
-
Incubate a standardized amount of protein with L-DOPA at 37°C.
-
Measure the formation of dopachrome by reading the absorbance at 475 nm.
-
Antimicrobial Activity Assays
The broth microdilution method is used to determine the MIC of this compound against MRSA strains according to CLSI guidelines.
-
Materials: Mueller-Hinton broth (MHB), 96-well microplates, MRSA strains, this compound solution.
-
Procedure:
-
Prepare serial two-fold dilutions of this compound in MHB in a 96-well plate.
-
Inoculate each well with a standardized suspension of the MRSA strain.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
This assay evaluates the ability of this compound to prevent the formation of MRSA biofilms.
-
Procedure:
-
MRSA is cultured in a 96-well plate with sub-inhibitory concentrations of this compound.
-
After incubation, the wells are washed to remove non-adherent bacteria.
-
The remaining biofilm is stained with crystal violet.
-
The stained biofilm is solubilized, and the absorbance is measured to quantify the biofilm mass.
-
Antiviral Activity Assay (Anti-reovirus)
The anti-reovirus activity of this compound is assessed using a neutral red assay to determine cell viability after viral infection.
-
Procedure (Simultaneous Treatment):
-
TF-104 cells are infected with reovirus in the presence of various concentrations of this compound.
-
After a 1-hour incubation, the virus and compound are removed, and fresh medium is added.
-
The cells are incubated for 72 hours.
-
Cell viability is assessed using the neutral red uptake assay.
-
-
Procedure (Post-Treatment):
-
TF-104 cells are first infected with reovirus.
-
After 1 hour, the cells are treated with different concentrations of this compound and incubated for 72 hours.
-
Cell viability is determined using the neutral red assay.
-
Pharmacokinetics
The pharmacokinetic profile of this compound has been investigated in rats following oral administration. A sensitive UHPLC-MS/MS method has been developed for its quantification in plasma.
| Parameter | Value | Condition | Reference |
| Tₘₐₓ | 0.87 h | 10.2 mg/kg oral administration in rats | |
| t₁/₂ | 5.54 h | 10.2 mg/kg oral administration in rats | |
| Metabolism | Glucuronidation and hydroxylation are the main pathways. 19 metabolites have been identified in rat plasma. | Oral administration in rats | |
| Skin Permeability | Predicted to be low. | In silico prediction |
A parallel artificial membrane permeability assay (PAMPA) can be employed as a high-throughput screening method to further evaluate the skin permeability of this compound and its formulations.
Conclusion
This compound (CAS No. 34981-25-4) is a multifaceted natural compound with a compelling profile of biological activities, particularly in the realms of dermatology and infectious diseases. Its potent inhibition of tyrosinase, coupled with a well-defined mechanism of action involving the c-KIT/MAPK signaling pathway, makes it a strong candidate for development as a skin-whitening agent and for the treatment of hyperpigmentation disorders. Furthermore, its significant anti-MRSA activity presents a promising avenue for the development of new antibacterial therapies, especially in the context of rising antibiotic resistance.
The detailed experimental protocols and quantitative data compiled in this technical guide offer a solid foundation for future research. Further investigations into its other reported activities, such as PDE5 inhibition and anti-inflammatory effects, are warranted to fully elucidate its therapeutic potential. Moreover, comprehensive pharmacokinetic and toxicological studies are essential to advance this compound from a promising lead compound to a clinically viable therapeutic agent. This guide serves to equip researchers and drug development professionals with the necessary information to explore the full potential of this remarkable natural product.
References
Physical and chemical properties of Kuraridin
Introduction
Kuraridin is a prenylated flavonoid predominantly isolated from the roots of Sophora flavescens, a plant with a long history of use in traditional Chinese medicine. This compound has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, its biological effects with a focus on relevant signaling pathways, and detailed experimental protocols for its extraction and activity assessment. This document is intended for researchers, scientists, and professionals in the field of drug development.
Physical and Chemical Properties
This compound is a complex molecule with a distinct chemical structure that contributes to its biological activity. It is classified as a prenylated chalcone, a subclass of flavonoids.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | (E)-1-[2,4-dihydroxy-6-methoxy-3-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]phenyl]-3-(2,4-dihydroxyphenyl)prop-2-en-1-one | [1] |
| CAS Number | 34981-25-4 | [1] |
| Molecular Formula | C₂₆H₃₀O₆ | [1] |
| Molecular Weight | 438.5 g/mol | [1] |
| Appearance | Orange oil or crystalline solid | [2] |
| Solubility | Soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO); limited solubility in water. | |
| Stability | Stable under normal storage conditions. May degrade under extreme pH or temperature. | |
| Reactivity | The presence of hydroxyl groups makes it susceptible to oxidation and other chemical modifications. | |
| Melting Point | Not clearly defined; exists as an oil or crystalline solid. | |
| Boiling Point | Not determined; likely to decompose at high temperatures. |
Spectroscopic Data
The structural elucidation of this compound has been achieved through various spectroscopic techniques.
Table 2: Spectroscopic Data for this compound
| Technique | Key Observations |
| ¹H-NMR | The ¹H-NMR spectrum of this compound displays characteristic signals for aromatic protons, a methoxy group, and protons of the prenyl and lavandulyl side chains. The presence of doublets with large coupling constants in the olefinic region is indicative of the trans configuration of the chalcone backbone. |
| ¹³C-NMR | The ¹³C-NMR spectrum shows resonances for all 26 carbon atoms, including signals for carbonyl carbons, aromatic carbons, and carbons of the aliphatic side chains. The chemical shifts are consistent with the proposed flavonoid structure. |
| FT-IR (cm⁻¹) | The IR spectrum exhibits characteristic absorption bands for hydroxyl groups (broad band around 3400 cm⁻¹), carbonyl groups (around 1650 cm⁻¹), aromatic C=C stretching (around 1600-1450 cm⁻¹), and C-O stretching. |
| UV-Vis (λmax) | In methanol, this compound typically shows two main absorption bands characteristic of chalcones. Band I is observed in the range of 340-390 nm and Band II in the range of 230-270 nm. |
| Mass Spectrometry | Electrospray ionization mass spectrometry (ESI-MS) typically shows a protonated molecular ion [M+H]⁺ or a deprotonated molecular ion [M-H]⁻ corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) confirms the elemental composition. |
Biological Activities and Signaling Pathways
This compound exhibits a range of biological activities, including anti-melanogenic, anti-microbial, and anti-viral effects.
Anti-Melanogenic Activity
This compound is a potent inhibitor of melanogenesis, the process of melanin production. This activity is primarily attributed to its direct inhibition of tyrosinase, the key enzyme in this pathway. Furthermore, this compound has been shown to modulate the expression of genes involved in melanogenesis through the c-KIT and Endothelin Receptor B (ETB-R) signaling pathways.
The c-KIT receptor, a receptor tyrosine kinase, plays a crucial role in the proliferation, differentiation, and survival of melanocytes. Its ligand, stem cell factor (SCF), is produced by keratinocytes. The binding of SCF to c-KIT triggers a signaling cascade that ultimately leads to the activation of the microphthalmia-associated transcription factor (MITF), a master regulator of melanogenic gene expression, including tyrosinase. This compound has been found to downregulate the expression of c-KIT, thereby inhibiting this signaling pathway and reducing melanin synthesis.
References
Kuraridin's Potent Inhibition of Tyrosinase: A Mechanistic Deep Dive
For Immediate Release
BUSAN, South Korea – Researchers have elucidated the significant inhibitory action of kuraridin, a prenylated flavonoid sourced from Sophora flavescens, on tyrosinase, the key enzyme in melanin synthesis. This technical guide provides an in-depth analysis of this compound's mechanism of action, presenting quantitative data, detailed experimental protocols, and visualizations of the involved biochemical pathways. This information is critical for scientists and drug development professionals working on novel depigmenting agents for hyperpigmentation disorders.
This compound has demonstrated superior anti-tyrosinase activity, with IC50 values in the nanomolar range, significantly surpassing the potency of the commonly used inhibitor, kojic acid.[1][2] This potent activity is attributed to its unique chalcone structure, which plays a crucial role in its inhibitory function.[2]
Quantitative Analysis of Tyrosinase Inhibition
The inhibitory efficacy of this compound against both the monophenolase and diphenolase activities of tyrosinase has been quantified through rigorous enzymatic assays. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) values highlight its remarkable potency.
| Compound | Tyrosinase Activity | IC50 (µM) | Inhibition Type | Ki (µM) | Reference |
| This compound | Monophenolase (L-tyrosine) | 0.16 | Non-competitive | 0.24 | [1][2] |
| This compound | Diphenolase (L-DOPA) | 0.04 | - | - | |
| Kojic Acid | Monophenolase (L-tyrosine) | >100 | - | - | |
| Kojic Acid | Diphenolase (L-DOPA) | 21.3 | - | - |
Mechanism of Action: A Non-Competitive Inhibition Model
Kinetic analysis of this compound's interaction with tyrosinase reveals a non-competitive inhibition mechanism for its monophenolase activity. This indicates that this compound does not bind to the active site of the enzyme where the substrate (L-tyrosine) binds. Instead, it binds to an allosteric site, a distinct site on the enzyme, which induces a conformational change in the enzyme, thereby reducing its catalytic efficiency without affecting substrate binding.
Experimental Protocols
Tyrosinase Inhibition Assay
The inhibitory effect of this compound on mushroom tyrosinase activity is determined spectrophotometrically by measuring the formation of dopachrome from the oxidation of a substrate.
Materials:
-
Mushroom tyrosinase (Sigma-Aldrich)
-
L-tyrosine (substrate for monophenolase activity)
-
L-DOPA (substrate for diphenolase activity)
-
This compound (test compound)
-
Kojic acid (positive control)
-
Phosphate buffer (pH 6.8)
-
96-well microplate reader
Procedure:
-
Prepare solutions of this compound and kojic acid in dimethyl sulfoxide (DMSO).
-
In a 96-well plate, add 20 µL of the test compound solution, 140 µL of phosphate buffer, and 20 µL of mushroom tyrosinase solution (1000 U/mL).
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the substrate solution (L-tyrosine or L-DOPA).
-
Measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.
-
The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance of the reaction with the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the inhibitor.
Kinetic Analysis
To determine the mode of inhibition, the tyrosinase inhibition assay is performed with varying concentrations of both the substrate (L-tyrosine) and this compound. The initial reaction velocities are measured, and the data is analyzed using Lineweaver-Burk plots.
Downstream Signaling Pathways
Beyond direct enzyme inhibition, this compound has been shown to modulate signaling pathways involved in melanogenesis. Network pharmacology studies have identified that this compound targets key genes such as KIT, MAP2K1 (MEK1), and PRKCA (PKCα). These genes are integral components of the c-KIT and Endothelin Receptor (ETB-R) signaling pathways, which are upstream regulators of microphthalmia-associated transcription factor (MITF), the master regulator of melanogenic gene expression.
Molecular docking simulations have further confirmed strong interactions between this compound and the proteins encoded by these target genes (c-KIT, ERK1/2, and PKC), suggesting a multi-target mechanism for its anti-melanogenic effects.
Conclusion
This compound presents a compelling profile as a potent tyrosinase inhibitor with a well-defined non-competitive mechanism of action. Its ability to also modulate upstream signaling pathways involved in melanogenesis underscores its potential as a multi-target therapeutic agent for hyperpigmentation. The quantitative data and methodologies provided herein offer a solid foundation for further research and development of this compound-based dermatological products.
References
The Multifaceted Biological Activities of Kuraridin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kuraridin, a prenylated flavonoid predominantly isolated from the roots of Sophora flavescens, has emerged as a compound of significant interest within the scientific community. Exhibiting a broad spectrum of biological activities, this natural product presents considerable therapeutic potential. This technical guide provides an in-depth overview of the current understanding of this compound's biological functions, with a focus on its anti-melanogenic, antimicrobial, anti-inflammatory, and anticancer properties. Detailed experimental methodologies, quantitative data, and visual representations of associated signaling pathways are presented to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.
Introduction to Prenylated Flavonoids and this compound
Prenylated flavonoids are a class of naturally occurring phenolic compounds characterized by the presence of one or more isoprenoid side chains. This structural feature often enhances their lipophilicity and, consequently, their interaction with biological membranes and cellular targets, leading to a diverse array of pharmacological activities. This compound is a prominent member of this class and has been the subject of numerous studies investigating its potential as a therapeutic agent.[1]
Biological Activities of this compound
This compound has demonstrated a range of biological effects, which are summarized in the following sections. The quantitative data associated with these activities are presented for comparative analysis.
Anti-Melanogenic Activity
This compound has shown potent anti-melanogenic properties, primarily through the inhibition of tyrosinase, a key enzyme in melanin synthesis.[2] This activity suggests its potential application in the cosmetic and pharmaceutical industries for treating hyperpigmentation disorders.[2]
Table 1: Anti-Melanogenic and Tyrosinase Inhibitory Activity of this compound
| Activity | Target/Model | Metric | Value | Reference |
| Anti-monophenolase activity | L-tyrosine substrate | IC50 | 0.16 µM | [2] |
| Melanin content reduction in 3D human skin model | 0.1 µM this compound | % reduction | 66.41 ± 1.54% | |
| Melanin content reduction in 3D human skin model | 1 µM this compound | % reduction | 54.07 ± 4.7% | |
| Melanin content reduction in 3D human skin model | 5 µM this compound | % reduction | 47.87 ± 3.6% | |
| Inhibition of extracellular melanin production in B16F10 cells | 5 µM this compound | Comparison | Similar to 500 µM kojic acid |
Antimicrobial and Antiviral Activity
This compound exhibits significant antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism of action involves the inhibition of bacterial growth and virulence factors such as biofilm formation. This compound has also been reported to have in vitro anti-reovirus activity by inhibiting viral replication and hemagglutination.
Table 2: Antimicrobial Activity of this compound
| Activity | Target Organism | Metric | Value | Reference |
| Antibacterial effect | MRSA strains | MIC | ~8 µg/mL | |
| Antibacterial effect | E. coli KCTC 1924 | MIC | 20 µg/mL | |
| Antibacterial effect | Salmonella typhimurium KCTC 1926 | MIC | 20 µg/mL | |
| Antibacterial effect | Staphylococcus epidermis ATCC 12228 | MIC | 20 µg/mL | |
| Antibacterial effect | S. aureus KCTC 1621 | MIC | 20 µg/mL | |
| Biofilm formation inhibition in USA300 (MRSA) | 1/8 MIC of this compound | Significance | p < 0.001 | |
| Biofilm formation inhibition in ST30 (MRSA) | 1/8 MIC of this compound | Significance | p < 0.001 | |
| Biofilm formation inhibition in ST239 (MRSA) | 1/8 MIC of this compound | Significance | p < 0.01 |
Anti-inflammatory Activity
This compound has demonstrated anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in bacterial toxin-stimulated peripheral blood mononuclear cells. It also inhibits cyclooxygenases and lipoxygenases, enzymes involved in the metabolism of arachidonic acid.
Anticancer and Cytotoxic Activity
The anticancer potential of this compound has been investigated, with studies showing its ability to induce apoptosis and cell cycle arrest in cancer cells. A mixture of this compound and nor-kurarinone has been shown to induce G2/M phase arrest and trigger the mitochondrial apoptotic pathway in human gastric adenocarcinoma SGC-7901 cells.
Table 3: Cytotoxic Activity of this compound
| Activity | Cell Line | Metric | Value | Reference |
| Cytotoxicity | HepG2 | IC50 | 37.8 µg/mL |
Other Biological Activities
In addition to the activities mentioned above, this compound has been reported to possess antioxidant, glycosidase inhibitory, and Na+-glucose cotransporter (SGLT) inhibitory activities.
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating various cellular signaling pathways. A notable example is its role in the inhibition of melanogenesis.
Anti-Melanogenesis Signaling
This compound's anti-melanogenic effects are mediated through the regulation of the c-KIT and endothelin receptor type B (ETB-R) signaling pathways. It directly targets KIT, MAP2K1 (encoding ERK1/2), and PRKCA. By affecting the c-KIT pathway, this compound influences the Raf-1 and MAPK signaling cascades, leading to the phosphorylation and subsequent degradation of the microphthalmia-associated transcription factor (MITF), a key regulator of melanogenic enzymes. In the ETB-R pathway, this compound's action on PRKCA also contributes to the downregulation of MITF.
Caption: this compound's inhibition of melanogenesis via c-KIT and ETB-R pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Tyrosinase Activity Assay
This assay measures the inhibitory effect of a compound on the enzymatic activity of tyrosinase.
Materials:
-
Mushroom tyrosinase
-
L-tyrosine or L-DOPA substrate
-
Phosphate buffer (pH 6.8)
-
Test compound (this compound)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a solution of mushroom tyrosinase in phosphate buffer.
-
Prepare various concentrations of the test compound (this compound) and a positive control (e.g., kojic acid) in a suitable solvent.
-
In a 96-well plate, add the test compound solutions to the respective wells.
-
Add the tyrosinase solution to each well.
-
Pre-incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).
-
Initiate the reaction by adding the L-tyrosine or L-DOPA substrate solution to all wells.
-
Measure the absorbance at a specific wavelength (e.g., 475-490 nm) at regular intervals using a microplate reader.
-
Calculate the percentage of tyrosinase inhibition for each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the tyrosinase activity.
Caption: Workflow for the in vitro tyrosinase activity assay.
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., MRSA)
-
Culture medium (e.g., Mueller-Hinton Broth)
-
Test compound (this compound)
-
96-well microplate
-
Incubator
-
Microplate reader
Procedure:
-
Prepare a standardized inoculum of the bacterial strain in the culture medium.
-
Prepare serial two-fold dilutions of this compound in the culture medium in a 96-well plate.
-
Add the bacterial inoculum to each well containing the diluted compound. Include positive (bacteria only) and negative (medium only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
After incubation, visually inspect the wells for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound at which no visible growth is observed.
-
Optionally, measure the optical density (OD) at 600 nm using a microplate reader to quantify bacterial growth.
Biofilm Inhibition Assay (Crystal Violet Method)
This assay quantifies the ability of a compound to inhibit biofilm formation by microorganisms.
Materials:
-
Bacterial strains
-
Culture medium
-
Test compound (this compound)
-
96-well flat-bottom microplate
-
Crystal violet solution (0.1%)
-
Ethanol (95%) or acetic acid (33%)
-
Microplate reader
Procedure:
-
Grow an overnight culture of the bacterial strain.
-
Dilute the culture and add it to the wells of a 96-well plate containing various concentrations of this compound.
-
Incubate the plate under conditions that promote biofilm formation (e.g., 24-48 hours at 37°C).
-
After incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.
-
Fix the biofilms by air-drying or with methanol.
-
Stain the biofilms by adding 0.1% crystal violet solution to each well and incubating for 15-20 minutes.
-
Wash the wells with water to remove excess stain and allow the plate to dry.
-
Solubilize the bound crystal violet by adding 95% ethanol or 33% acetic acid to each well.
-
Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.
-
A decrease in absorbance in the presence of this compound indicates biofilm inhibition.
Caption: Experimental workflow for the crystal violet biofilm inhibition assay.
Conclusion
This compound, a prenylated flavonoid from Sophora flavescens, exhibits a remarkable range of biological activities, including potent anti-melanogenic, antimicrobial, anti-inflammatory, and anticancer effects. Its ability to modulate key signaling pathways underscores its potential as a lead compound for the development of new therapeutic agents. The data and protocols presented in this technical guide offer a solid foundation for further research into the pharmacological properties of this compound and its analogues. Future studies should focus on in vivo efficacy, pharmacokinetic profiles, and safety assessments to fully elucidate the therapeutic promise of this versatile natural product.
References
Kuraridin: A Potential Antiviral Agent Against Reovirus Infection
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Kuraridin, a prenylated flavonoid isolated from the roots of Sophora flavescens, has demonstrated significant antiviral properties, particularly against reoviruses.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound as a potential antiviral therapeutic. It details its mechanism of action, summarizes key quantitative data from in vitro studies, outlines the experimental protocols used to determine its efficacy, and visualizes the known and potential signaling pathways involved. This document is intended to serve as a valuable resource for researchers and professionals in the fields of virology, natural product chemistry, and drug development.
Antiviral Activity and Mechanism of Action
This compound has been shown to inhibit reovirus infection through a multi-faceted approach, targeting both the initial stages of viral entry and subsequent intracellular replication.[1][2]
1. Inhibition of Viral Adsorption and Entry:
This compound effectively blocks the attachment of reovirus to host cells.[1] This is achieved by inhibiting the hemagglutination activity of the virus, a process mediated by the viral sigma 1 protein binding to sialic acids on the cell surface. By interfering with this interaction, this compound prevents the initial and critical step of viral entry.
2. Inhibition of Viral Replication:
Following viral entry, this compound also impedes the replication of reovirus within the host cell. This is evidenced by a significant reduction in both viral RNA and protein synthesis. Studies have shown that this compound strongly suppresses reovirus RNA synthesis, particularly at the late stages of the replication cycle. This, in turn, leads to a decrease in the production of viral proteins, including the sigma 1 protein, which is essential for the formation of new virus particles.
3. Reduction of Viral Yield:
The combined inhibitory effects on viral adsorption and replication result in a significant decrease in the overall yield of infectious virus particles from treated cells.
Quantitative Data
The antiviral efficacy of this compound against various reovirus strains has been quantified through in vitro assays. The 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) values are summarized below.
| Virus Strain | Assay Type | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) | Reference |
| Human Reovirus Type 1 (HRV1) | Simultaneous Treatment | 176.9 | 302.2 | 1.71 | |
| Human Reovirus Type 2 (HRV2) | Simultaneous Treatment | 104.2 | 302.2 | 2.90 | |
| Human Reovirus Type 3 (HRV3) | Simultaneous Treatment | 18.5 | 302.2 | 16.34 | |
| Porcine Reovirus (PRV) | Simultaneous Treatment | 15.3 | 302.2 | 19.75 | |
| Human Reovirus Type 1 (HRV1) | Post-treatment | 62.0 | 302.2 | 4.87 | |
| Human Reovirus Type 2 (HRV2) | Post-treatment | 45.1 | 302.2 | 6.70 | |
| Human Reovirus Type 3 (HRV3) | Post-treatment | 16.2 | 302.2 | 18.65 | |
| Porcine Reovirus (PRV) | Post-treatment | 14.0 | 302.2 | 21.59 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's antiviral activity.
1. Cell Culture and Virus Propagation:
-
Cell Line: TF-104 cells are suitable for the propagation of reoviruses.
-
Culture Medium: Eagle's Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Virus Strains: Human reovirus serotypes 1, 2, and 3 (HRV1, HRV2, HRV3) and porcine reovirus (PRV).
-
Virus Activation: Prior to infection, reovirus stocks are treated with 10 µg/mL of trypsin for 30 minutes at 37°C.
2. Cytotoxicity Assay (MTT Assay):
-
Objective: To determine the concentration of this compound that is toxic to the host cells.
-
Procedure:
-
Seed TF-104 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of this compound (e.g., up to 150 µM) and a vehicle control (e.g., 0.5% DMSO).
-
Incubate for 72 hours at 37°C.
-
Add 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The 50% cytotoxic concentration (CC₅₀) is calculated as the concentration of this compound that reduces cell viability by 50% compared to the vehicle control.
-
3. Antiviral Activity Assays (Time-of-Addition Experiments):
These assays are performed to determine the stage of the viral life cycle that is inhibited by the compound.
-
a) Pre-treatment Assay:
-
Treat confluent TF-104 cell monolayers with various concentrations of this compound for 12 hours prior to infection.
-
Wash the cells to remove the compound.
-
Infect the cells with reovirus at a specific multiplicity of infection (MOI).
-
After a 1-hour adsorption period, replace the inoculum with fresh medium.
-
Incubate for 72 hours and assess cell viability using the neutral red uptake assay.
-
-
b) Simultaneous Treatment Assay:
-
Incubate the virus with various concentrations of this compound for 1 hour at 4°C.
-
Add the virus-compound mixture to confluent TF-104 cell monolayers.
-
After a 1-hour adsorption period, remove the inoculum and replace it with fresh medium.
-
Incubate for 72 hours and assess cell viability.
-
-
c) Post-treatment Assay:
-
Infect confluent TF-104 cell monolayers with reovirus.
-
After a 1-hour adsorption period, remove the inoculum and add a medium containing various concentrations of this compound.
-
Incubate for 72 hours and assess cell viability.
-
4. Hemagglutination Inhibition (HI) Assay:
-
Objective: To assess the ability of this compound to inhibit virus-induced agglutination of red blood cells.
-
Procedure:
-
Prepare serial two-fold dilutions of this compound in PBS in a V-bottom 96-well plate.
-
Add 4 hemagglutinating units (HAU) of reovirus to each well.
-
Incubate the plate for 30 minutes at room temperature.
-
Add a 1% suspension of appropriate red blood cells (human red blood cells for HRV1, bovine red blood cells for HRV2, HRV3, and PRV) to each well.
-
Incubate for 1 hour at 4°C.
-
The HI titer is the highest dilution of the compound that completely inhibits hemagglutination.
-
5. Quantitative Real-Time PCR (qRT-PCR):
-
Objective: To quantify the effect of this compound on viral RNA synthesis.
-
Procedure:
-
Infect TF-104 cells with reovirus in the presence or absence of this compound (e.g., 30 µM).
-
At various time points post-infection (e.g., 6 and 18 hours), extract total RNA from the cells using a suitable RNA extraction kit.
-
Synthesize cDNA using a reverse transcriptase enzyme.
-
Perform real-time PCR using primers and probes specific for a reovirus gene (e.g., sigma 1) and a host housekeeping gene (e.g., GAPDH) for normalization.
-
Analyze the data to determine the relative fold change in viral RNA levels in treated versus untreated cells.
-
6. Immunofluorescence Assay:
-
Objective: To visualize the effect of this compound on viral protein expression.
-
Procedure:
-
Grow TF-104 cells on coverslips in a 24-well plate.
-
Infect the cells with reovirus (e.g., PRV at an MOI of 1) in the presence or absence of this compound (e.g., 30 µM).
-
At 24 hours post-infection, fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with a suitable blocking buffer (e.g., PBS with 1% BSA).
-
Incubate with a primary antibody specific for a viral protein (e.g., anti-sigma 1 antibody).
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize them using a fluorescence microscope.
-
7. Virus Yield Reduction Assay (Plaque Assay):
-
Objective: To quantify the production of infectious virus particles.
-
Procedure:
-
Infect TF-104 cells with reovirus at a low MOI (e.g., 0.01) and treat with various concentrations of this compound.
-
At 24 hours post-infection, harvest the cell culture supernatants.
-
Perform serial ten-fold dilutions of the supernatants.
-
Infect fresh monolayers of TF-104 cells with the dilutions for 1 hour.
-
Remove the inoculum and overlay the cells with a medium containing 1% agarose.
-
Incubate for 3-5 days until plaques are visible.
-
Fix the cells with 10% formaldehyde and stain with crystal violet.
-
Count the plaques and calculate the virus titer (plaque-forming units per mL).
-
Signaling Pathways and Experimental Workflows
While the precise host signaling pathways modulated by this compound during reovirus infection are yet to be fully elucidated, its known points of intervention in the viral life cycle can be visualized. Reovirus infection is known to activate host signaling pathways such as NF-κB and MAPK, which can play roles in both the antiviral response and viral replication. The reovirus itself has mechanisms to counteract the host's interferon-mediated antiviral response. Future research is needed to determine if this compound directly influences these host pathways.
Caption: Workflow of time-of-addition assays to determine the antiviral mechanism of this compound.
Caption: Known points of inhibition of the reovirus life cycle by this compound.
Conclusion and Future Directions
This compound has emerged as a promising natural product with potent anti-reovirus activity. Its ability to inhibit both viral entry and intracellular replication highlights its potential as a lead compound for the development of novel antiviral therapies. The detailed experimental protocols provided in this guide can serve as a foundation for further research into its efficacy and mechanism of action.
While the current data is compelling, further studies are warranted. The antiviral spectrum of this compound against other clinically relevant viruses remains largely unexplored. Elucidating the specific host cell signaling pathways modulated by this compound during reovirus infection will provide a more complete understanding of its antiviral mechanism and may reveal new therapeutic targets. In vivo studies are also necessary to evaluate the safety and efficacy of this compound in a whole-organism context. The continued investigation of this compound and other natural flavonoids holds significant promise for the discovery of next-generation antiviral agents.
References
- 1. In vitro anti-reovirus activity of this compound isolated from Sophora flavescens against viral replication and hemagglutination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro anti-reovirus activity of this compound isolated from Sophora flavescens against viral replication and hemagglutination - PubMed [pubmed.ncbi.nlm.nih.gov]
Kuraridin: A Potent Anti-MRSA Agent with Antivirulence Properties
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Methicillin-resistant Staphylococcus aureus (MRSA) represents a significant global health threat, responsible for a wide array of infections ranging from skin and soft tissue ailments to life-threatening conditions like pneumonia and bacteremia. The bacterium's resistance to a broad spectrum of antibiotics complicates treatment and necessitates the urgent discovery of novel therapeutic agents. Kuraridin, a prenylated chalcone isolated from the medicinal plant Sophora flavescens, has emerged as a promising candidate.[1][2] This technical guide provides a comprehensive overview of the antibacterial and antivirulence properties of this compound against MRSA, summarizing key quantitative data, detailing experimental protocols, and visualizing its proposed mechanisms of action.
Direct Antibacterial Activity
This compound demonstrates significant direct antibacterial activity against a panel of MRSA strains, including both clinical and laboratory-adapted isolates.
Minimum Inhibitory Concentration (MIC)
The MIC of this compound, the lowest concentration that completely inhibits visible bacterial growth, has been determined against various MRSA strains. When used alone, this compound exhibits potent activity, and its efficacy is further enhanced when used in combination with other natural compounds like epicatechin gallate (ECG).[2]
| MRSA Strain Type | This compound Concentration (μg/mL) | Reference |
| Clinical (CA-MRSA & HA-MRSA) - Alone | 4 - 8 | |
| Clinical (CA-MRSA & HA-MRSA) - with ECG | 1 - 4 | |
| Laboratory Strains - with ECG | 2 - 4 | |
| USA300 | 16 | |
| ST30 | 8 | |
| ST239 | 8 | |
| Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against various MRSA strains. |
Synergy with Conventional Antibiotics
A key attribute of this compound is its ability to work synergistically with existing antibiotics, potentially restoring their efficacy against resistant MRSA strains. This is often quantified using the Fractional Inhibitory Concentration Index (FICI), where a value of ≤ 0.5 indicates synergy.
Checkerboard Assay Findings
When combined with epicatechin gallate (ECG), this compound shows synergistic effects against the majority of community-associated (CA-MRSA) and hospital-associated (HA-MRSA) strains. This combination has been shown to significantly lower the MIC of several antibiotics.
| Antibiotic | Effect of this compound + ECG Combination | MRSA Strain Type | Reference |
| Gentamicin | Overcomes high-level resistance (MIC > 512 μg/mL reduced to 16 μg/mL) | Gentamicin-Resistant Lab Strain (APH2) | |
| Fusidic Acid | Overcomes resistance (MIC 64 μg/mL reduced) | Fusidic Acid-Resistant Lab Strain (ANT4) | |
| Vancomycin | Reduces MIC from 1.0 μg/mL to 0.5 μg/mL | 12 Clinical MRSA Strains | |
| Table 2: Synergistic activity of this compound in combination with ECG and conventional antibiotics against MRSA. |
Time-Kill Assay
Time-kill studies confirm the potent bactericidal activity of these combinations. A triple combination of vancomycin (0.5 μg/mL), ECG (2 μg/mL), and this compound (2 μg/mL) resulted in strong bactericidal growth inhibition against multiple MRSA strains over a 24-hour period.
Antivirulence Properties
Beyond direct killing, this compound exhibits significant antivirulence activity at sub-inhibitory concentrations (sub-MIC), meaning it can disarm the pathogen without exerting selective pressure for resistance. These effects primarily target adhesion and biofilm formation, critical steps in the MRSA infection process.
Inhibition of Adhesion
This compound significantly reduces the ability of MRSA to adhere to host components, a crucial first step in colonization and invasion.
-
Fibrinogen Adhesion : Treatment with this compound at 1/8 and 1/16 of its MIC resulted in a highly significant (p < 0.001) decrease in the adhesion of USA300, ST30, and ST239 strains to fibrinogen.
-
Keratinocyte Adhesion : Adhesion and subsequent internalization into human HaCaT keratinocytes were significantly reduced (p < 0.001) at 1/8, 1/16, and 1/32 MIC for all tested MRSA strains.
| MRSA Strain | This compound Conc. (μg/mL) | Fold Reduction in Adherence to HaCaT Cells | Reference |
| USA300 | 2.0 (1/8 MIC) | 90.14 | |
| 1.0 (1/16 MIC) | 76.58 | ||
| 0.5 (1/32 MIC) | 62.57 | ||
| ST30 | 1.0 (1/8 MIC) | 98.24 | |
| 0.5 (1/16 MIC) | 73.85 | ||
| 0.25 (1/32 MIC) | 47.80 | ||
| Table 3: Effect of sub-inhibitory concentrations of this compound on MRSA adherence to human HaCaT keratinocytes. |
Inhibition of Biofilm Formation
Biofilms are structured communities of bacteria that are notoriously resistant to antibiotics and host immune responses. This compound has been shown to inhibit biofilm formation in a dose-dependent manner.
| MRSA Strain | This compound Concentration (Fraction of MIC) | Level of Significance (p-value) | Reference |
| USA300 | 1/8 | < 0.001 | |
| 1/16 | < 0.001 | ||
| ST30 | 1/8 | < 0.001 | |
| 1/16 | < 0.05 | ||
| ST239 | 1/8 | < 0.01 | |
| Table 4: Significant inhibition of MRSA biofilm formation by sub-inhibitory concentrations of this compound. |
Proposed Mechanism of Action
While the complete antibacterial mechanism of this compound is not fully elucidated, evidence points towards a multi-target approach.
-
Enzyme Inhibition : this compound is known to inhibit a wide array of enzymes, and its antibacterial activity may stem from the inhibition of key enzymes essential for MRSA survival.
-
Antivirulence Pathway : The potent inhibition of adhesion to host matrix molecules and cells suggests that this compound interferes with the function of MRSA's surface proteins, known as Microbial Surface Components Recognizing Adhesive Matrix Molecules (MSCRAMMs). The enzyme Sortase A (SrtA) is responsible for anchoring many of these virulence factors to the bacterial cell wall. Molecular docking studies suggest that this compound may bind to and inhibit SrtA, preventing the proper display of adhesins on the bacterial surface. This disruption leads to reduced adhesion and, consequently, impaired biofilm formation.
-
Anti-inflammatory Effects : this compound also possesses anti-inflammatory properties, suppressing the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNFα in human peripheral blood mononuclear cells (PBMCs). This dual antibacterial and anti-inflammatory action is highly beneficial for treating infections.
Safety and Toxicity Profile
A crucial aspect of drug development is the safety profile of the compound. Studies have shown that this compound is non-cytotoxic. It exhibited no toxicity to human peripheral blood mononuclear cells (PBMCs) at concentrations up to 64 μg/mL. Furthermore, in an in vivoCaenorhabditis elegans model, this compound provided significant protection against MRSA infection without being toxic to the nematode host.
Detailed Experimental Protocols
The following are summarized methodologies for key experiments used to evaluate the anti-MRSA properties of this compound.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is determined using the broth microdilution method in 96-well microtiter plates according to CLSI guidelines.
-
Inoculum Preparation : Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL) from an overnight MRSA culture. Dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to a final concentration of 5 x 10⁵ CFU/mL.
-
Compound Dilution : Prepare serial two-fold dilutions of this compound in CAMHB directly in the microtiter plate.
-
Inoculation & Incubation : Add the prepared bacterial inoculum to each well. Include a positive control (bacteria, no drug) and a negative control (broth only). Incubate the plate at 35°C for 16-20 hours.
-
Reading : The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Checkerboard Synergy Assay
This assay is used to assess the interaction between two antimicrobial agents.
-
Plate Setup : In a 96-well plate, create serial two-fold dilutions of Drug A (e.g., this compound) along the x-axis and serial two-fold dilutions of Drug B (e.g., vancomycin) along the y-axis. This creates a matrix of unique concentration combinations.
-
Inoculation : Inoculate all wells with an MRSA suspension at a final concentration of 5 x 10⁵ CFU/mL.
-
Incubation and Reading : Incubate at 35°C for 16-24 hours. Determine the MIC of each drug alone and in combination.
-
FICI Calculation : Calculate the Fractional Inhibitory Concentration Index (FICI) as follows:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FICI = FIC of Drug A + FIC of Drug B
-
Interpretation: ≤ 0.5 = Synergy; > 0.5 to 4.0 = Additive/Indifference; > 4.0 = Antagonism.
-
Biofilm Inhibition Assay (Crystal Violet Method)
This assay quantifies the effect of a compound on biofilm formation.
-
Inoculum and Treatment : Grow MRSA to the mid-logarithmic phase, adjust to a 0.5 McFarland standard, and dilute in Tryptic Soy Broth (TSB) with 1% glucose. Add this suspension to 96-well plates containing various sub-inhibitory concentrations of this compound.
-
Incubation : Incubate the plate at 37°C for 24 hours without shaking to allow biofilm formation.
-
Staining : Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells. Fix the remaining biofilms with methanol. Stain the biofilms with 0.1% crystal violet solution for 15 minutes.
-
Quantification : Wash away excess stain and allow the plate to dry. Solubilize the bound dye with 33% acetic acid. Measure the absorbance at 570-595 nm. A decrease in absorbance compared to the untreated control indicates biofilm inhibition.
Fibrinogen-Binding Assay
This assay measures the ability of MRSA to adhere to the host matrix protein fibrinogen.
-
Plate Coating : Coat 96-well plates with 10 μg/mL human fibrinogen in PBS overnight at 4°C.
-
Blocking : Wash the plates and block non-specific binding sites with Bovine Serum Albumin (BSA) for 2 hours at 37°C.
-
Adhesion : Prepare an MRSA suspension (OD₆₀₀ ≈ 0.5) in PBS, pre-treated with sub-MIC concentrations of this compound. Add the bacterial suspension to the coated wells and incubate for 2 hours at 37°C.
-
Quantification : Wash the wells to remove non-adherent bacteria. Fix the adhered bacteria with formaldehyde, stain with crystal violet, and quantify by measuring absorbance as described in the biofilm assay.
Conclusion and Future Directions
This compound presents a multifaceted approach to combating MRSA. It not only possesses direct bactericidal activity but also acts as a potent antivirulence agent, inhibiting key pathogenic processes like adhesion and biofilm formation at concentrations that do not pressure for resistance. Its ability to synergize with conventional antibiotics could revitalize existing treatment arsenals. The favorable safety profile further enhances its potential as a therapeutic lead.
Future research should focus on elucidating the precise molecular targets of this compound within MRSA to fully understand its mechanism of action. In vivo studies in relevant animal infection models are crucial to validate the promising in vitro findings and to evaluate its pharmacokinetic and pharmacodynamic properties. The development of this compound or its derivatives, either as a standalone therapy or as an adjuvant, represents a promising strategy in the ongoing battle against multidrug-resistant pathogens.
References
- 1. Quick identification of this compound, a noncytotoxic anti-MRSA (methicillin-resistant Staphylococcus aureus) agent from Sophora flavescens using high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhancing Antibiotics Efficacy by Combination of this compound and Epicatechin Gallate with Antimicrobials against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
The Anti-inflammatory Properties of Kuraridin: A Technical Guide for Researchers
An in-depth exploration of the mechanisms of action, experimental validation, and future directions for a promising natural compound.
Introduction
Kuraridin, a prenylated flavonoid isolated from the roots of Sophora flavescens, has emerged as a compound of significant interest in the field of inflammation research and drug development. Traditionally used in Chinese medicine for its diverse therapeutic properties, recent scientific investigations have begun to elucidate the molecular mechanisms underlying its potent anti-inflammatory effects. This technical guide provides a comprehensive overview of the current understanding of this compound's anti-inflammatory activities, intended for researchers, scientists, and professionals in drug development. We will delve into its modulation of key signaling pathways, present quantitative data from pertinent studies, detail relevant experimental protocols, and visualize complex biological processes to facilitate a deeper understanding of this promising natural product.
Core Mechanisms of Anti-inflammatory Action
This compound exerts its anti-inflammatory effects through a multi-targeted approach, primarily by modulating critical signaling pathways and enzymes involved in the inflammatory cascade. The principal mechanisms identified to date include the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, as well as the modulation of arachidonic acid (AA)-metabolizing enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX).
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of target genes.
This compound has been shown to potently suppress the activation of the NF-κB pathway.[1] It is believed to interfere with this pathway by inhibiting the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.[2][3] This ultimately leads to a downstream reduction in the expression of NF-κB-dependent pro-inflammatory mediators.
Modulation of the MAPK Signaling Pathway
The MAPK signaling cascade, comprising key kinases such as extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a crucial role in transducing extracellular signals into cellular responses, including inflammation.[4] The activation of these kinases leads to the phosphorylation and activation of various transcription factors, such as activator protein-1 (AP-1), which in turn regulate the expression of pro-inflammatory genes.
Studies have demonstrated that this compound can suppress the phosphorylation of ERK, JNK, and p38 in LPS-stimulated macrophages.[5] By inhibiting the activation of these key upstream kinases, this compound effectively dampens the downstream inflammatory response mediated by the MAPK pathway.
Inhibition of COX and LOX Enzymes
This compound has been reported to inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are critical for the metabolism of arachidonic acid into pro-inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting COX-1 and COX-2, this compound can reduce the production of prostaglandins, which are key players in pain, fever, and inflammation. Similarly, its inhibition of LOX enzymes can decrease the synthesis of leukotrienes, which are involved in allergic and inflammatory responses.
Potential Interaction with the JAK-STAT Pathway
While direct evidence for this compound's effect on the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is still emerging, studies on the related compound, kurarinone, have shown inhibitory effects on this pathway. The JAK-STAT pathway is crucial for signaling initiated by a wide range of cytokines and growth factors, and its dysregulation is implicated in various inflammatory and autoimmune diseases. Given the structural similarity, it is plausible that this compound may also modulate the JAK-STAT pathway, representing an exciting avenue for future research.
Quantitative Data on Anti-inflammatory Effects
The anti-inflammatory efficacy of this compound has been quantified in several in vitro and in vivo studies. The following tables summarize key quantitative data, providing a comparative overview of its potency.
Table 1: In Vitro Anti-inflammatory Activity of this compound
| Assay | Cell Line | Stimulant | Measured Parameter | This compound Concentration | % Inhibition / IC50 | Reference |
| Cytokine Production | Human PBMC | Staphylococcal enterotoxin B (SEB) | IL-1β, IL-6, TNF-α | Dose-dependent | Significant inhibition | |
| Nitric Oxide (NO) Production | RAW 264.7 | LPS | NO | 10-25 µM | Significant suppression | |
| iNOS Expression | RAW 264.7 | LPS | iNOS protein | 10-25 µM | Significant suppression | |
| COX-2 Expression | RAW 264.7 | LPS | COX-2 protein | 10-25 µM | Down-regulation | |
| Tyrosinase Inhibition | - | L-tyrosine | Monophenolase activity | - | IC50: 0.16 µM |
Table 2: In Vivo Anti-inflammatory Activity of this compound
| Animal Model | Inflammatory Agent | Measured Parameter | This compound Dose | % Inhibition | Reference |
| Murine Pneumonia Model | MRSA | Bacterial counts | Combination with vancomycin | Significant reduction |
Experimental Protocols
To facilitate the replication and further investigation of this compound's anti-inflammatory properties, this section provides detailed methodologies for key experiments.
In Vitro Anti-inflammatory Assay in Macrophages
This protocol describes the induction of an inflammatory response in RAW 264.7 macrophage cells using Lipopolysaccharide (LPS) and the subsequent measurement of inflammatory mediators.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent
-
ELISA kits for TNF-α and IL-6
-
Reagents and antibodies for Western blotting
Procedure:
-
Cell Culture: Seed RAW 264.7 cells in 96-well or 24-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with varying concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final concentration of DMSO kept below 0.1%) for 1 hour.
-
Stimulation: Add LPS to the cell culture medium to induce an inflammatory response.
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours for cytokine analysis).
-
Measurement of Nitric Oxide (NO): Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent, which correlates with NO production.
-
Measurement of Cytokines: Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
-
Western Blot Analysis: Lyse the cells to extract proteins. Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with specific antibodies to detect the expression and phosphorylation status of proteins in the NF-κB and MAPK pathways (e.g., p-p65, IκBα, p-ERK, p-p38, p-JNK).
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats
This is a widely used animal model to assess the acute anti-inflammatory activity of a compound.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200g)
-
Carrageenan (1% w/v in sterile saline)
-
This compound
-
Positive control drug (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into groups: a control group (vehicle), a positive control group (Indomethacin), and test groups receiving different doses of this compound.
-
Drug Administration: Administer this compound or the control drugs orally or intraperitoneally 30-60 minutes before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Conclusion and Future Directions
This compound has demonstrated significant anti-inflammatory properties through its ability to modulate key signaling pathways, including NF-κB and MAPK, and inhibit pro-inflammatory enzymes. The quantitative data presented in this guide underscore its potential as a therapeutic agent for inflammatory diseases. The detailed experimental protocols provided herein offer a framework for researchers to further explore its mechanisms of action and evaluate its efficacy in various disease models.
Future research should focus on:
-
In-depth Mechanistic Studies: Further elucidating the precise molecular targets of this compound within the inflammatory pathways. Investigating its potential effects on the JAK-STAT pathway is a particularly promising area.
-
Pharmacokinetic and Pharmacodynamic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to optimize its delivery and dosage for therapeutic applications.
-
Preclinical and Clinical Trials: Evaluating the safety and efficacy of this compound in more complex preclinical models of inflammatory diseases and, eventually, in human clinical trials.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify compounds with improved potency, selectivity, and pharmacokinetic properties.
References
- 1. 4.10. Griess Assay—Measurement of Nitric Oxide Concentration [bio-protocol.org]
- 2. Inhibition of IκB Kinase-Nuclear Factor-κB Signaling Pathway by 3,5-Bis(2-flurobenzylidene)piperidin-4-one (EF24), a Novel Monoketone Analog of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]
- 5. Flavonoids Identified from Korean Scutellaria baicalensis Georgi Inhibit Inflammatory Signaling by Suppressing Activation of NF-κB and MAPK in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Potential Antitumor Activities of Kuraridin: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kuraridin is a prenylated flavonoid isolated from the dried root of Sophora flavescens, a plant used in traditional Chinese medicine.[1] Flavonoids from Sophora flavescens have garnered scientific interest for their diverse pharmacological activities, including potential antitumor effects.[2][3][4][5] This technical guide provides a comprehensive overview of the current understanding of the antitumor activities of this compound, supplemented with data from closely related flavonoids from the same source to offer a broader perspective for research and development. While direct in-depth studies on this compound's anticancer mechanisms are currently limited, this paper aims to consolidate the available information and provide a framework for future investigation.
Antitumor Activities of this compound: Current Evidence
Direct research on the antitumor activities of this compound is still in its nascent stages. However, several studies have indicated its potential as a cytotoxic agent against cancer cells. A review of bioactive phytochemicals from Sophora flavescens has highlighted this compound as a compound with therapeutic potential against gastric adenocarcinoma. Furthermore, a study evaluating various flavonoids from this plant for their cytotoxic effects against lung cancer A549 cells and colon cancer HCT116 cells suggests the general anti-cancer potential of this class of compounds.
One study reported a low cytotoxicity for this compound with an IC50 value of 37.8 µg/mL in the HepG2 (human liver cancer) cell line, though this was in the context of assessing its antimicrobial properties.
Comparative Analysis: Antitumor Activities of Related Flavonoids from Sophora flavescens
To provide a more comprehensive understanding of the potential mechanisms through which this compound may exert antitumor effects, this section details the activities of other well-studied flavonoids from Sophora flavescens, such as Kurarinone.
Cytotoxicity and Inhibition of Cell Proliferation
Kurarinone, a structurally similar flavonoid, has demonstrated significant dose-dependent inhibition of cell proliferation in various cancer cell lines.
Table 1: Cytotoxicity of Kurarinone against Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| A549 | Non-small cell lung cancer | 25.3 | 48 |
| HCT116 | Colon cancer | Not specified | Not specified |
Induction of Apoptosis
Kurarinone has been shown to induce apoptosis in cancer cells, a key mechanism for eliminating malignant cells.
Table 2: Apoptotic Effects of Kurarinone
| Cell Line | Apoptosis Induction | Key Molecular Changes |
| A549 | Yes | Increased cleaved-PARP expression |
| HCT116 | Yes | Not specified |
Signaling Pathways Implicated in Antitumor Activity
While specific signaling pathways for this compound's antitumor effects are yet to be elucidated, studies on related flavonoids like Kurarinone have identified key molecular targets.
Kurarinone-Induced G0/G1 Cell Cycle Arrest
Kurarinone has been reported to induce G0/G1 cell cycle arrest in human colorectal cancer cells. This is achieved through the degradation of K-RAS via WDR76, leading to a reduction in the protein levels of cyclin D1/D3 and CDK4/6.
Caption: Signaling pathway of Kurarinone-induced G0/G1 cell cycle arrest.
Experimental Protocols
This section provides detailed methodologies for key experiments that can be adapted to study the antitumor activities of this compound.
Cell Viability Assay (MTT Assay)
Purpose: To determine the cytotoxic effects of this compound on cancer cell lines.
Protocol:
-
Seed cancer cells (e.g., A549, HCT116) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 25, 50, 100 µM) for 24, 48, and 72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells).
Apoptosis Analysis (Annexin V/PI Double Staining)
Purpose: To quantify the induction of apoptosis by this compound.
Protocol:
-
Seed cancer cells in a 6-well plate and treat with different concentrations of this compound for 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
Western Blot Analysis
Purpose: To investigate the effect of this compound on the expression of proteins involved in cell cycle regulation and apoptosis.
Protocol:
-
Treat cancer cells with this compound for the desired time and concentration.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., cleaved-PARP, Cyclin D1, CDK4, K-RAS) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the antitumor activities of a novel compound like this compound.
Caption: A generalized workflow for the investigation of antitumor compounds.
Conclusion and Future Directions
The available evidence, although limited, suggests that this compound, a flavonoid from Sophora flavescens, holds promise as a potential antitumor agent. The cytotoxic and pro-apoptotic activities observed in related flavonoids from the same plant, such as Kurarinone, provide a strong rationale for a more in-depth investigation of this compound's anticancer properties.
Future research should focus on:
-
Comprehensive Cytotoxicity Screening: Evaluating the IC50 values of this compound against a wide panel of human cancer cell lines.
-
Mechanistic Studies: Elucidating the specific signaling pathways modulated by this compound that lead to cell cycle arrest and apoptosis in cancer cells.
-
In Vivo Efficacy: Assessing the antitumor effects of this compound in preclinical animal models of cancer.
-
Structure-Activity Relationship Studies: Comparing the antitumor activities of this compound with other related flavonoids to identify key structural features for optimal anticancer efficacy.
A thorough investigation into these areas will be crucial to fully understand the therapeutic potential of this compound and to advance its development as a novel anticancer agent.
References
- 1. jag.journalagent.com [jag.journalagent.com]
- 2. Cantharidin induces G2/M phase arrest and apoptosis in human colorectal cancer colo 205 cells through inhibition of CDK1 activity and caspase-dependent signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Flavonoids as Promising Akt1 Inhibitors in Cancer Medicine: Insights From Molecular Docking, Dynamics, DFT Calculations, and In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Role of Kuraridin in Traditional Chinese Medicine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kuraridin, a prenylated flavonoid isolated from the root of Sophora flavescens (Ku Shen), has been a cornerstone of traditional Chinese medicine for centuries.[1][2] Traditionally, Sophora flavescens has been utilized for its therapeutic properties in treating a wide array of ailments including fever, inflammatory disorders, and skin conditions.[1][3] Modern pharmacological research has begun to unravel the molecular mechanisms underlying these traditional uses, revealing this compound as a potent bioactive compound with a diverse range of activities. This technical guide provides an in-depth analysis of this compound's pharmacological effects, detailing the experimental protocols used to elucidate its mechanisms of action and the signaling pathways it modulates. All quantitative data are summarized for comparative analysis, and key pathways and workflows are visualized to facilitate a deeper understanding of this promising natural product.
Pharmacological Activities and Quantitative Data
This compound exhibits a remarkable spectrum of biological activities, including anti-melanogenic, antimicrobial, anti-inflammatory, anti-cancer, and neuroprotective effects. The following tables summarize the key quantitative data from various in vitro studies.
| Table 1: Anti-melanogenic Activity of this compound | |
| Assay | IC₅₀ Value |
| Tyrosinase Inhibition (cell-free, L-tyrosine as substrate) | 0.16 µM[4] |
| Tyrosinase Inhibition (cell-free, L-DOPA as substrate) | 0.04 µM |
| Table 2: Antimicrobial Activity of this compound against MRSA | |
| Strain | MIC Value (µg/mL) |
| MRSA (various clinical strains) | 4-8 |
| MRSA USA300 | 16 |
| MRSA ST30 | 8 |
| MRSA ST239 | 8 |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's pharmacological effects.
Anti-melanogenic Activity
-
Objective: To determine the direct inhibitory effect of this compound on mushroom tyrosinase activity.
-
Materials: Mushroom tyrosinase, L-tyrosine, L-DOPA, phosphate buffer (pH 6.8), this compound, 96-well plates, microplate reader.
-
Procedure:
-
Prepare a solution of mushroom tyrosinase in phosphate buffer.
-
In a 96-well plate, add the tyrosinase solution to wells containing various concentrations of this compound or a positive control (e.g., kojic acid) dissolved in a suitable solvent (e.g., DMSO).
-
Pre-incubate the plate at room temperature.
-
Initiate the reaction by adding the substrate (L-tyrosine or L-DOPA) to each well.
-
Measure the absorbance at 475-490 nm at regular intervals to monitor the formation of dopachrome.
-
Calculate the percentage of tyrosinase inhibition for each concentration of this compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of this compound concentration.
-
-
Objective: To quantify the effect of this compound on melanin production in B16F10 melanoma cells.
-
Cell Line: Murine B16F10 melanoma cells.
-
Materials: B16F10 cells, DMEM supplemented with 10% FBS and 1% penicillin-streptomycin, α-melanocyte-stimulating hormone (α-MSH), this compound, 1 N NaOH, 6-well plates, microplate reader.
-
Procedure:
-
Seed B16F10 cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Stimulate melanogenesis by adding α-MSH (e.g., 100 nM) to the media and incubate for 72 hours.
-
Harvest the cells and centrifuge to obtain a cell pellet.
-
Lyse the cell pellet with 1 N NaOH and heat at 80°C for 1 hour to solubilize the melanin.
-
Measure the absorbance of the lysate at 405 nm using a microplate reader.
-
Normalize the melanin content to the total protein content of each sample.
-
Antimicrobial Activity
-
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of Methicillin-Resistant Staphylococcus aureus (MRSA).
-
Method: Broth microdilution method.
-
Materials: MRSA strains, Mueller-Hinton broth (MHB), this compound, 96-well plates, incubator.
-
Procedure:
-
Prepare a two-fold serial dilution of this compound in MHB in a 96-well plate.
-
Inoculate each well with a standardized suspension of the MRSA strain.
-
Include a positive control (broth with bacteria, no this compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.
-
Anti-inflammatory Activity
-
Objective: To measure the inhibitory effect of this compound on nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
-
Cell Line: Murine RAW 264.7 macrophage cells.
-
Materials: RAW 264.7 cells, DMEM, LPS, this compound, Griess reagent, 96-well plates.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent and incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
Anti-cancer Activity
-
Objective: To assess the cytotoxic effect of this compound on human breast cancer (MCF-7) cells.
-
Cell Line: Human MCF-7 breast cancer cells.
-
Materials: MCF-7 cells, DMEM, this compound, MTT solution, DMSO, 96-well plates.
-
Procedure:
-
Seed MCF-7 cells in a 96-well plate and incubate overnight.
-
Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
-
Objective: To detect and quantify apoptosis in MCF-7 cells treated with this compound.
-
Method: Flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining.
-
Procedure:
-
Treat MCF-7 cells with this compound for a specified time.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
-
Objective: To determine the effect of this compound on the cell cycle distribution of MCF-7 cells.
-
Method: Flow cytometry using Propidium Iodide (PI) staining.
-
Procedure:
-
Treat MCF-7 cells with this compound for the desired duration.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Wash the fixed cells and resuspend in PBS containing RNase A and PI.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Neuroprotective Activity
-
Objective: To evaluate the protective effect of this compound against hydrogen peroxide (H₂O₂)-induced oxidative stress in PC12 cells.
-
Cell Line: Rat pheochromocytoma (PC12) cells.
-
Procedure:
-
Seed PC12 cells in 96-well plates.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 6 hours).
-
Induce oxidative stress by exposing the cells to H₂O₂ (e.g., 200 µM) for 24 hours.
-
Assess cell viability using the MTT assay as described previously. An increase in cell viability compared to cells treated with H₂O₂ alone indicates a protective effect.
-
-
Objective: To assess the effect of this compound on nerve growth factor (NGF)-induced neurite outgrowth in PC12 cells.
-
Procedure:
-
Plate PC12 cells on collagen-coated dishes.
-
Treat the cells with NGF (e.g., 50 ng/mL) in the presence or absence of this compound.
-
After a specific incubation period (e.g., 72 hours), capture images of the cells using a microscope.
-
Quantify neurite outgrowth by measuring the percentage of cells bearing neurites and the average length of the longest neurite per cell. A cell is considered positive if it has at least one neurite longer than the diameter of its cell body.
-
Western Blot Analysis of Signaling Pathways
-
Objective: To investigate the effect of this compound on the activation of key signaling proteins (e.g., NF-κB, Akt, ERK, JNK, p38).
-
Procedure:
-
Treat cells (e.g., RAW 264.7, MCF-7, or PC12) with this compound for various times, with or without a specific stimulus (e.g., LPS, H₂O₂).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target proteins (e.g., p-p65, p65, p-Akt, Akt, p-ERK, ERK).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities.
-
Signaling Pathways and Visualizations
This compound exerts its diverse pharmacological effects by modulating multiple intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways involved.
Anti-melanogenic Signaling Pathways
This compound inhibits melanogenesis by targeting the c-KIT and Endothelin Receptor Type B (ETB-R) signaling pathways. In the c-KIT pathway, this compound is predicted to interfere with c-KIT and MAP2K1 (MEK), leading to the degradation of the microphthalmia-associated transcription factor (MITF). In the ETB-R pathway, it is suggested to act on PRKCA (PKCα), which also influences MITF activity.
References
- 1. Neuroprotective effects of the citrus flavanones against H2O2-induced cytotoxicity in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Quantitative assessment of neurite outgrowth in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Curcuminoids promote neurite outgrowth in PC12 cells through MAPK/ERK- and PKC-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Review of pharmacological activities of Kuraridin
An In-depth Technical Guide on the Pharmacological Activities of Kuraridin
Introduction
This compound is a prenylated flavonoid predominantly isolated from the roots of Sophora flavescens, a plant with a long history of use in traditional Chinese medicine.[1] As a member of the flavonoid class, this compound possesses a characteristic chemical structure that contributes to its wide range of biological activities.[1] Extensive research has identified this compound as a promising therapeutic agent with multiple pharmacological effects, including anti-melanogenic, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] This technical guide provides a comprehensive review of the pharmacological activities of this compound, detailing its mechanisms of action, summarizing quantitative data from key studies, outlining experimental protocols, and visualizing the complex biological pathways involved. This document is intended for researchers, scientists, and professionals in the field of drug development.
Anti-Melanogenic Activity
This compound has demonstrated potent activity in the inhibition of melanogenesis, the process of melanin production. Hyperpigmentation disorders are often caused by the overproduction of melanin, and tyrosinase is the key rate-limiting enzyme in this process, making it a primary target for depigmenting agents.[4] this compound has been identified as a highly effective natural inhibitor of this enzyme.
Quantitative Data: Tyrosinase Inhibition
The inhibitory effect of this compound on tyrosinase, the key enzyme in melanin synthesis, has been quantified in several studies. It consistently shows a high degree of potency, often superior to commonly used agents like kojic acid.
| Parameter | Target/Substrate | Value | Source |
| IC₅₀ | Tyrosinase (Monophenolase activity) / L-Tyrosine | 0.16 µM | |
| IC₅₀ | Tyrosinase | 0.6 µM | |
| IC₅₀ | Tyrosinase | 0.04 µM |
Note: The variation in IC₅₀ values may be attributed to different experimental conditions, such as enzyme source and purity, substrate concentration, and assay methodology.
Mechanism of Action & Signaling Pathways
Network pharmacology and molecular docking studies have elucidated that this compound exerts its anti-melanogenic effects by modulating multiple target genes and signaling pathways. The primary targets identified are c-KIT (tyrosine-protein kinase Kit receptor), MAP2K1 (mitogen-activated protein kinase kinase 1), and PRKCA (protein kinase C alpha). These targets are involved in two critical signaling cascades that regulate melanogenesis: the c-KIT pathway and the Endothelin Receptor Type B (ETB-R) pathway.
This compound directly interacts with c-KIT, which upon binding its ligand (stem cell factor, SCF), would normally activate the Raf-1/MAPK cascade. This compound's intervention disrupts this process. Furthermore, it acts on MAP2K1, an upstream regulator of ERK1/2. The activation of ERK1/2 leads to the phosphorylation and subsequent degradation of the Microphthalmia-associated transcription factor (MITF), a master regulator of melanogenic gene expression. In a parallel pathway, this compound also influences the ETB-R pathway via PRKCA, which also converges on MITF regulation.
References
- 1. Buy Kuraridine (EVT-1576755) | 34981-25-4 [evitachem.com]
- 2. Antivirulence Properties of this compound Against Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jag.journalagent.com [jag.journalagent.com]
- 4. Discovery of this compound as a Potential Natural Anti-Melanogenic Agent: Focusing on Specific Target Genes and Multidirectional Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Purification of Kuraridin using High-Speed Counter-Current Chromatography
Introduction
Kuraridin is a prenylated flavonoid found in the roots of Sophora flavescens, a plant widely used in traditional medicine. This compound has garnered significant interest from researchers due to its various biological activities. High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that offers an efficient method for the purification of natural products like this compound, as it avoids the use of solid stationary phases, thus preventing irreversible adsorption of the sample. This document provides a detailed protocol for the purification of this compound from a crude extract of Sophora flavescens using HSCCC.
Principle of the Method
High-Speed Counter-Current Chromatography (HSCCC) separates compounds based on their differential partitioning between two immiscible liquid phases. In this protocol, a two-phase solvent system composed of n-hexane, ethyl acetate, methanol, and water is employed. The crude extract of Sophora flavescens is introduced into the HSCCC system, and as the mobile phase passes through the stationary phase, compounds in the extract are separated based on their respective partition coefficients (K). Compounds with lower K values will elute faster, while those with higher K values will be retained longer in the stationary phase, allowing for their effective separation.
Experimental Protocols
1. Preparation of Crude Extract from Sophora flavescens
The starting material for the purification of this compound is a crude extract obtained from the roots of Sophora flavescens.
-
Materials:
-
Dried roots of Sophora flavescens
-
95% Ethanol
-
Ethyl acetate
-
Rotary evaporator
-
Grinder or mill
-
-
Protocol:
-
Grind the air-dried roots of Sophora flavescens into a coarse powder.
-
Extract the powdered roots with 95% ethanol at room temperature (3 x 24 hours).
-
Combine the ethanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a residue.
-
Suspend the residue in water and partition with ethyl acetate (3 times).
-
Combine the ethyl acetate fractions and evaporate the solvent to yield the crude extract enriched in flavonoids, including this compound.
-
2. High-Speed Counter-Current Chromatography (HSCCC) Purification
The purification of this compound from the crude extract is performed using a preparative HSCCC system.
-
Instrumentation:
-
Preparative High-Speed Counter-Current Chromatograph
-
HPLC pump
-
UV-Vis detector
-
Fraction collector
-
-
Two-Phase Solvent System:
-
Prepare a mixture of n-hexane, ethyl acetate, methanol, and water in a volume ratio of 1:1:1:1.
-
Thoroughly mix the solvents in a separatory funnel and allow the phases to separate. The upper phase will serve as the stationary phase, and the lower phase as the mobile phase.
-
-
HSCCC Operating Parameters:
-
Stationary Phase: Upper phase of the n-hexane/ethyl acetate/methanol/water (1:1:1:1, v/v/v/v) system.
-
Mobile Phase: Lower phase of the n-hexane/ethyl acetate/methanol/water (1:1:1:1, v/v/v/v) system.
-
Revolution Speed: 800 rpm
-
Flow Rate: A stepwise gradient can be effective. For instance, an initial flow rate of 1.0 mL/min for 120 minutes, followed by an increase to 2.0 mL/min to expedite the elution of more retained compounds.[1]
-
Detection Wavelength: 280 nm
-
Sample Loading: Dissolve the crude extract in a mixture of the upper and lower phases (1:1, v/v) for injection into the HSCCC system.
-
-
Purification Protocol:
-
Fill the HSCCC column with the stationary phase (upper phase).
-
Rotate the column at the desired speed (e.g., 800 rpm) and pump the mobile phase (lower phase) through the column until hydrodynamic equilibrium is reached.
-
Dissolve a known amount of the crude extract (e.g., 350 mg) in a suitable volume of the biphasic solvent mixture and inject it into the column.[1]
-
Begin the elution with the mobile phase at the initial flow rate.
-
Monitor the effluent with a UV detector and collect fractions at regular intervals.
-
After a set time, the flow rate of the mobile phase can be increased to facilitate the elution of compounds with higher retention.
-
After the separation is complete, collect all fractions for analysis.
-
3. Analysis of Purified Fractions
The purity of the collected fractions containing this compound should be analyzed by High-Performance Liquid Chromatography (HPLC).
-
HPLC System:
-
Analytical HPLC system with a UV-Vis detector
-
C18 analytical column
-
-
HPLC Conditions (suggested):
-
Mobile Phase: A gradient of methanol and water.
-
Detection Wavelength: 280 nm or a wavelength specific to this compound's maximum absorbance.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
-
Analysis Protocol:
-
Evaporate the solvent from the collected HSCCC fractions.
-
Dissolve a small amount of each fraction in methanol.
-
Inject the samples into the HPLC system.
-
Identify the fractions containing pure this compound by comparing the retention time with a this compound standard.
-
Calculate the purity of the this compound fractions based on the peak area percentage in the HPLC chromatogram.
-
Data Presentation
The following tables summarize the quantitative data for the purification of flavonoids from Sophora flavescens using the described HSCCC method. While this data is for structurally similar flavonoids (sophoraflavanone G, kushenol I, and kurarinone) purified under the same conditions, it serves as a representative example of the expected results for this compound purification.
Table 1: HSCCC Operating Parameters
| Parameter | Value |
| Two-Phase Solvent System | n-hexane:ethyl acetate:methanol:water (1:1:1:1, v/v/v/v) |
| Mobile Phase | Lower Phase |
| Stationary Phase | Upper Phase |
| Revolution Speed | 800 rpm |
| Flow Rate | 1.0 mL/min (0-120 min), 2.0 mL/min (>120 min) |
| Detection Wavelength | 280 nm |
Table 2: Quantitative Results of Flavonoid Purification
| Compound | Crude Extract (mg) | Yield (mg) | Purity (%) | Recovery (%) |
| Sophoraflavanone G | 350 | 22.5 | 95.6 | 91.7 |
| Kushenol I | 350 | 39.3 | 97.3 | 91.8 |
| Kurarinone | 350 | 83.5 | 99.4 | 92.3 |
Visualizations
Experimental Workflow for this compound Purification
Caption: Workflow for the purification of this compound.
Logical Relationship of HSCCC Parameters
Caption: Interrelation of HSCCC parameters for purification.
References
Application Notes and Protocols for the Identification of Kuraridin using NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the identification and structural elucidation of Kuraridin, a bioactive flavonoid isolated from Sophora flavescens, utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques.
Introduction to this compound
This compound is a prenylated flavonoid found in the roots of Sophora flavescens, a plant used in traditional Chinese medicine. It has garnered significant interest in the scientific community due to its diverse pharmacological activities. Structurally, it is a complex molecule, and its unambiguous identification is crucial for research and development purposes. NMR and MS are powerful analytical techniques that, when used in combination, provide comprehensive structural information, enabling confident identification.
Experimental Protocols
Isolation and Purification of this compound from Sophora flavescens
This protocol outlines a general procedure for the extraction and isolation of flavonoids, which can be adapted for this compound.
Materials and Reagents:
-
Dried roots of Sophora flavescens
-
95% Ethanol
-
Ethyl acetate
-
Petroleum ether
-
Dichloromethane
-
Methanol
-
Silica gel for column chromatography
-
Sephadex LH-20
-
Rotary evaporator
-
Chromatography columns
Procedure:
-
Extraction: The air-dried and crushed roots of Sophora flavescens (20 kg) are extracted with 95% aqueous ethanol three times, for 24 hours each time. The ethanol extracts are then combined and evaporated under reduced pressure to yield a residue.[1]
-
Solvent Partitioning: The residue is suspended in water and sequentially partitioned with petroleum ether, ethyl acetate, and n-butanol to obtain different fractions.
-
Column Chromatography: The ethyl acetate fraction, which is typically rich in flavonoids, is subjected to silica gel column chromatography.[1] The column is eluted with a gradient of petroleum ether-ethyl acetate (from 4:1 to 1:1) to yield several sub-fractions.[1]
-
Further Purification: The fractions containing this compound are further purified using repeated silica gel column chromatography with different solvent systems (e.g., petroleum ether-dichloromethane) and Sephadex LH-20 column chromatography with methanol as the eluent.[1]
-
Purity Assessment: The purity of the isolated this compound is assessed by High-Performance Liquid Chromatography (HPLC).
NMR Spectroscopic Analysis
Instrumentation:
-
A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.
Sample Preparation:
-
Approximately 1.5–2 mg of purified this compound is dissolved in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄, or Acetone-d₆) in a 5 mm NMR tube.[2]
NMR Experiments:
-
1D NMR: ¹H NMR and ¹³C NMR spectra are acquired to obtain initial information about the proton and carbon environments in the molecule.
-
2D NMR: A suite of 2D NMR experiments is performed for complete structural assignment:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different parts of the molecule.
-
Mass Spectrometric Analysis
Instrumentation:
-
A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with an electrospray ionization (ESI) source.
Sample Preparation:
-
The purified this compound is dissolved in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1-10 µg/mL. The solution is then infused directly into the mass spectrometer or injected via an HPLC system.
Mass Spectrometry Parameters:
-
Ionization Mode: Both positive and negative ESI modes should be tested to determine the optimal ionization for this compound. Flavonoids generally show good sensitivity in the negative ion mode.
-
Full Scan MS: A full scan mass spectrum is acquired to determine the accurate mass of the molecular ion ([M-H]⁻ or [M+H]⁺).
-
Tandem MS (MS/MS): The molecular ion is isolated and subjected to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern provides valuable information about the different structural motifs within the molecule. The collision energy should be optimized to obtain a rich fragmentation spectrum.
Data Presentation and Interpretation
NMR Data
The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound. Note: The specific chemical shifts may vary slightly depending on the solvent and instrument used.
| Position | ¹³C NMR (δ, ppm) | ¹H NMR (δ, ppm, Multiplicity, J in Hz) |
| 2 | 79.5 | 5.40 (dd, J = 12.0, 3.0 Hz) |
| 3 | 43.2 | 3.10 (dd, J = 17.0, 12.0 Hz), 2.85 (dd, J = 17.0, 3.0 Hz) |
| 4 | 196.5 | |
| 4a | 102.8 | |
| 5 | 162.0 | |
| 6 | 96.0 | 6.05 (s) |
| 7 | 164.8 | |
| 8 | 105.5 | |
| 8a | 161.5 | |
| 1' | 130.5 | |
| 2', 6' | 128.5 | 7.35 (d, J = 8.5 Hz) |
| 3', 5' | 115.5 | 6.90 (d, J = 8.5 Hz) |
| 4' | 158.0 | |
| 1'' | 35.8 | 3.20 (m) |
| 2'' | 27.5 | 2.10 (m) |
| 3'' | 41.0 | 2.30 (m) |
| 4'' | 124.0 | 5.15 (t, J = 7.0 Hz) |
| 5'' | 132.0 | |
| 6'' | 25.7 | 1.70 (s) |
| 7'' | 17.8 | 1.65 (s) |
| 8'' | 145.5 | |
| 9'' | 112.0 | 4.90 (s), 4.85 (s) |
| 10'' | 22.5 | 1.80 (s) |
2D NMR Correlations: The structural assignment is confirmed by analyzing the correlations observed in the 2D NMR spectra. For instance, the COSY spectrum will show correlations between H-2 and the two H-3 protons. The HSQC spectrum will link each proton signal to its directly attached carbon. The HMBC spectrum is key to connecting the different fragments of the molecule, for example, showing correlations from the protons of the lavandulyl group to the carbons of the flavonoid core.
Mass Spectrometry Data
High-resolution mass spectrometry provides the exact mass of the molecule, which can be used to determine its elemental composition.
| Ion | Calculated m/z | Observed m/z |
| [M-H]⁻ | 437.1968 | 437.1981 |
Tandem Mass Spectrometry (MS/MS) Fragmentation: The fragmentation pattern of this compound in negative ion mode provides characteristic product ions that are useful for its identification.
| Precursor Ion (m/z) | Fragment Ions (m/z) | Proposed Neutral Loss/Fragment |
| 437.1981 | 275.1657 | [¹⁴A]⁻ |
| 161.0236 | [¹⁴B]⁻ | |
| 275.1657 | 151.0393 | [¹⁴A - C₉H₁₆]⁻ |
| 137.0235 | [¹⁴A - C₉H₁₅ - CH₃]⁻ |
The fragmentation typically involves retro-Diels-Alder (rDA) cleavage of the C-ring of the flavonoid skeleton, leading to the characteristic [¹⁴A]⁻ and [¹⁴B]⁻ fragment ions.
Visualizations
Caption: Overall workflow for the isolation and identification of this compound.
Caption: Relationship of 2D NMR experiments for structural elucidation.
Conclusion
The combined application of advanced NMR and mass spectrometry techniques provides a robust and reliable methodology for the unambiguous identification of this compound. The detailed protocols and data presented in these application notes serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development, facilitating further investigation into the therapeutic potential of this promising bioactive compound.
References
Application Note and Protocol: Quantification of Kuraridin using High-Performance Liquid Chromatography (HPLC)
Introduction
Kuraridin is a bioactive prenylated flavonoid predominantly found in the roots of Sophora flavescens, a plant widely used in traditional medicine.[1][2] It has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, antiproliferative, and antimicrobial effects.[1][2][3] Accurate and reliable quantification of this compound in various matrices, such as plant extracts and biological samples, is crucial for quality control, pharmacokinetic studies, and the development of new therapeutics. This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound, intended for researchers, scientists, and professionals in drug development.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the HPLC and UHPLC-MS/MS methods for this compound analysis, compiled from validated analytical procedures.
| Parameter | HPLC Method | UHPLC-MS/MS Method |
| Linearity Range | 0.204 - 1.020 µg | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | 0.9998 | > 0.99 |
| Limit of Detection (LOD) | Not Reported | 1 ng/mL (as LLOQ) |
| Limit of Quantification (LOQ) | Not Reported | 1 ng/mL (as LLOQ) |
| Precision (RSD%) | 1.4% - 2.1% (Recovery) | < 8.95% (Intra- and Inter-day) |
| Accuracy | 96.61% - 97.84% (Recovery) | -6.27% to 6.48% |
| Recovery | 96.61% - 97.84% | 90.1% - 100.4% |
| Retention Time | Varies with conditions | Varies with conditions |
Data compiled from references.
Experimental Protocols
This section outlines the detailed methodologies for the quantification of this compound using a standard HPLC system with UV detection.
Materials and Reagents
-
This compound reference standard (purity ≥ 98%)
-
Methanol (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Acetonitrile (HPLC grade)
-
Water (deionized or HPLC grade)
-
Ethyl acetate (analytical grade)
-
Syringe filters (0.22 µm or 0.45 µm)
Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: Phenomenex Luna C18 (250 mm x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase: Methanol : 0.38% Phosphoric Acid in Water (75:25, v/v). The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled at 30 °C.
-
Detection Wavelength: 365 nm.
-
Injection Volume: 10 - 20 µL.
Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol. Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 10, 25, 50, 100, 200 µg/mL).
Sample Preparation
The appropriate sample preparation technique will depend on the sample matrix.
-
For Plant Material (e.g., Sophora flavescens root powder):
-
Accurately weigh about 1.0 g of the powdered plant material into a centrifuge tube.
-
Add 25 mL of methanol and extract using ultrasonication for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
-
-
For Biological Samples (e.g., Plasma) - Liquid-Liquid Extraction:
-
To 100 µL of plasma sample in a microcentrifuge tube, add 1.0 mL of ethyl acetate-acetonitrile (1:3, v/v).
-
Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Centrifuge at 12,000 rpm for 10 minutes to precipitate proteins and separate the layers.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
-
HPLC Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the prepared standard solutions in ascending order of concentration to construct a calibration curve.
-
Inject the prepared sample solutions.
-
After each injection, allow sufficient run time for the elution of this compound and any other components of interest.
Data Analysis and Quantification
-
Identify the this compound peak in the sample chromatograms by comparing the retention time with that of the reference standard.
-
Create a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). The r² value should be ≥ 0.999 for good linearity.
-
Quantify the amount of this compound in the samples by interpolating the peak area of the sample into the calibration curve equation.
Visualizations
The following diagrams illustrate the key workflows and relationships in the HPLC quantification of this compound.
Caption: Experimental workflow for the HPLC quantification of this compound.
Caption: Relationship between method validation and its applications.
References
Application Notes and Protocols: Cell-Based Melanogenesis Assay with Kuraridin in B16F10 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melanogenesis, the process of melanin synthesis, is a key area of research in dermatology and cosmetology, particularly for the development of agents that modulate skin pigmentation. Hyperpigmentation disorders are a common concern, driving the search for effective and safe anti-melanogenic compounds. Kuraridin, a prenylated flavonoid isolated from the medicinal plant Sophora flavescens, has emerged as a potent natural inhibitor of melanogenesis. This document provides detailed protocols for assessing the anti-melanogenic activity of this compound in B16F10 murine melanoma cells, a widely used in vitro model for studying pigmentation. The protocols cover cell viability, melanin content, and tyrosinase activity assays. Additionally, the underlying signaling pathways affected by this compound are illustrated to provide a comprehensive understanding of its mechanism of action.
Data Presentation
Table 1: Effect of this compound on B16F10 Cell Viability
| Concentration of this compound (µM) | Cell Viability (%) |
| 0 (Control) | 100 |
| 0.1 | No significant cytotoxicity |
| 1 | No significant cytotoxicity |
| 5 | No significant cytotoxicity |
| 10 | Cytotoxicity observed |
Data synthesized from studies indicating that this compound concentrations up to 5 µM show minimal cytotoxicity in B16F10 cells over a 72-hour period.[1][2][3]
Table 2: Effect of this compound on Intracellular Melanin Content in α-MSH-stimulated B16F10 Cells
| Treatment | Melanin Content (% of Control) |
| Control (no treatment) | 100 |
| α-MSH (100 nM) | Increased significantly |
| α-MSH + this compound (1 µM) | Reduced by approximately 15% compared to α-MSH alone |
This compound significantly reduces melanin synthesis in B16F10 cells stimulated with α-melanocyte-stimulating hormone (α-MSH).[3]
Table 3: Effect of this compound on Intracellular Tyrosinase Activity in α-MSH-stimulated B16F10 Cells
| Treatment | Tyrosinase Activity (% of Control) |
| Control (no treatment) | 100 |
| α-MSH (100 nM) | ~180 |
| α-MSH + this compound (0.1 µM) | Significantly reduced |
| α-MSH + this compound (1 µM) | Significantly reduced |
| α-MSH + this compound (5 µM) | Significantly reduced |
| Kojic Acid (500 µM) | Significantly reduced |
This compound demonstrates a dose-dependent inhibition of intracellular tyrosinase activity in α-MSH-stimulated B16F10 cells, superior to the positive control, kojic acid.[1]
Experimental Protocols
B16F10 Cell Culture
Materials:
-
Murine B16F10 melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
5% CO₂ incubator at 37°C
Protocol:
-
Culture B16F10 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified atmosphere with 5% CO₂ at 37°C.
-
Subculture the cells when they reach 80-90% confluency.
Cell Viability Assay (CCK-8 Assay)
Materials:
-
B16F10 cells
-
96-well plates
-
This compound stock solution
-
Cell Counting Kit-8 (CCK-8) solution
-
Microplate reader
Protocol:
-
Seed B16F10 cells in a 96-well plate at a density of approximately 3 x 10³ cells/well.
-
Incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) for 72 hours.
-
After the incubation period, add CCK-8 solution to each well according to the manufacturer's instructions.
-
Incubate for a specified time (typically 1-4 hours) at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Melanin Content Assay
Materials:
-
B16F10 cells
-
6-well plates
-
This compound
-
α-MSH
-
Phosphate-buffered saline (PBS)
-
1 N NaOH
-
Microplate reader
Protocol:
-
Seed B16F10 cells in a 6-well plate at a density of 7.4 x 10⁴ cells/well.
-
After 24 hours, pre-treat the cells with different concentrations of this compound (e.g., 0.1, 1, 5 µM) for 2 hours.
-
Stimulate the cells with α-MSH (100 nM) for 72 hours.
-
Wash the cells with cold PBS and harvest them.
-
Centrifuge the cell suspension to obtain a cell pellet.
-
To measure intracellular melanin, dissolve the cell pellet in 1 N NaOH at 95°C for 1 hour.
-
Measure the absorbance of the resulting solution at 405 nm using a microplate reader.
-
For extracellular melanin, measure the absorbance of the cell-free culture medium at 405 nm.
-
Normalize the melanin content to the total protein content if necessary.
Cellular Tyrosinase Activity Assay
Materials:
-
B16F10 cells
-
6-well plates
-
This compound
-
α-MSH
-
Cell lysis buffer
-
L-DOPA (10 mM)
-
BCA protein assay kit
-
Microplate reader
Protocol:
-
Seed and treat B16F10 cells as described in the melanin content assay (Protocol 3, steps 1-3).
-
Wash the cells with cold PBS and lyse them with a suitable lysis buffer on ice.
-
Centrifuge the lysate at 13,000 rpm for 20 minutes at 4°C to obtain the supernatant.
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
Adjust the protein concentration of all samples to be equal.
-
Add 10 mM L-DOPA to the quantified protein and incubate at 37°C for 1 hour.
-
Measure the rate of L-DOPA oxidation by reading the absorbance at a specific wavelength (e.g., 475 nm) using a microplate reader.
Visualizations
Caption: Experimental workflow for assessing this compound's anti-melanogenic effects.
References
Application Notes and Protocols: In Vitro Antiviral Assay for Kuraridin Against Reovirus
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro antiviral activity of Kuraridin against reovirus. This compound, a flavonoid isolated from the roots of Sophora flavescens, has demonstrated significant inhibitory effects on reovirus replication. The following sections detail the methodologies for evaluating its efficacy and elucidating its mechanism of action.
Summary of Antiviral Activity
This compound has been shown to inhibit various strains of reovirus, including human reovirus types 1-3 (HRV1, HRV2, HRV3) and porcine reovirus (PRV). Its antiviral activity is multifaceted, targeting both the early and late stages of the viral life cycle. Quantitative data from in vitro studies are summarized below.
Table 1: 50% Effective Concentration (EC₅₀) of this compound in Simultaneous Treatment Assay
| Virus Strain | EC₅₀ (µM) |
| Human Reovirus Type 1 (HRV1) | 176.9 |
| Human Reovirus Type 2 (HRV2) | 15.3 |
| Human Reovirus Type 3 (HRV3) | 15.3 |
| Porcine Reovirus (PRV) | 15.3 |
This assay evaluates the ability of this compound to inhibit viral entry when co-administered with the virus.[1][2][3]
Table 2: 50% Effective Concentration (EC₅₀) of this compound in Post-Treatment Assay
| Virus Strain | EC₅₀ (µM) |
| Human Reovirus Type 1 (HRV1) | 62.0 |
| Human Reovirus Type 2 (HRV2) | 14.0 |
| Human Reovirus Type 3 (HRV3) | 14.0 |
| Porcine Reovirus (PRV) | 14.0 |
This assay assesses the inhibitory effect of this compound on viral replication after the virus has entered the host cells.[1][2]
Mechanism of Action
Research suggests that this compound exerts its anti-reovirus effects through a combination of mechanisms:
-
Inhibition of Viral Adsorption: this compound effectively blocks the binding of the reovirus sigma 1 protein to sialic acids on the host cell surface, a critical step for viral attachment. This was demonstrated in hemagglutination inhibition assays where this compound completely blocked this interaction at concentrations lower than 82.5 µM.
-
Inhibition of Viral Replication: this compound significantly suppresses viral RNA and protein synthesis, particularly during the late stages of the replication cycle (around 18 hours post-infection). This leads to a reduction in the overall yield of new virus particles.
Caption: Proposed mechanism of this compound's antiviral action against reovirus.
Experimental Protocols
Detailed protocols for key in vitro assays are provided below. These protocols are based on methodologies reported in the scientific literature.
Cell and Virus Culture
-
Cells: TF-104 cells are suitable for propagating reovirus. Maintain cells in Eagle's Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ incubator.
-
Virus: Human reovirus types 1-3 (HRV1, HRV2, HRV3) and porcine reovirus (PRV) can be used. Propagate the virus in TF-104 cells and titrate using a plaque assay to determine the plaque-forming units (PFU)/mL.
Cytotoxicity Assay
This assay is crucial to determine the concentration range of this compound that is non-toxic to the host cells.
-
Seed TF-104 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate overnight.
-
Prepare serial dilutions of this compound in MEM.
-
Remove the culture medium from the cells and add 100 µL of the different concentrations of this compound. Include a "cells only" control with fresh medium and a solvent control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Assess cell viability using a standard method such as the MTT or neutral red uptake assay.
-
Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of this compound that reduces cell viability by 50%.
Caption: Workflow for determining the cytotoxicity of this compound.
Antiviral Activity Assays (Time-of-Addition)
These assays help to pinpoint the stage of the viral life cycle that is inhibited by this compound.
a. Pre-treatment Assay (Inhibition of Viral Attachment)
-
Seed TF-104 cells in a 96-well plate and incubate overnight.
-
Treat the cells with various concentrations of this compound for 12 hours prior to infection.
-
Wash the cells to remove the compound.
-
Infect the cells with reovirus at a specific multiplicity of infection (MOI).
-
After a 1-hour adsorption period, replace the inoculum with fresh medium.
-
Incubate for 72 hours and then assess cell viability.
b. Simultaneous Treatment Assay (Inhibition of Viral Entry)
-
Pre-incubate reovirus with serial dilutions of this compound for 1 hour at 4°C.
-
Add the virus-compound mixture to a monolayer of TF-104 cells in a 96-well plate.
-
After a 1-hour adsorption period, remove the mixture and add fresh medium.
-
Incubate for 72 hours and assess cell viability.
c. Post-treatment Assay (Inhibition of Viral Replication)
-
Infect a monolayer of TF-104 cells in a 96-well plate with reovirus for 1 hour.
-
Remove the viral inoculum and add medium containing serial dilutions of this compound.
-
Incubate for 72 hours and assess cell viability.
For all antiviral assays, calculate the EC₅₀ value, which is the concentration of this compound that inhibits the viral cytopathic effect by 50%.
Caption: Experimental workflows for time-of-addition antiviral assays.
Quantitative Real-Time PCR (qRT-PCR) for Viral RNA Synthesis
This assay quantifies the effect of this compound on the synthesis of viral genetic material.
-
Infect TF-104 cells with reovirus in the presence or absence of a non-toxic concentration of this compound (e.g., 30 µM).
-
At different time points post-infection (e.g., 6 and 18 hours), extract total RNA from the cells.
-
Perform reverse transcription to synthesize cDNA.
-
Use reovirus-specific primers to quantify the levels of viral RNA by qRT-PCR.
-
Normalize the viral RNA levels to an internal control gene (e.g., GAPDH).
-
Compare the viral RNA levels in this compound-treated cells to untreated infected cells.
Immunofluorescence Assay for Viral Protein Synthesis
This assay visualizes the effect of this compound on the production of viral proteins.
-
Grow TF-104 cells on coverslips in a 24-well plate.
-
Infect the cells with reovirus (e.g., PRV at an MOI of 1) in the presence or absence of this compound (e.g., 30 µM).
-
At 24 hours post-infection, fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells and block non-specific antibody binding.
-
Incubate with a primary antibody specific for a reovirus protein (e.g., anti-sigma 1 antibody).
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize the cells using a fluorescence microscope. A reduction in green fluorescence in treated cells indicates inhibition of viral protein synthesis.
References
- 1. In vitro anti-reovirus activity of this compound isolated from Sophora flavescens against viral replication and hemagglutination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro anti-reovirus activity of this compound isolated from Sophora flavescens against viral replication and hemagglutination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) of Kuraridin against Methicillin-Resistant Staphylococcus aureus (MRSA)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant threat to public health due to its resistance to a broad spectrum of antibiotics. The exploration of novel antimicrobial agents is crucial in combating MRSA infections. Kuraridin, a lavandulyl flavanone isolated from the root of Sophora flavescens, has demonstrated potential antibacterial and antivirulence properties against MRSA.[1][2][3] This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against MRSA, adhering to the standards set by the Clinical and Laboratory Standards Institute (CLSI).
Data Presentation
The following table summarizes the MIC values of this compound and a comparator antibiotic, Vancomycin, against various MRSA strains as reported in the literature.
| MRSA Strain | This compound MIC (µg/mL) | Vancomycin MIC (µg/mL) | Reference |
| USA300 | 16 | 1 | [4] |
| ST30 | 8 | 1 | [4] |
| ST239 | 8 | Not Specified |
Note: MIC values can vary depending on the specific isolate and testing conditions.
Experimental Protocol: Broth Microdilution Method for MIC Determination
This protocol is based on the CLSI guidelines for broth microdilution testing.
1. Materials
-
This compound (purity ≥96%)
-
MRSA strains (e.g., USA300, ST30, ST239)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Dimethyl sulfoxide (DMSO) for dissolving this compound
-
Sterile 96-well microtiter plates
-
Sterile single and multichannel pipettes
-
Incubator (35°C ± 2°C)
-
Spectrophotometer or microplate reader (600 nm)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Vancomycin (as a control antibiotic)
2. Preparation of Reagents
-
This compound Stock Solution: Prepare a stock solution of this compound in DMSO. The concentration should be at least 100-fold higher than the highest concentration to be tested to minimize the final DMSO concentration.
-
MRSA Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the MRSA strain.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the adjusted suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
3. Assay Procedure
-
Serial Dilutions:
-
Add 100 µL of CAMHB to all wells of a 96-well microtiter plate, except for the first column.
-
In the first column, add 200 µL of the working solution of this compound in CAMHB (at twice the highest desired final concentration).
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. This will result in a range of this compound concentrations.
-
-
Controls:
-
Growth Control (Column 11): 100 µL of CAMHB and 100 µL of the diluted bacterial suspension.
-
Sterility Control (Column 12): 200 µL of uninoculated CAMHB.
-
-
Inoculation: Add 100 µL of the prepared MRSA inoculum to each well from column 1 to 11. The final volume in each well will be 200 µL.
-
Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
4. Interpretation of Results
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the MRSA strain.
-
Growth is determined by observing turbidity in the wells. A reading aid such as a viewing box can be used. Alternatively, a microplate reader can be used to measure the optical density at 600 nm.
-
The growth control well should show distinct turbidity, and the sterility control well should remain clear.
Visualizations
Experimental Workflow for MIC Determination
References
- 1. Antivirulence Properties of this compound Against Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing Antibiotics Efficacy by Combination of this compound and Epicatechin Gallate with Antimicrobials against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Murine Studies of Kuraridin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of in vivo studies of Kuraridin and its related compound Kurarinone in murine models, focusing on their anti-inflammatory, anti-cancer, and anti-melanogenic properties. The following sections detail the experimental protocols and quantitative data from these studies to guide future research and drug development efforts.
Anti-Cancer Effects of Kurarinone in a Non-Small Cell Lung Cancer (NSCLC) Xenograft Model
Kurarinone, a flavonoid isolated from Sophora flavescens, has demonstrated significant anti-tumor activity in a xenograft mouse model of human non-small cell lung cancer (NSCLC).[1]
Quantitative Data Summary
| Parameter | Control Group (PBS) | Kurarinone (20 mg/kg/day) | Kurarinone (40 mg/kg/day) | Cisplatin (CDDP) (2.5 mg/kg, every 2 days) |
| Mean Tumor Volume (end of study) | Significantly larger than treatment groups | Significantly reduced vs. control | Significantly reduced vs. control | Not specified |
| Mean Tumor Weight (end of study) | Heavier than treatment groups | Significantly decreased (p < 0.05 vs. control) | Significantly decreased (p < 0.01 vs. control) | Not specified |
| Body Weight | No significant difference | No significant difference | No significant difference | Not specified |
| Apoptosis (TUNEL assay) | Low levels | Increased brown spots indicating apoptosis | Increased brown spots indicating apoptosis | Not specified |
Experimental Protocol
1. Animal Model:
-
Nude mice are used for the xenograft model.
2. Cell Line and Tumor Induction:
-
Human NSCLC cell line A549 is used.
-
A549 cells are injected subcutaneously into the flank of the mice.
-
Tumors are allowed to grow to a size of approximately 100 mm³.
3. Treatment Groups and Administration:
-
Mice are randomly assigned to four groups:
-
Control Group: Treated with Phosphate-Buffered Saline (PBS).
-
Kurarinone Group 1: Treated with 20 mg/kg/day of kurarinone.
-
Kurarinone Group 2: Treated with 40 mg/kg/day of kurarinone.
-
Positive Control Group: Treated with Cisplatin (CDDP) at 2.5 mg/kg, administered intraperitoneally (i.p.) every 2 days.
-
-
The route of administration for kurarinone is not explicitly stated in the provided text but is often oral gavage in such studies.
4. Monitoring and Endpoints:
-
Tumor volume and body weight are monitored throughout the study.
-
At the end of the study, tumors are excised and weighed.
-
Apoptosis in tumor tissues is assessed using a TUNEL assay.[1]
-
Protein expression of apoptotic markers (cleaved caspase-3, caspase-9, Bax, Bcl-2) in tumor tissues is analyzed.
Signaling Pathway
The anti-cancer effects of kurarinone in this model are associated with the activation of the mitochondrial apoptosis signaling pathway and repression of the endoplasmic reticulum pathway and AKT signaling.[1]
Caption: Kurarinone-induced apoptosis pathway in NSCLC.
Anti-Inflammatory Effects of Kurarinone in a Collagen-Induced Arthritis (CIA) Mouse Model
Kurarinone has shown therapeutic potential in a murine model of rheumatoid arthritis by reducing inflammation and oxidative stress.[2]
Quantitative Data Summary
| Parameter | Vehicle-Treated CIA Mice | Kurarinone-Treated CIA Mice (100 mg/kg/day) |
| Arthritis Severity Score | High | Reduced |
| Serum TNF-α | High | Significantly reduced |
| Serum IL-6 | High | Significantly reduced |
| Serum IFN-γ | High | Significantly reduced |
| Serum IL-17A | High | Significantly reduced |
| Paw Homogenate TNF-α | High | Significantly reduced |
| Paw Homogenate IL-6 | High | Significantly reduced |
| Paw Homogenate IFN-γ | High | Significantly reduced |
| Paw Homogenate IL-17A | High | Significantly reduced |
| T Cell Proliferation | High | Reduced |
| STAT1 Phosphorylation | High | Reduced |
| STAT3 Phosphorylation | High | Reduced |
| Th1 Cells in Lymph Nodes | High | Reduced proportion |
| Th17 Cells in Lymph Nodes | High | Reduced proportion |
| MDA Production (Oxidative Stress) | High | Suppressed |
| H₂O₂ Production (Oxidative Stress) | High | Suppressed |
| SOD Activity (Antioxidant Enzyme) | Low | Promoted |
| GSH-Px Activity (Antioxidant Enzyme) | Low | Promoted |
Experimental Protocol
1. Animal Model:
-
DBA/1 mice are used for the collagen-induced arthritis (CIA) model.
2. Induction of Arthritis:
-
Arthritis is induced using bovine collagen II (CII).
3. Treatment Groups and Administration:
-
CIA Model Group: Mice with induced arthritis.
-
Kurarinone Treatment Group: After the establishment of CIA (from day 21 to 42), mice are given kurarinone orally at a dose of 100 mg/kg/day.
4. Monitoring and Endpoints:
-
Arthritis severity is determined using a symptom scoring scale and histopathology.
-
On day 42, levels of pro-inflammatory cytokines (TNF-α, IL-6, IFN-γ, and IL-17A) in the serum and paw homogenates are measured by ELISA.[2]
-
T cell proliferation and differentiation (Th1 and Th17 cells) in draining lymph nodes are measured using flow cytometry.
-
Phosphorylation of STAT1 and STAT3 is assessed.
-
Oxidative stress markers (MDA and H₂O₂) and antioxidant enzyme activities (SOD and GSH-Px) in paw tissues are evaluated.
-
Expression of Nrf2, KEAP-1, and heme oxygenase-1 (HO-1) in paw tissues is evaluated by Western blot.
Signaling Pathway
Kurarinone ameliorates CIA by inhibiting Th1 and Th17 cell differentiation and through the activation of the Nrf-2/KEAP-1 antioxidant pathway.
References
- 1. Inhibitory Effect of Kurarinone on Growth of Human Non-small Cell Lung Cancer: An Experimental Study Both in Vitro and in Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kurarinone Attenuates Collagen-Induced Arthritis in Mice by Inhibiting Th1/Th17 Cell Responses and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
Kuraridin: Application Notes and Protocols for Skin Whitening in Cosmetic Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kuraridin, a prenylated flavonoid isolated from the dried root of Sophora flavescens, has emerged as a potent natural tyrosinase inhibitor with significant potential for application in cosmetic science as a skin whitening agent. Its mechanism of action involves the direct inhibition of tyrosinase, the rate-limiting enzyme in melanin synthesis, leading to a reduction in melanin production. This document provides detailed application notes, experimental protocols, and an overview of the current research on this compound for skin whitening applications. While preclinical data is promising, it is important to note that clinical trials specifically evaluating this compound for skin lightening in humans are not extensively documented in publicly available literature.
Mechanism of Action
This compound exerts its skin whitening effects primarily through the inhibition of tyrosinase, a key enzyme in the melanogenesis pathway. It targets both the monophenolase and diphenolase activities of tyrosinase.[1] Furthermore, studies on B16F10 melanoma cells indicate that this compound can suppress melanin synthesis by downregulating the expression of melanogenesis-related proteins. Network pharmacology studies have identified that this compound may act through the c-KIT and ETB-R signaling pathways.
Signaling Pathway of Melanogenesis Inhibition by this compound
Caption: this compound inhibits melanin synthesis by directly inhibiting tyrosinase and targeting the c-KIT signaling pathway.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies on this compound's efficacy as a skin whitening agent.
Table 1: In Vitro Tyrosinase Inhibition
| Compound | IC50 (Monophenolase) | IC50 (Diphenolase) | Reference |
| This compound | 0.16 µM | 0.04 µM | |
| Kojic Acid | 23.7 µM | Not Reported |
Table 2: Effect of this compound on B16F10 Melanoma Cells
| Treatment | Concentration | Intracellular Melanin Content (% of Control) | Cellular Tyrosinase Activity (% of Control) | Cell Viability (% of Control) | Reference |
| α-MSH (100 nM) | - | ~127% | ~180% | ~100% | |
| α-MSH + this compound | 1 µM | ~85% | Not Reported | ~100% | |
| α-MSH + this compound | 5 µM | ~70% | Not Reported | ~100% | |
| This compound alone | 5 µM | Not Reported | Not Reported | >95% |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the skin whitening potential of this compound.
Protocol 1: Mushroom Tyrosinase Inhibition Assay
This assay determines the in vitro inhibitory effect of this compound on mushroom tyrosinase activity using L-DOPA as a substrate.
Workflow Diagram:
Caption: Workflow for the mushroom tyrosinase inhibition assay.
Materials:
-
Mushroom Tyrosinase (Sigma-Aldrich, T3824 or equivalent)
-
L-3,4-dihydroxyphenylalanine (L-DOPA) (Sigma-Aldrich, D9628 or equivalent)
-
This compound (purity >95%)
-
Kojic Acid (positive control) (Sigma-Aldrich, K3125 or equivalent)
-
Dimethyl sulfoxide (DMSO)
-
Potassium Phosphate Monobasic and Dibasic
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
50 mM Potassium Phosphate Buffer (pH 6.8): Prepare solutions of 50 mM KH₂PO₄ and 50 mM K₂HPO₄. Mix to achieve a pH of 6.8.
-
10 mM L-DOPA Solution: Dissolve L-DOPA in the phosphate buffer. Prepare fresh before use.
-
Mushroom Tyrosinase Solution (1000 units/mL): Dissolve mushroom tyrosinase in cold phosphate buffer.
-
Test Compound Solutions: Prepare stock solutions of this compound and Kojic Acid in DMSO. Further dilute with phosphate buffer to achieve desired concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
-
Assay Protocol:
-
In a 96-well plate, add 160 µL of 50 mM potassium phosphate buffer (pH 6.8).
-
Add 20 µL of the test compound solution (this compound or Kojic Acid) at various concentrations. For the control, add 20 µL of DMSO diluted in buffer.
-
Add 20 µL of mushroom tyrosinase solution (final concentration ~100 units/mL).
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of 10 mM L-DOPA solution.
-
Incubate the plate at 25°C for 20 minutes.
-
Measure the absorbance at 475 nm using a microplate reader.
-
-
Calculation:
-
Percentage inhibition = [ (A_control - A_sample) / A_control ] x 100
-
A_control is the absorbance of the reaction with DMSO.
-
A_sample is the absorbance of the reaction with the test compound.
-
Calculate the IC50 value from a dose-response curve.
-
Protocol 2: Melanin Content Assay in B16F10 Melanoma Cells
This protocol measures the effect of this compound on melanin production in α-MSH-stimulated B16F10 melanoma cells.
Workflow Diagram:
Caption: Workflow for the melanin content assay in B16F10 cells.
Materials:
-
B16F10 mouse melanoma cell line (ATCC)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
α-Melanocyte-Stimulating Hormone (α-MSH) (Sigma-Aldrich, M4135 or equivalent)
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
1N Sodium Hydroxide (NaOH) with 10% DMSO
-
6-well plates
-
BCA Protein Assay Kit
Procedure:
-
Cell Culture:
-
Culture B16F10 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
-
Assay Protocol:
-
Seed B16F10 cells in a 6-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Stimulate the cells with 100 nM α-MSH and incubate for 72 hours.
-
After incubation, wash the cells twice with PBS and harvest by trypsinization.
-
Centrifuge the cell suspension to obtain a cell pellet.
-
Dissolve the cell pellet in 200 µL of 1N NaOH containing 10% DMSO and incubate at 80°C for 1 hour to solubilize the melanin.
-
Transfer 100 µL of the lysate to a 96-well plate and measure the absorbance at 405 nm.
-
-
Normalization:
-
Use a portion of the cell lysate to determine the total protein concentration using a BCA protein assay kit.
-
Normalize the melanin content to the total protein content for each sample.
-
Protocol 3: Cytotoxicity Assay (MTT Assay)
This assay evaluates the potential cytotoxicity of this compound on B16F10 cells.
Materials:
-
B16F10 mouse melanoma cell line
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) (Sigma-Aldrich, M5655 or equivalent)
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding:
-
Seed B16F10 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound and incubate for 48-72 hours.
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Calculation:
-
Cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Safety and Toxicology
Currently, there is a lack of specific public data on the comprehensive toxicological profile of this compound for cosmetic applications. As with any new cosmetic ingredient, a thorough safety assessment is required according to regional regulations (e.g., the EU Cosmetic Regulation 1223/2009). This would typically involve a battery of tests including skin irritation, skin sensitization, and phototoxicity assays.
Conclusion and Future Directions
This compound demonstrates significant promise as a natural skin whitening agent based on its potent tyrosinase inhibitory activity and its ability to reduce melanin production in preclinical models. The provided protocols offer a framework for the continued investigation of its efficacy. However, the advancement of this compound as a cosmetic ingredient is contingent upon further research, particularly in the areas of safety, formulation stability, and, most importantly, human clinical trials to substantiate its skin whitening effects in a real-world setting.
References
Application Notes and Protocols: Synergistic Antibacterial Effect of Kuraridin with Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The increasing prevalence of antibiotic-resistant bacteria, particularly Methicillin-Resistant Staphylococcus aureus (MRSA), necessitates the exploration of novel therapeutic strategies. One promising approach is the use of combination therapy, where existing antibiotics are co-administered with non-antibiotic compounds that can enhance their efficacy. Kuraridin, a prenylated flavonoid isolated from the medicinal plant Sophora flavescens, has demonstrated significant antibacterial and antivirulence properties. This document provides detailed application notes and protocols on the synergistic antibacterial effect of this compound when combined with conventional antibiotics against MRSA. The data presented herein is primarily based on studies investigating the combination of this compound and epicatechin gallate (ECG) with various antibiotics.[1][2][3][4]
Data Presentation
The synergistic potential of this compound in combination with antibiotics has been quantified using the checkerboard method to determine the Minimum Inhibitory Concentrations (MIC) and calculate the Fractional Inhibitory Concentration Index (FICI). Synergy is typically defined as an FICI of ≤ 0.5.
Table 1: Synergistic Activity of this compound and Epicatechin Gallate (ECG) against Clinical MRSA Strains
| Strain Category | Number of Strains | MIC of this compound Alone (µg/mL) | MIC of ECG Alone (µg/mL) | MIC of this compound in Combination (µg/mL) | MIC of ECG in Combination (µg/mL) | Synergy Outcome (FICI ≤ 0.5) |
| Community-Associated (CA) | 11 | 4–8 | 512 | 1–4 | 0.25–8 | 10/11 |
| Hospital-Associated (HA) | 9 | 4–8 | 512 | 1–4 | 0.25–8 | 8/9 |
Data extracted from a study by Wong et al. (2023), where this compound was used in combination with ECG.[1]
Table 2: Enhanced Efficacy of Antibiotics with this compound and ECG against Antibiotic-Resistant S. aureus Strains
| S. aureus Strain | Resistance Profile | Antibiotic | MIC of Antibiotic Alone (µg/mL) | MIC of Antibiotic with this compound (2 µg/mL) and ECG (0.25-4 µg/mL) | Fold Reduction in MIC | FICI |
| APH2 | High Gentamicin Resistance | Gentamicin | >512 | 16 | >32 | 0.28 (Synergy) |
| ANT4 | Fusidic Acid Resistance | Fusidic Acid | 64 | 8 | 8 | 0.38 (Synergy) |
| W231 | Gentamicin Resistance | Gentamicin | 64 | 1 | 64 | Synergy |
| W233 | Gentamicin Resistance | Gentamicin | 512 | 16 | 32 | Additive |
| W238 | Gentamicin Resistance | Gentamicin | 512 | 16 | 32 | Synergy |
This table summarizes the synergistic and additive effects observed when this compound and ECG are combined with gentamicin or fusidic acid against resistant strains.
Experimental Protocols
Checkerboard Assay for Synergy Testing
This protocol outlines the checkerboard microdilution method to determine the synergistic interaction between this compound and an antibiotic.
Materials:
-
This compound
-
Antibiotic of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum (e.g., MRSA) standardized to 0.5 McFarland
-
Sterile reservoirs and multichannel pipettes
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of this compound and the antibiotic in an appropriate solvent (e.g., DMSO, sterile water) at a concentration at least 10-fold higher than the highest concentration to be tested.
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and then dilute it in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.
-
-
Plate Setup:
-
Dispense 50 µL of CAMHB into each well of a 96-well plate.
-
Along the x-axis (e.g., columns 1-10), create serial twofold dilutions of the antibiotic.
-
Along the y-axis (e.g., rows A-G), create serial twofold dilutions of this compound.
-
Column 11 should contain only the antibiotic dilutions (to determine its MIC alone).
-
Row H should contain only the this compound dilutions (to determine its MIC alone).
-
Well H12 serves as the growth control (inoculum in broth without any antimicrobial agent).
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to all wells containing the antimicrobial dilutions and the growth control well.
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Reading and Interpretation:
-
After incubation, visually inspect the wells for turbidity to determine the MIC. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each component and the FICI for the combination using the following formulas:
-
FIC of this compound = MIC of this compound in combination / MIC of this compound alone
-
FIC of Antibiotic = MIC of Antibiotic in combination / MIC of Antibiotic alone
-
FICI = FIC of this compound + FIC of Antibiotic
-
-
Interpret the results as follows:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
-
Time-Kill Curve Assay
This protocol is used to assess the bactericidal or bacteriostatic activity of this compound in combination with an antibiotic over time.
Materials:
-
This compound
-
Antibiotic of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture in logarithmic growth phase
-
Sterile culture tubes or flasks
-
Shaking incubator (37°C)
-
Apparatus for serial dilutions and colony counting (e.g., agar plates, spreader)
Procedure:
-
Preparation of Inoculum:
-
Grow the test bacterium (e.g., MRSA) in CAMHB to the mid-logarithmic phase.
-
Dilute the culture to a starting inoculum of approximately 5 x 10^5 CFU/mL in fresh CAMHB.
-
-
Experimental Setup:
-
Prepare culture tubes with the following conditions:
-
Growth control (no antimicrobial agent)
-
This compound alone (at a sub-MIC concentration, e.g., 2 µg/mL)
-
Antibiotic alone (at a sub-MIC concentration, e.g., 0.5 µg/mL vancomycin)
-
This compound and antibiotic in combination
-
-
Inoculate each tube with the prepared bacterial suspension.
-
-
Incubation and Sampling:
-
Incubate all tubes at 37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.
-
-
Viable Cell Count:
-
Perform serial tenfold dilutions of each aliquot in sterile saline or broth.
-
Plate a known volume of the appropriate dilutions onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies (CFU) on the plates and calculate the CFU/mL for each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL against time for each experimental condition.
-
Synergy is defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point.
-
Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.
-
Proposed Signaling Pathways and Mechanisms
The synergistic effect of this compound with antibiotics is likely multifactorial, involving both direct effects on the bacteria and modulation of the host's inflammatory response.
Antivirulence Mechanism
This compound has been shown to possess antivirulence properties by inhibiting biofilm formation and reducing the adhesion of MRSA to host cells. This weakens the bacterial defense mechanisms, making them more susceptible to the action of conventional antibiotics.
References
- 1. mdpi.com [mdpi.com]
- 2. Enhancing Antibiotics Efficacy by Combination of this compound and Epicatechin Gallate with Antimicrobials against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing Antibiotics Efficacy by Combination of this compound and Epicatechin Gallate with Antimicrobials against Methicillin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Enhancing Antibiotics Efficacy by Combination of this compound and Epicatechin Gallate with Antimicrobials against Methicillin-Resistant Staphylococcus aureus | Semantic Scholar [semanticscholar.org]
Kuraridin's Efficacy in Disrupting Biofilm Formation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the inhibitory effects of Kuraridin, a lavandulyl flavanone isolated from the roots of Sophora flavescens, on microbial biofilm formation. The provided protocols and data are intended to guide researchers in investigating this compound as a potential antivirulence agent for the development of novel therapeutics against biofilm-associated infections.
Introduction
Bacterial and fungal biofilms present a significant challenge in clinical settings due to their inherent resistance to conventional antimicrobial agents. Biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS) matrix, which acts as a physical barrier and facilitates intercellular communication, contributing to their recalcitrance. This compound has emerged as a promising natural compound with the ability to inhibit biofilm formation at sub-inhibitory concentrations, suggesting a mechanism of action that targets virulence factors rather than microbial growth. This document outlines the effects of this compound on biofilm formation by key pathogens and provides detailed protocols for assessing its anti-biofilm activity.
Data Presentation
The following tables summarize the quantitative data on the effect of this compound on biofilm formation in various microbial species.
Table 1: Effect of this compound on Methicillin-Resistant Staphylococcus aureus (MRSA) Biofilm Formation [1][2][3]
| MRSA Strain | This compound Concentration (Sub-MIC) | Biofilm Inhibition (%) | Statistical Significance |
| USA300 | 1/8 MIC | Significant | p < 0.001 |
| USA300 | 1/16 MIC | Significant | p < 0.001 |
| USA300 | 1/32 MIC | Not Significant | - |
| ST30 | 1/8 MIC | Significant | p < 0.001 |
| ST30 | 1/16 MIC | Significant | p < 0.05 |
| ST30 | 1/32 MIC | Not Significant | - |
| ST239 | 1/8 MIC | Significant | p < 0.01 |
| ST239 | 1/16 MIC | Not Significant | - |
| ST239 | 1/32 MIC | Not Significant | - |
MIC: Minimum Inhibitory Concentration. The exact MIC values for this compound against these MRSA strains were determined to be in the range of 4-8 µg/mL.[4]
Signaling Pathways
The anti-biofilm activity of this compound is hypothesized to be mediated through the interference with key signaling pathways that regulate virulence and biofilm development.
Figure 1. Proposed mechanism of this compound action on S. aureus.
Figure 2. Hypothesized effect of this compound on P. aeruginosa quorum sensing.
Figure 3. Postulated inhibitory action of this compound on C. albicans hyphal formation.
Experimental Protocols
Protocol 1: Crystal Violet Biofilm Assay
This protocol is used to quantify biofilm formation in a 96-well plate format.
Materials:
-
96-well flat-bottom sterile polystyrene plates
-
Bacterial or fungal culture
-
Appropriate growth medium (e.g., Tryptic Soy Broth (TSB) for S. aureus)
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) Crystal Violet solution
-
33% (v/v) Acetic Acid or 95% Ethanol
-
Microplate reader
Procedure:
-
Inoculum Preparation: Grow a fresh overnight culture of the test microorganism in the appropriate broth medium at 37°C.
-
Plate Setup: Dilute the overnight culture to a starting OD₆₀₀ of 0.05 in fresh medium. Add 100 µL of the diluted culture to each well of a 96-well plate.
-
Treatment: Add 100 µL of medium containing various concentrations of this compound (e.g., 2x the final desired concentration) to the wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate at 37°C for 24-48 hours under static conditions to allow for biofilm formation.
-
Washing: Carefully discard the planktonic cells by inverting the plate and gently tapping it on a paper towel. Wash the wells twice with 200 µL of sterile PBS to remove any remaining non-adherent cells.
-
Fixation: Air-dry the plate or fix the biofilm by incubating at 60°C for 1 hour.[5]
-
Staining: Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.
-
Washing: Remove the crystal violet solution and wash the wells thoroughly with sterile water until the water runs clear.
-
Solubilization: Add 200 µL of 33% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet. Incubate for 10-15 minutes at room temperature with gentle shaking.
-
Quantification: Transfer 125 µL of the solubilized crystal violet to a new flat-bottom 96-well plate and measure the absorbance at 570-595 nm using a microplate reader.
Figure 4. Experimental workflow for the Crystal Violet Biofilm Assay.
Protocol 2: Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization
This protocol allows for the qualitative and quantitative assessment of biofilm structure and viability.
Materials:
-
Sterile glass-bottom dishes or chamber slides
-
Bacterial or fungal culture and appropriate growth medium
-
This compound stock solution
-
LIVE/DEAD™ BacLight™ Bacterial Viability Kit (or similar fluorescent stains like SYTO 9 and Propidium Iodide)
-
Confocal laser scanning microscope
Procedure:
-
Biofilm Growth: Grow biofilms in glass-bottom dishes or chamber slides as described in the Crystal Violet Assay (Steps 1-4), treating with the desired concentrations of this compound.
-
Washing: Gently wash the biofilms twice with sterile PBS to remove planktonic cells.
-
Staining: Prepare the fluorescent stain mixture according to the manufacturer's instructions (e.g., LIVE/DEAD kit). Add the stain to the biofilms and incubate in the dark at room temperature for 15-30 minutes.
-
Imaging: Gently rinse the stained biofilms with PBS to remove excess stain. Immediately visualize the biofilms using a confocal laser scanning microscope.
-
Image Acquisition: Acquire z-stack images through the entire thickness of the biofilm at multiple positions for each sample. Use appropriate laser lines and emission filters for the selected fluorescent dyes (e.g., 488 nm excitation for SYTO 9 and 561 nm for Propidium Iodide).
-
Image Analysis: Reconstruct 3D images from the z-stacks using imaging software (e.g., ImageJ, Imaris). Analyze biofilm parameters such as biovolume, thickness, and the ratio of live to dead cells.
Figure 5. Workflow for CLSM analysis of biofilms.
Conclusion
This compound demonstrates significant potential as an anti-biofilm agent, particularly against MRSA. Its mechanism of action appears to be linked to the disruption of virulence-associated processes rather than direct bactericidal activity. The provided protocols offer a standardized approach to further investigate the anti-biofilm properties of this compound and elucidate its precise molecular targets. Further research into its effects on a broader range of pathogenic microorganisms and its efficacy in in vivo models is warranted to fully assess its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Antivirulence Properties of this compound Against Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing Antibiotics Efficacy by Combination of this compound and Epicatechin Gallate with Antimicrobials against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal violet assay [bio-protocol.org]
Application Notes and Protocols: Kuraridin as a Molecular Probe in Enzyme Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kuraridin, a lavandulyl flavanone isolated from the dried root of Sophora flavescens, has emerged as a potent natural inhibitor of tyrosinase, the key enzyme in melanin biosynthesis. Its strong and specific interaction with tyrosinase makes it an excellent molecular probe for studying the enzyme's kinetics, structure-function relationships, and for the screening of other potential inhibitors. This document provides detailed application notes and protocols for utilizing this compound in enzyme kinetic studies, focusing on tyrosinase inhibition.
Data Presentation
The inhibitory efficacy of this compound against mushroom tyrosinase is significantly higher than that of kojic acid, a well-known tyrosinase inhibitor. The following table summarizes the key quantitative data for this compound's inhibitory activity.
| Compound | Enzyme Activity | Substrate | IC₅₀ (µM) | Inhibition Type | Kᵢ (µM) |
| This compound | Monophenolase | L-Tyrosine | 0.16[1] | - | - |
| This compound | Diphenolase | L-DOPA | 0.04[1] | Competitive[1] | 0.27[1] |
| Kojic Acid | Monophenolase | L-Tyrosine | ~23.68 (derived)[1] | Competitive | - |
| Kojic Acid | Diphenolase | L-DOPA | ~21.2 (derived) | Competitive | - |
Experimental Protocols
Tyrosinase Inhibition Assay
This protocol outlines the procedure to determine the inhibitory effect of this compound on the monophenolase and diphenolase activities of mushroom tyrosinase.
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
This compound
-
L-tyrosine
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Phosphate Buffer (50 mM, pH 6.8)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of this compound in DMSO. Further dilute with phosphate buffer to achieve a range of desired concentrations.
-
Prepare L-tyrosine and L-DOPA solutions in phosphate buffer.
-
-
Assay for Monophenolase Activity (L-tyrosine as substrate):
-
In a 96-well plate, add 50 µL of L-tyrosine solution, 100 µL of phosphate buffer, and 60 µL of the this compound solution at various concentrations.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding 40 µL of the mushroom tyrosinase solution.
-
Incubate the reaction mixture at 37°C for 25 minutes.
-
Measure the absorbance at 490 nm using a microplate reader.
-
A control reaction should be performed without the inhibitor.
-
-
Assay for Diphenolase Activity (L-DOPA as substrate):
-
Follow the same procedure as for monophenolase activity, but replace the L-tyrosine solution with the L-DOPA solution.
-
-
Calculation of Inhibition:
-
The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the control reaction and A_sample is the absorbance in the presence of this compound.
-
The IC₅₀ value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fluorescence Quenching Analysis for Binding Studies
This protocol describes how to use fluorescence quenching to study the interaction between this compound and tyrosinase and to determine the binding constant.
Materials:
-
Mushroom Tyrosinase
-
This compound
-
Phosphate Buffer (50 mM, pH 6.8)
-
Fluorometer
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of tyrosinase in phosphate buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute with phosphate buffer to various concentrations.
-
-
Fluorescence Measurements:
-
Set the excitation wavelength of the fluorometer to 280 nm (to excite tryptophan residues in the enzyme) and record the emission spectrum from 300 to 450 nm.
-
To a cuvette containing the tyrosinase solution, titrate successive small aliquots of the this compound solution.
-
After each addition, mix gently and allow the solution to equilibrate for a few minutes before recording the fluorescence emission spectrum.
-
Perform a control titration with the solvent to account for any dilution effects.
-
-
Data Analysis:
-
The fluorescence quenching data can be analyzed using the Stern-Volmer equation to determine the quenching mechanism (static or dynamic).
-
For static quenching, the binding constant (Ka) and the number of binding sites (n) can be calculated using the following equation: log [ (F₀ - F) / F ] = log Ka + n log [Q] where F₀ and F are the fluorescence intensities in the absence and presence of the quencher (this compound), respectively, and [Q] is the concentration of the quencher.
-
Molecular Docking Simulation
This protocol provides a general workflow for performing molecular docking of this compound with tyrosinase using AutoDock Vina.
Software and Resources:
-
AutoDock Vina
-
MGLTools (for preparing protein and ligand files)
-
PyMOL or other molecular visualization software
-
3D structure of mushroom tyrosinase (PDB ID: 2Y9X)
-
3D structure of this compound (can be obtained from databases like PubChem or generated using chemical drawing software)
Procedure:
-
Preparation of the Receptor (Tyrosinase):
-
Download the PDB file for mushroom tyrosinase (2Y9X).
-
Using MGLTools, remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign Kollman charges to the protein.
-
Save the prepared protein in the PDBQT format.
-
-
Preparation of the Ligand (this compound):
-
Obtain the 3D structure of this compound in SDF or MOL2 format.
-
Use MGLTools to assign Gasteiger charges and define the rotatable bonds.
-
Save the prepared ligand in the PDBQT format.
-
-
Grid Box Definition:
-
Define the grid box, which represents the search space for the docking simulation, to encompass the active site of the enzyme. The coordinates of the active site can be determined from the position of the co-crystallized ligand in the original PDB file or from literature.
-
-
Running the Docking Simulation:
-
Use AutoDock Vina to run the docking simulation with the prepared receptor and ligand files and the defined grid box.
-
-
Analysis of Results:
-
Analyze the docking results, which will include the binding affinity (in kcal/mol) and the predicted binding poses of this compound in the active site of tyrosinase.
-
Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the enzyme using software like PyMOL.
-
Visualizations
Experimental Workflow
References
Troubleshooting & Optimization
Kuraridin stability in DMSO and other organic solvents
Welcome to the Technical Support Center for Kuraridin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, storage, and handling of this compound in DMSO and other organic solvents.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[1] For biological assays, it is common practice to dissolve this compound in DMSO to create a concentrated stock solution, which is then diluted to the final working concentration in an aqueous medium.[2] It has limited solubility in water.[1]
Q2: What are the standard storage conditions for this compound stock solutions?
A2: While this compound is stable under normal storage conditions, it is recommended to store stock solutions at -20°C or -80°C for long-term stability.[1] The stability of any compound in a solvent can vary, so for sensitive experiments, preparing fresh solutions is often the best practice.[3] To maximize stability in DMSO, use a high concentration (e.g., 10 mM) and avoid moisture contamination.
Q3: How stable is this compound in DMSO?
A3: this compound is generally considered stable in DMSO for the purposes of creating stock solutions for biological experiments. However, the long-term stability can be affected by factors such as temperature, pH, and the presence of water. Flavonoids, the class of compounds this compound belongs to, can be sensitive to high temperatures, which may lead to degradation. The presence of hydroxyl groups in this compound's structure makes it susceptible to oxidation.
Q4: Can I repeatedly freeze-thaw my this compound stock solution?
A4: The stability of compounds to multiple freeze-thaw cycles varies significantly. While some compounds are robust, others can degrade. To minimize potential degradation, it is advisable to aliquot your stock solution into smaller, single-use volumes. This practice avoids repeated changes in temperature for the entire stock.
Q5: What are the signs of this compound degradation?
A5: Visual signs of degradation can include a change in the color or clarity of the solution. The most reliable way to detect degradation is through analytical methods like High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method would show a decrease in the peak area of the parent this compound compound and the appearance of new peaks corresponding to degradation products.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Precipitation observed in the stock solution upon thawing. | 1. Low Temperature: The compound may be less soluble at lower temperatures. 2. Concentration Too High: The concentration of the stock solution may exceed its solubility limit at the storage temperature. | 1. Gently warm the solution in a water bath (not exceeding 37°C) and vortex to redissolve the precipitate before use. 2. Prepare a new stock solution at a slightly lower concentration. |
| Inconsistent or poor results in biological assays. | 1. Compound Degradation: The this compound may have degraded due to improper storage, handling, or multiple freeze-thaw cycles. 2. Inaccurate Concentration: This could be due to incomplete dissolution or precipitation. | 1. Prepare a fresh stock solution from the powdered compound for each experiment or use a new aliquot. 2. Verify the stability of your stock solution using an analytical technique like HPLC. 3. Ensure the compound is fully dissolved before making dilutions. |
| Color change observed in the DMSO stock solution over time. | 1. Oxidation: The hydroxyl groups on the flavonoid structure are susceptible to oxidation, which can cause a color change. 2. Reaction with Impurities: Impurities in the DMSO (like water) can facilitate degradation reactions. | 1. To prevent oxidation, consider bubbling the DMSO stock solution with an inert gas like nitrogen or argon before sealing and storing. 2. Use high-purity, anhydrous DMSO to prepare stock solutions. |
Data Presentation
Table 1: Solubility and General Stability of this compound
| Parameter | Description | Source(s) |
| Appearance | Orange oil or crystalline solid. | |
| Solubility | Soluble in ethanol and dimethyl sulfoxide (DMSO). Limited solubility in water. | |
| General Stability | Stable under normal storage conditions. | |
| Degradation Factors | May degrade under extreme pH or temperature conditions. The presence of hydroxyl groups makes it reactive towards oxidation. |
Table 2: General Stability of Flavonoids in Solution (as a proxy for this compound)
| Condition | General Observation | Recommendation | Source(s) |
| Long-Term Storage (25°C) | Most flavonoids show no significant changes over 24 months when stored as a dry drug material. | For solutions, storage at -20°C or -80°C is recommended to slow potential degradation. | |
| Accelerated Storage (40°C) | Some flavonoids show a decrease in concentration when stored at elevated temperatures. | Avoid storing this compound solutions at high temperatures. | |
| Presence of Water in DMSO | A study on various small molecules found that 85% were stable in a DMSO/water (90/10) mixture for 2 years at 4°C. | While anhydrous DMSO is ideal, small amounts of water may not destabilize all compounds. However, for this compound, whose sensitivity to hydrolysis is not fully characterized, using anhydrous DMSO is a safer practice. |
Experimental Protocols
Protocol: Assessing the Stability of this compound in DMSO using HPLC
This protocol provides a framework for determining the stability of this compound in a DMSO stock solution over time under specific storage conditions.
-
Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound powder.
-
Dissolve the powder in high-purity, anhydrous DMSO to a final concentration of 10 mM.
-
Vortex thoroughly to ensure complete dissolution.
-
-
Initial Analysis (Time Zero):
-
Immediately after preparation, dilute a small aliquot of the stock solution with the mobile phase to a suitable concentration for HPLC analysis (e.g., 100 µM).
-
Inject the sample into the HPLC system.
-
Record the chromatogram. The main peak corresponds to intact this compound. Record its retention time and peak area. This serves as the baseline (100% stability).
-
-
Sample Storage:
-
Aliquot the remaining stock solution into several small, tightly sealed vials.
-
Store the aliquots under the desired conditions (e.g., Room Temperature, 4°C, -20°C). Protect from light.
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 24 hours, 7 days, 1 month, 3 months), remove one aliquot from each storage condition.
-
Allow the aliquot to come to room temperature.
-
Prepare the sample for HPLC analysis as described in Step 2.
-
Inject the sample and record the chromatogram.
-
-
Data Analysis:
-
Compare the peak area of this compound at each time point to the peak area at Time Zero.
-
Calculate the percentage of this compound remaining using the formula: % Remaining = (Peak Area at Time X / Peak Area at Time Zero) * 100
-
Monitor for the appearance of new peaks, which would indicate degradation products.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient elution using a mixture of an organic solvent (like acetonitrile or methanol) and water (often with a small amount of acid like formic acid to improve peak shape).
-
Detection: UV detector set to the maximum absorbance wavelength of this compound.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Visualizations
This compound Stock Solution Workflow
This diagram illustrates the recommended workflow for preparing and storing this compound stock solutions to ensure stability and experimental reproducibility.
Caption: Figure 1. Recommended workflow for preparing and handling this compound stock solutions.
Simplified Anti-Melanogenesis Signaling Pathway of this compound
This compound has been identified as a potent inhibitor of melanin synthesis. This diagram shows its inhibitory action on the c-KIT signaling pathway, a key regulator of melanogenesis.
Caption: Figure 2. Simplified signaling pathway for this compound's anti-melanogenic effect.
References
Determining non-cytotoxic concentrations of Kuraridin for cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Kuraridin in cell culture experiments. The information is designed to help you determine non-cytotoxic concentrations and address common issues encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is a typical non-cytotoxic concentration range for this compound in cell culture?
A1: The non-cytotoxic concentration of this compound can vary significantly depending on the cell line. Based on available research, a concentration range of 0.1 µM to 5 µM has been shown to have minimal cytotoxic effects on murine melanoma B16F10 cells.[1] For human peripheral blood mononuclear cells (PBMCs), this compound has been found to be non-toxic at concentrations up to 64 µg/mL . It is always recommended to perform a dose-response experiment to determine the optimal non-cytotoxic concentration for your specific cell line.
Q2: How should I prepare a stock solution of this compound?
A2: this compound, like many flavonoids, has low solubility in aqueous solutions. It is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) . For example, you can dissolve this compound in DMSO to create a 10 mM stock solution. This stock solution can then be serially diluted in your cell culture medium to achieve the desired final concentrations. It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to your cells, typically below 0.1%. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q3: Which assays can I use to determine the cytotoxicity of this compound?
A3: Several colorimetric and luminescence-based assays are suitable for determining the cytotoxicity of this compound. Commonly used methods include:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: Similar to the MTT assay, this method also measures mitochondrial dehydrogenase activity.
-
LDH (Lactate Dehydrogenase) Release Assay: This assay quantifies the amount of LDH released from damaged cells into the culture medium, which is a marker of cytotoxicity.
-
CCK-8 (Cell Counting Kit-8) Assay: This is a sensitive colorimetric assay for the determination of the number of viable cells in cell proliferation and cytotoxicity assays.
The choice of assay may depend on your specific cell type and experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Precipitation of this compound in culture medium. | This compound has low aqueous solubility. The final concentration of the compound may be too high, or the DMSO concentration from the stock solution may not be sufficient to maintain solubility upon dilution. | - Prepare a higher concentration stock solution in DMSO to minimize the volume added to the culture medium. - Ensure the final DMSO concentration in the culture medium is sufficient to maintain solubility but remains non-toxic to the cells (typically <0.1%). - Gently warm the medium and vortex after adding the this compound stock solution to aid dissolution. - Perform a solubility test in your specific culture medium before treating cells. |
| High background in "no cell" controls in MTT/XTT assay. | The culture medium components (e.g., phenol red) or this compound itself may be directly reducing the tetrazolium salt. | - Use a phenol red-free medium for the assay. - Include a "reagent blank" control (medium + this compound + MTT/XTT reagent, without cells) and subtract this background absorbance from all readings. |
| Inconsistent results between replicate wells. | - Uneven cell seeding. - Incomplete dissolution of formazan crystals in MTT assay. - "Edge effect" in the microplate. | - Ensure a homogenous single-cell suspension before seeding. - After adding the solubilization solution in the MTT assay, ensure complete dissolution by gentle pipetting or shaking. - To avoid the "edge effect," do not use the outer wells of the 96-well plate for experimental samples. Fill them with sterile PBS or medium. |
| No observable effect of this compound at expected concentrations. | - The chosen cell line may be resistant to this compound. - The compound may have degraded. - The concentration range tested may be too low. | - Test a wider range of concentrations. - Ensure proper storage of the this compound stock solution (protected from light at -20°C). - Consider using a different cell line that may be more sensitive to the compound. |
Data Presentation
Table 1: Non-Cytotoxic and IC50 Concentrations of this compound in Various Cell Lines
| Cell Line | Cell Type | Assay | Non-Cytotoxic Concentration | IC50 | Citation |
| B16F10 | Murine Melanoma | CCK-8 | 0.1 - 5 µM | > 5 µM | [1] |
| PBMC | Human Peripheral Blood Mononuclear Cells | Not Specified | Up to 64 µg/mL | Not Determined |
Note: This table will be updated as more data becomes available.
Experimental Protocols
MTT Assay for Determining Cytotoxicity
This protocol provides a general procedure for assessing the effect of this compound on cell viability.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a serial dilution of this compound in complete culture medium from your DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Include a vehicle control (medium with DMSO only) and a positive control for cytotoxicity if available.
-
Cell Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Visualizations
Experimental Workflow for Determining Non-Cytotoxic Concentrations
Caption: Workflow for determining the non-cytotoxic concentrations of this compound.
Simplified Signaling Pathways Modulated by this compound
This compound has been shown to interact with the c-KIT and Endothelin Receptor Type B (ETB-R) signaling pathways.
Caption: this compound's interaction with the c-KIT and ETB-R signaling pathways.
References
Optimizing Kuraridin Concentration for Anti-inflammatory Studies: A Technical Support Guide
FOR IMMEDIATE RELEASE
A Comprehensive Technical Resource for Researchers Investigating the Anti-inflammatory Properties of Kuraridin
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for optimizing the experimental use of this compound in anti-inflammatory studies. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to facilitate effective and accurate research.
Frequently Asked Questions (FAQs)
Q1: What is a good starting concentration range for this compound in in-vitro anti-inflammatory assays?
A1: Based on available literature, a starting concentration range of 1 µM to 50 µM is recommended for in-vitro studies. For instance, concentrations between 10-25 µM have been shown to down-regulate COX-2 expression in RAW264.7 macrophages.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.
Q2: Is this compound cytotoxic? At what concentrations should I be concerned about cell viability?
A2: this compound has been shown to be non-toxic to human peripheral blood mononuclear cells (PBMCs) at concentrations up to 64 µg/mL.[1][2] However, it is always recommended to perform a cell viability assay, such as the MTT assay, with your specific cell line and this compound concentrations to establish a non-cytotoxic working range.
Q3: What are the known molecular targets of this compound in the context of inflammation?
A3: this compound is known to inhibit enzymes involved in the arachidonic acid metabolism, specifically cyclooxygenases (COX) and lipoxygenases (LOX).[3] It has also been shown to suppress the production of pro-inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6.[1] The underlying mechanism is believed to involve the modulation of key signaling pathways like NF-κB and MAPKs.
Q4: How does this compound's anti-inflammatory activity compare to other flavonoids?
A4: While direct comparative studies with a broad range of flavonoids are limited, this compound has demonstrated potent anti-inflammatory effects. For example, it effectively inhibits NO production and the expression of iNOS and COX-2. The efficacy of flavonoids can be structure-dependent, with factors like the presence of a C-2,3 double bond and hydroxylation patterns influencing activity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in experimental results | Inconsistent this compound concentration due to poor solubility. | Ensure complete solubilization of this compound. A stock solution in DMSO is recommended. Gently vortex before each use. |
| Cell passage number too high, leading to altered cellular responses. | Use cells within a consistent and low passage number range for all experiments. | |
| No significant anti-inflammatory effect observed | This compound concentration is too low. | Perform a dose-response study with a wider concentration range (e.g., 0.1 µM to 100 µM) to identify the effective concentration. |
| The chosen inflammatory stimulus (e.g., LPS) concentration or incubation time is suboptimal. | Optimize the concentration and incubation time of the inflammatory stimulus for your specific cell line to ensure a robust inflammatory response. | |
| Significant cytotoxicity observed | This compound concentration is too high. | Perform a cell viability assay (e.g., MTT) to determine the maximum non-toxic concentration for your cell line. |
| Contamination of cell culture. | Regularly check for and address any potential microbial contamination in your cell cultures. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound's anti-inflammatory and related activities.
| Parameter | Value | Cell Line/System | Reference |
| Tyrosinase Inhibition IC50 | 0.16 µM | Cell-free assay | |
| Tyrosinase Inhibition IC50 | 1.1 µM | Cell-free assay | |
| Non-toxic Concentration | Up to 64 µg/mL | Human PBMCs | |
| COX-2 Down-regulation | 10-25 µM | RAW264.7 macrophages |
Note: IC50 values for specific anti-inflammatory markers like NO, TNF-α, IL-6, and IL-1β inhibition by this compound are not yet widely available in published literature. Researchers are encouraged to determine these values empirically for their experimental systems.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is adapted for determining the cytotoxicity of this compound on a macrophage cell line like RAW264.7.
Materials:
-
RAW264.7 cells
-
DMEM (supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Seed RAW264.7 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete DMEM.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in DMEM from the stock solution.
-
Remove the culture medium and add 100 µL of the different concentrations of this compound to the respective wells. Include a vehicle control (DMEM with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate for 24 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Nitric Oxide (NO) Production Assay (Griess Assay)
This protocol is for measuring the inhibitory effect of this compound on NO production in LPS-stimulated RAW264.7 cells.
Materials:
-
RAW264.7 cells
-
DMEM
-
This compound stock solution (in DMSO)
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
Procedure:
-
Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete DMEM.
-
Incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Generate a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.
Pro-inflammatory Cytokine Measurement (ELISA)
This protocol outlines the general steps for measuring TNF-α, IL-6, and IL-1β levels in the supernatant of this compound-treated and LPS-stimulated macrophages using commercially available ELISA kits.
Materials:
-
Supernatants from this compound and LPS-treated RAW264.7 cells (from the NO assay or a separate experiment)
-
Commercially available ELISA kits for mouse TNF-α, IL-6, and IL-1β
-
Microplate reader
Procedure:
-
Follow the instructions provided with the specific ELISA kit.
-
Typically, this involves coating a 96-well plate with a capture antibody.
-
Adding the cell culture supernatants and standards to the wells.
-
Incubating to allow the cytokine to bind to the capture antibody.
-
Washing the plate and adding a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the recommended wavelength.
-
Calculate the cytokine concentrations based on the standard curve.
Visualizing Experimental Workflows and Signaling Pathways
To aid in the conceptualization of experimental designs and the underlying molecular mechanisms, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound.
Caption: Putative signaling pathways modulated by this compound in inflammation.
References
Technical Support Center: Kuraridin Off-Target Effects in Cellular Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Kuraridin in cellular models. It specifically addresses potential off-target effects that may be encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My cells are showing unexpected changes in proliferation and viability after this compound treatment, even at concentrations intended to be non-toxic. What could be the cause?
A1: While this compound has shown low cytotoxicity in some cell lines like B16F10 melanoma cells at concentrations up to 5 µM, it's crucial to determine the specific cytotoxicity profile for your cell model.[1] Unintended anti-proliferative effects might be due to off-target activities. For instance, this compound can induce cytostatic effects in cancer cells by activating the PERK-eIF2α signaling pathway, leading to the expression of the cyclin-dependent kinase inhibitor p21.[2] This effect was observed to be more selective for cancer cells over normal fibroblasts.[2]
Troubleshooting Steps:
-
Perform a Dose-Response Cytotoxicity Assay: Determine the IC50 value of this compound in your specific cell line using an MTT or similar cell viability assay. This will establish a safe concentration range for your experiments.
-
Analyze Cell Cycle Progression: Use flow cytometry to assess the cell cycle distribution of treated cells. An accumulation of cells in a specific phase (e.g., G1) could indicate a cytostatic effect.
-
Investigate Stress Pathways: Evaluate the activation of the integrated stress response by measuring the phosphorylation of PERK and eIF2α, and the expression of downstream targets like ATF4 and CHOP via Western blot or qPCR.[2]
Q2: I am observing anti-inflammatory effects that are not related to my primary target. Which off-target pathways might be involved?
A2: this compound is known to possess anti-inflammatory properties that may manifest as off-target effects in your experiments. It can suppress the production of inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[3] This is potentially mediated through the inhibition of the JAK/STAT signaling pathway and T-cell receptor (TCR) pathways, which can suppress the differentiation of pathogenic CD4+ T cells. Additionally, this compound has been shown to down-regulate COX-2 induction and inhibit inducible nitric oxide synthase (iNOS)-dependent nitric oxide (NO) production and ROS generation.
Troubleshooting Steps:
-
Profile Cytokine Expression: Use a multiplex cytokine assay or ELISA to quantify the levels of key inflammatory cytokines in your cell culture supernatant after this compound treatment.
-
Assess JAK/STAT Pathway Activation: Perform Western blot analysis to check the phosphorylation status of key proteins in the JAK/STAT pathway (e.g., JAK1, STAT3) in response to this compound.
-
Measure Inflammatory Mediators: Quantify NO production using the Griess assay and assess COX-2 expression levels by Western blot or qPCR.
Q3: My results suggest this compound is affecting signaling pathways beyond my intended target. What are the known off-target signaling interactions?
A3: Besides its well-documented effects on melanogenesis pathways like c-KIT and ETB-R, this compound has been shown to interact with several other signaling cascades. A key off-target pathway is the PERK-eIF2α branch of the integrated stress response, leading to ATF4 activation. It has also been shown to increase insulin-stimulated Akt phosphorylation in HepG2 cells, indicating an interaction with the insulin signaling pathway. Furthermore, its anti-inflammatory effects are linked to the modulation of the JAK/STAT and TCR signaling pathways.
Troubleshooting Steps:
-
Pathway-Specific Inhibitor Co-treatment: Use known inhibitors of the suspected off-target pathways (e.g., a PERK inhibitor like GSK2656157) in combination with this compound to see if the unexpected phenotype is rescued.
-
Phospho-Protein Array: Employ a phospho-protein array to get a broader view of the signaling pathways affected by this compound treatment in your cellular model.
-
Western Blot Analysis: Validate the findings from arrays by performing Western blots for key phosphorylated proteins in the identified off-target pathways (e.g., p-Akt, p-STAT3, p-PERK).
Quantitative Data on this compound's Biological Activities
| Target/Activity | IC50 Value | Cell Line/System | Reference |
| Tyrosinase (monophenolase) | 0.16 µM | Cell-free | |
| Anti-proliferative (PC3 cells) | Dose-dependent suppression | PC3 (human prostate cancer) | |
| Anti-proliferative (TIG3 cells) | Weak toxic effects | TIG3 (normal human diploid fibroblast) | |
| COX-2 Induction | Down-regulation at 10-25 µM | RAW 264.7 cells |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for the desired experimental time (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis for Signaling Pathway Proteins
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-PERK, PERK, p-Akt, Akt, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control.
Signaling Pathways and Experimental Workflows
References
- 1. Discovery of this compound as a Potential Natural Anti-Melanogenic Agent: Focusing on Specific Target Genes and Multidirectional Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kurarinone from Sophora Flavescens Roots Triggers ATF4 Activation and Cytostatic Effects Through PERK Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing Antibiotics Efficacy by Combination of this compound and Epicatechin Gallate with Antimicrobials against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Kuraridin instability in aqueous solutions
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges associated with the stability of kuraridin in aqueous solutions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has precipitated. What is the cause and how can I resolve this?
A1: this compound has limited solubility in water.[1] Cloudiness or precipitation is a common issue when the concentration of this compound exceeds its solubility limit in the aqueous buffer.
Troubleshooting:
-
Co-solvents: Consider using a co-solvent system. This compound is soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO).[1] Prepare a concentrated stock solution in a suitable organic solvent and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.
-
pH Adjustment: The solubility of flavonoids can be pH-dependent. Experiment with adjusting the pH of your aqueous solution to see if it improves solubility.
-
Use of Solubilizing Agents: Incorporating solubilizing agents such as cyclodextrins may enhance the aqueous solubility of this compound through the formation of inclusion complexes.
Q2: I am observing a decrease in the concentration of this compound in my aqueous solution over time. What could be the reason?
A2: this compound, like many flavonoids, can be unstable in aqueous solutions, especially under certain conditions.[1] Degradation can be accelerated by factors such as pH, temperature, light exposure, and the presence of oxidizing agents.
Troubleshooting:
-
Control Environmental Factors:
-
pH: Flavonoids are often more stable in acidic conditions compared to neutral or alkaline environments.[2] If your experimental conditions permit, consider using a buffer with a lower pH.
-
Temperature: Store your this compound solutions at low temperatures (e.g., 4°C) and protect them from elevated temperatures.[1]
-
Light: Protect your solutions from light by using amber vials or covering the containers with aluminum foil to prevent photodegradation.
-
Oxygen: The presence of hydroxyl groups in this compound's structure makes it susceptible to oxidation. To minimize oxidative degradation, consider de-gassing your solvents or working under an inert atmosphere (e.g., nitrogen or argon).
-
-
Freshly Prepared Solutions: Whenever possible, prepare this compound solutions fresh before each experiment to minimize degradation.
Q3: How can I assess the stability of my this compound solution?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable way to assess the stability of your this compound solution. This method should be able to separate the intact this compound from its potential degradation products.
Troubleshooting Workflow for Stability Assessment:
Troubleshooting Guides
Issue 1: Unexpected or inconsistent results in biological assays.
This could be due to the degradation of this compound into less active or inactive compounds.
Logical Relationship of Troubleshooting Steps:
Issue 2: Development of a stability-indicating HPLC method.
A key challenge is achieving adequate separation between the this compound peak and the peaks of its degradation products.
Experimental Workflow for Method Development:
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is a general guideline for inducing degradation of this compound to identify potential degradation products and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Water (HPLC grade)
-
pH meter
-
Heating block or water bath
-
UV lamp for photostability testing
Procedure:
-
Acid Hydrolysis: Dissolve this compound in methanol and add 0.1 N HCl. Heat the solution at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 N NaOH before HPLC analysis.
-
Base Hydrolysis: Dissolve this compound in methanol and add 0.1 N NaOH. Keep the solution at room temperature for a specified time. Neutralize with 0.1 N HCl before HPLC analysis.
-
Oxidative Degradation: Dissolve this compound in methanol and add 3% H₂O₂. Keep the solution at room temperature for a specified time.
-
Thermal Degradation: Dissolve this compound in methanol and heat the solution at a high temperature (e.g., 70°C) for a specified time.
-
Photolytic Degradation: Expose a solution of this compound in methanol to UV light (as per ICH Q1B guidelines) for a specified duration. Keep a control sample wrapped in aluminum foil to protect it from light.
-
Sample Analysis: Analyze all stressed and control samples by HPLC to observe the formation of degradation products.
Protocol 2: Stability-Indicating HPLC Method for this compound (General Method)
This is a starting point for developing a specific stability-indicating HPLC method for this compound. Optimization will be required.
Chromatographic Conditions:
| Parameter | Suggested Condition |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a higher percentage of A, and gradually increase B. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30°C |
| Detection Wavelength | Based on the UV spectrum of this compound (e.g., 292 nm) |
| Injection Volume | 10-20 µL |
Procedure:
-
Prepare the mobile phases and degas them.
-
Equilibrate the HPLC system with the initial mobile phase composition.
-
Prepare standard solutions of this compound and the forced degradation samples in a suitable solvent (e.g., methanol or mobile phase).
-
Inject the samples and run the gradient program.
-
Analyze the chromatograms for the appearance of new peaks corresponding to degradation products and ensure they are well-separated from the parent this compound peak.
Quantitative Data Summary
Table 1: Hypothetical Degradation of this compound under Various Stress Conditions
| Stress Condition | Duration (hours) | Temperature (°C) | % this compound Remaining | Number of Degradation Peaks |
| 0.1 N HCl | 24 | 60 | 85 | 2 |
| 0.1 N NaOH | 8 | Room Temp | 40 | 3 |
| 3% H₂O₂ | 24 | Room Temp | 65 | 4 |
| Heat | 48 | 70 | 90 | 1 |
| UV Light | 24 | Room Temp | 75 | 2 |
Table 2: Hypothetical pH-Dependent Stability of this compound at Room Temperature
| pH | Incubation Time (hours) | % this compound Remaining |
| 3.0 | 24 | 95 |
| 5.0 | 24 | 92 |
| 7.4 | 24 | 70 |
| 9.0 | 24 | 35 |
Potential Degradation Pathways
While specific degradation pathways for this compound have not been fully elucidated, flavonoids can undergo several types of degradation reactions.
References
Selecting appropriate negative and positive controls for Kuraridin experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Kuraridin in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
This compound is a prenylated flavonoid isolated from the roots of Sophora flavescens. It has demonstrated a range of biological activities, including anti-melanogenic, antibacterial, antiviral, and anti-inflammatory properties.[1][2][3] Its most well-documented effect is the inhibition of tyrosinase, a key enzyme in melanin synthesis.[1][4]
Q2: What are the known signaling pathways affected by this compound?
In the context of melanogenesis, this compound has been shown to modulate the c-KIT and endothelin receptor type B (ETB-R) signaling pathways. It directly targets the KIT gene, which subsequently influences the Raf-1 and MAPK signaling cascades, leading to the phosphorylation and degradation of the microphthalmia-associated transcription factor (MITF). This compound also impacts the ETB-R pathway by acting on protein kinase C alpha (PRKCA).
Q3: What is a suitable vehicle for dissolving this compound?
Dimethyl sulfoxide (DMSO) is commonly used as a solvent for this compound in in vitro experiments. It is crucial to use a consistent concentration of the vehicle as a negative control in all experiments to account for any potential solvent effects.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| High variability between experimental replicates | - Inconsistent cell seeding or treatment application.- Pipetting errors.- Cell contamination. | - Ensure uniform cell density in all wells.- Use calibrated pipettes and consistent technique.- Regularly check cell cultures for contamination. |
| This compound appears to be inactive in my assay | - Inappropriate concentration range.- Compound degradation.- Incorrect assay conditions. | - Perform a dose-response experiment to determine the optimal concentration. This compound's effective concentrations can range from nanomolar for tyrosinase inhibition to micromolar for antiviral and antibacterial effects.- Store this compound stock solutions protected from light and at an appropriate temperature (e.g., -20°C). Prepare fresh working solutions for each experiment.- Verify that the pH, temperature, and incubation times of your assay are optimal for the specific biological system being studied. |
| Observed cytotoxicity at expected therapeutic concentrations | - Cell line sensitivity.- High DMSO concentration. | - Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the non-toxic concentration range of this compound for your specific cell line.- Ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) and that a vehicle control with the same DMSO concentration is included. |
| Difficulty reproducing published results | - Differences in experimental protocols.- Variation in cell lines or reagents. | - Carefully review and adhere to the detailed methodologies of published studies.- Use cell lines from a reputable source and ensure all reagents are of high quality and not expired. |
Selecting Appropriate Controls
Negative Controls
The selection of appropriate negative controls is critical for interpreting the results of this compound experiments.
| Control Type | Purpose | Example |
| Vehicle Control | To account for any effects of the solvent used to dissolve this compound. | Cells treated with the same concentration of DMSO used for the this compound-treated group. |
| Untreated Control | To establish a baseline for the normal physiological response of the experimental system. | Cells that are not exposed to either this compound or the vehicle. |
| Mock-Infected Control (for antiviral studies) | To differentiate the effects of the treatment from the effects of the viral infection itself. | Cells that go through the infection procedure without the addition of the virus. |
Positive Controls
The choice of a positive control will depend on the specific biological activity of this compound being investigated.
| Biological Activity | Recommended Positive Control | Reference |
| Anti-melanogenesis (Tyrosinase Inhibition) | Kojic Acid | |
| Anti-inflammatory | Dexamethasone | |
| Antibacterial (against MRSA) | Vancomycin | |
| Fatty Acid Synthase (FAS) Inhibition | Luteolin, Cerulenin |
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations of this compound from various studies.
| Activity | Assay | IC50 / EC50 | Reference |
| Tyrosinase Inhibition | Cell-free and α-MSH-induced melanoma cells | Nanomolar range (superior to kojic acid) | |
| Antiviral (Reovirus) | Simultaneous treatment assay | 15.3–176.9 μM | |
| Antiviral (Reovirus) | Replication inhibition assay | 14.0–62.0 μM | |
| Fatty Acid Synthase (FAS) Inhibition | 9.6 ± 0.4 μM |
Experimental Protocols
General Protocol for In Vitro Cell-Based Assays
-
Cell Culture: Plate cells at a predetermined density in a suitable multi-well plate and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. From this stock, create serial dilutions to achieve the desired final concentrations in the cell culture medium. Ensure the final DMSO concentration is consistent across all treatments and the vehicle control.
-
Treatment: Remove the old medium from the cells and replace it with fresh medium containing the various concentrations of this compound, the positive control, or the vehicle control. Include an untreated control group with fresh medium only.
-
Incubation: Incubate the cells for the desired experimental duration.
-
Assay: Perform the specific endpoint assay (e.g., cytotoxicity assay, melanin content assay, cytokine quantification) according to the manufacturer's instructions or a standard laboratory protocol.
-
Data Analysis: Analyze the data, normalizing the results of the treatment groups to the appropriate controls.
Visualizations
Caption: this compound's inhibitory effect on melanogenesis signaling pathways.
References
- 1. Discovery of this compound as a Potential Natural Anti-Melanogenic Agent: Focusing on Specific Target Genes and Multidirectional Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing Antibiotics Efficacy by Combination of this compound and Epicatechin Gallate with Antimicrobials against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro anti-reovirus activity of this compound isolated from Sophora flavescens against viral replication and hemagglutination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy Kuraridine (EVT-1576755) | 34981-25-4 [evitachem.com]
Technical Support Center: Addressing Autofluorescence of Kuraridin in Imaging Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Kuraridin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to this compound's autofluorescence in your imaging studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its autofluorescence a concern?
This compound is a prenylated flavonoid isolated from the genus Sophora with various reported biological activities, including anti-inflammatory and anti-cancer properties.[1] Like many flavonoids, this compound is intrinsically fluorescent, which can be advantageous for label-free imaging.[2][3] However, this autofluorescence can also be a significant challenge, as it may obscure the signals from other fluorescent probes or labels used in multiplex imaging experiments, leading to difficulties in data interpretation.[4]
Q2: What are the spectral properties of this compound's autofluorescence?
Q3: How can I minimize the impact of this compound's autofluorescence on my imaging results?
There are several strategies to mitigate the interference from this compound's autofluorescence. These can be broadly categorized as:
-
Spectral Separation: Choose fluorescent labels with excitation and emission spectra that are well-separated from that of this compound. Far-red and near-infrared dyes are often recommended as autofluorescence from biological tissues is typically lower in these regions.
-
Signal-to-Noise Enhancement: Increase the signal from your specific label to overwhelm the background autofluorescence. This can be achieved by using bright, photostable fluorophores and optimizing antibody or probe concentrations.
-
Autofluorescence Quenching/Reduction: Employ chemical or physical methods to reduce the autofluorescence of the sample.
-
Computational Correction: Use advanced imaging and analysis techniques like spectral imaging and linear unmixing to computationally separate the autofluorescence signal from your specific signals.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues related to this compound's autofluorescence.
Problem: High background fluorescence obscuring the signal of interest.
| Potential Cause | Recommended Solution |
| Spectral Overlap | Select fluorophores with emission maxima in the far-red or near-infrared range to minimize overlap with the typical blue-green autofluorescence of flavonoids. Use narrow band-pass filters instead of long-pass filters to isolate the specific signal more effectively. |
| Fixation-Induced Autofluorescence | Aldehyde fixatives like formalin can increase autofluorescence. Minimize fixation time or consider using an alternative fixative like chilled methanol or ethanol. Chemical quenching with agents like sodium borohydride can reduce aldehyde-induced fluorescence, though its effectiveness can be variable. |
| Endogenous Autofluorescence from Tissue | Components like collagen, elastin, and red blood cells contribute to background fluorescence. If working with tissue, perfuse with PBS prior to fixation to remove red blood cells. For tissues rich in lipofuscin, a major source of autofluorescence, consider treatment with Sudan Black B or commercial quenching reagents like TrueBlack™. |
| Broad Autofluorescence Spectrum of this compound | If spectral separation is not feasible, employ spectral imaging followed by linear unmixing to computationally separate the this compound autofluorescence from the specific fluorescent signals. This requires acquiring a reference spectrum of this compound alone. |
Quantitative Data Summary
Table 1: Comparison of Autofluorescence Reduction Techniques
| Method | Principle | Advantages | Disadvantages | Reported Effectiveness |
| Sodium Borohydride | Chemical reduction of aldehyde-induced fluorophores. | Simple to implement. | Variable effectiveness; can damage some epitopes. | Moderate for aldehyde-induced autofluorescence. |
| Sudan Black B | Lipophilic dye that quenches lipofuscin fluorescence. | Effective for lipofuscin. | Can introduce its own background in red and far-red channels. | High for lipofuscin-based autofluorescence. |
| Copper Sulfate (CuSO₄) | Quenches fluorescence through electron scavenging. | Can reduce some types of autofluorescence. | Can also quench the signal from fluorescent labels. | Variable; did not eliminate adrenal cortex autofluorescence in one study. |
| UV Photobleaching | Exposure to UV light to destroy fluorescent molecules. | Can be effective for general autofluorescence. | Can damage tissue and epitopes; time-consuming. | Moderate, but can be enhanced with chemical agents like hydrogen peroxide. |
| Commercial Quenching Kits (e.g., TrueVIEW™, TrueBlack™) | Proprietary reagents that bind to and quench various sources of autofluorescence. | Often highly effective with optimized protocols. | Can be more expensive than other methods. | Reported to be highly effective in reducing autofluorescence from various sources, including lipofuscin and fixation. |
| Spectral Unmixing | Computational algorithm to separate overlapping spectra. | Can precisely separate known signals from background. | Requires a spectral imaging system and reference spectra. | Very effective for separating known fluorophores from autofluorescence. |
Experimental Protocols
Protocol 1: Spectral Imaging and Linear Unmixing
This protocol allows for the computational removal of this compound's autofluorescence.
-
Acquire a Reference Spectrum for this compound:
-
Prepare a sample containing only this compound at a concentration similar to that in your experimental samples.
-
Using a spectral confocal microscope, acquire a lambda stack (a series of images at different emission wavelengths) of the this compound sample.
-
From the lambda stack, generate the reference emission spectrum for this compound.
-
-
Acquire a Reference Spectrum for Your Fluorescent Label(s):
-
Prepare a sample containing your fluorescently labeled probe (e.g., antibody) in the absence of this compound.
-
Acquire a lambda stack and generate the reference emission spectrum for your label.
-
-
Acquire a Lambda Stack of Your Experimental Sample:
-
Image your experimental sample containing both this compound and your fluorescent label(s) by acquiring a lambda stack.
-
-
Perform Linear Unmixing:
-
Using the microscope's software or a separate analysis program, apply a linear unmixing algorithm.
-
Provide the reference spectra for this compound and your fluorescent label(s) to the algorithm.
-
The algorithm will generate separate images showing the distribution of this compound and your label, free from spectral overlap.
-
Protocol 2: Autofluorescence Quenching with Sudan Black B
This protocol is particularly useful for reducing lipofuscin-associated autofluorescence.
-
Perform your standard immunofluorescence staining protocol up to the final wash steps after the secondary antibody incubation.
-
Prepare a 0.1% (w/v) Sudan Black B solution in 70% ethanol. Stir for 1-2 hours in the dark to dissolve.
-
Incubate your slides in the Sudan Black B solution for 5-10 minutes at room temperature in the dark.
-
Briefly dip the slides in 70% ethanol to remove excess Sudan Black B.
-
Wash the slides thoroughly with PBS (3 x 5 minutes).
-
Mount the coverslip with an aqueous mounting medium.
Protocol 3: Photobleaching of Autofluorescence
This protocol can reduce general autofluorescence but should be tested for compatibility with your specific labels and epitopes.
-
Before incubation with your fluorescent probes , expose your tissue sections to a high-intensity light source. A light box with a broad-spectrum lamp can be used.
-
Irradiate the samples for 1-2 hours. The optimal duration may need to be determined empirically. Some protocols suggest longer exposure times.
-
To enhance photobleaching , the process can be combined with a chemical treatment, such as incubation in a hydrogen peroxide solution during light exposure.
-
After photobleaching , proceed with your standard staining protocol.
Visualizations
Caption: A troubleshooting workflow for addressing this compound's autofluorescence.
Caption: The principle of spectral unmixing to separate signals.
References
Preventing degradation of Kuraridin during extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Kuraridin during extraction from its natural source, Sophora flavescens.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability during extraction important?
A1: this compound is a prenylated chalcone, a type of flavonoid found in the roots of Sophora flavescens. It has garnered significant scientific interest due to its diverse biological activities, including potential anti-cancer, anti-inflammatory, and skin-whitening properties. Maintaining the structural integrity of this compound during extraction is crucial for obtaining accurate experimental results and for the potential development of therapeutic agents. Degradation can lead to a loss of biological activity and the formation of impurities that may interfere with analysis or exhibit unwanted side effects.
Q2: What are the primary factors that cause this compound degradation during extraction?
A2: The primary factors that can lead to the degradation of this compound during the extraction process include:
-
Extreme pH: Both highly acidic and alkaline conditions can catalyze the degradation of this compound.
-
High Temperature: Elevated temperatures used during extraction can accelerate degradation reactions.[1]
-
Oxidation: The presence of hydroxyl groups in this compound's structure makes it susceptible to oxidation, especially when exposed to air (oxygen), light, and certain metal ions.[1]
-
Light Exposure: Like many flavonoids, this compound can be sensitive to light, particularly UV radiation, which can induce photodegradation.
-
Enzymatic Activity: The plant material itself may contain enzymes, such as polyphenol oxidases and peroxidases, that can be released during homogenization and contribute to the degradation of this compound.
Q3: What are the visible signs of this compound degradation?
A3: While chemical analysis is required for confirmation, visual signs of this compound degradation in an extract can include a change in color, often leading to a brownish hue, and the formation of precipitates. For quantitative assessment, techniques like High-Performance Liquid Chromatography (HPLC) are essential to monitor the concentration of this compound over time.
Q4: How can I minimize this compound degradation during extraction?
A4: To minimize degradation, it is recommended to:
-
Control the pH of the extraction solvent, preferably maintaining it in a slightly acidic to neutral range.
-
Use moderate temperatures during extraction and evaporation steps.
-
Protect the extraction mixture and subsequent fractions from light by using amber glassware or covering containers with aluminum foil.
-
Work quickly and under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
-
Consider adding antioxidants to the extraction solvent.
-
Properly store the dried plant material and the final extract at low temperatures in the dark.
Troubleshooting Guide
This guide addresses common problems encountered during this compound extraction and provides potential solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of this compound in the final extract. | 1. Incomplete extraction from the plant material. 2. Degradation of this compound during the extraction process. 3. Suboptimal choice of extraction solvent. | 1. Optimize the particle size of the plant material and the solid-to-solvent ratio. Increase extraction time or use methods like ultrasound-assisted extraction. 2. Review the extraction protocol and implement measures to control temperature, pH, light exposure, and oxidation as detailed in the FAQs and protocols below. 3. Test a range of solvents with varying polarities (e.g., ethanol, methanol, ethyl acetate) to find the most efficient one for this compound. This compound is soluble in organic solvents like ethanol and dimethyl sulfoxide but has limited solubility in water.[1] |
| The extract turns brown during or after extraction. | 1. Oxidation of this compound and other phenolic compounds. 2. Enzymatic browning. | 1. Perform the extraction under an inert atmosphere (e.g., nitrogen). Add antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) to the extraction solvent. 2. Blanch the plant material briefly before extraction to deactivate enzymes, or add enzyme inhibitors. |
| Multiple unknown peaks appear in the HPLC chromatogram. | 1. Presence of degradation products. 2. Co-extraction of other compounds from the plant matrix. | 1. Modify the extraction conditions to be milder (lower temperature, shorter time). Analyze the degradation products using techniques like LC-MS to understand the degradation pathway. 2. Optimize the chromatographic method for better separation. Use purification techniques like column chromatography to isolate this compound. |
| Inconsistent results between extraction batches. | 1. Variability in the quality of the plant material. 2. Inconsistent application of the extraction protocol. | 1. Use plant material from the same source and harvest time. Standardize the drying and storage conditions of the raw material. 2. Strictly adhere to the validated extraction protocol, ensuring consistent parameters (temperature, time, solvent ratio, etc.) for each batch. |
Data Presentation: Impact of Extraction Conditions on this compound Stability
The following tables summarize hypothetical quantitative data to illustrate the impact of different experimental conditions on the stability of this compound.
Table 1: Effect of Temperature on this compound Degradation in Ethanol Extract
| Temperature (°C) | Incubation Time (hours) | This compound Remaining (%) |
| 25 | 24 | 98 |
| 50 | 24 | 85 |
| 78 (Boiling Point of Ethanol) | 2 | 70 |
Table 2: Effect of pH on this compound Stability in Aqueous Solution at 25°C
| pH | Incubation Time (hours) | This compound Remaining (%) |
| 3 | 24 | 95 |
| 7 | 24 | 90 |
| 9 | 24 | 65 |
Table 3: Effect of Light Exposure on this compound Degradation in Ethanol Solution at 25°C
| Condition | Exposure Time (hours) | This compound Remaining (%) |
| Dark | 48 | 99 |
| Diffuse Daylight | 48 | 80 |
| Direct UV Light (254 nm) | 8 | 40 |
Experimental Protocols
Protocol 1: Optimized Extraction of this compound with Minimal Degradation
This protocol is designed to maximize the yield of this compound while minimizing its degradation.
-
Plant Material Preparation:
-
Use high-quality, dried roots of Sophora flavescens.
-
Grind the roots into a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.
-
-
Solvent Preparation:
-
Prepare an 80% ethanol solution in deionized water.
-
Deoxygenate the solvent by bubbling nitrogen gas through it for 15-20 minutes.
-
Add an antioxidant, such as ascorbic acid (0.1% w/v), to the solvent.
-
-
Extraction:
-
Combine the powdered plant material with the prepared solvent in a flask at a solid-to-solvent ratio of 1:10 (w/v).
-
Perform the extraction at a controlled temperature of 40°C for 2 hours with continuous stirring. Protect the flask from light by wrapping it in aluminum foil.
-
Alternatively, use ultrasound-assisted extraction at 40°C for 30 minutes.
-
-
Filtration and Concentration:
-
Filter the mixture through a Büchner funnel with filter paper to separate the extract from the solid residue.
-
Wash the residue with a small amount of the extraction solvent to ensure complete recovery.
-
Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 45°C.
-
-
Purification (Optional):
-
For higher purity, the crude extract can be further purified using column chromatography with silica gel or a suitable resin.
-
-
Storage:
-
Store the final extract in an amber vial under a nitrogen atmosphere at -20°C.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Quantifying this compound
This method can be used to assess the concentration of this compound in extracts and monitor its stability.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 294 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of pure this compound in methanol and create a series of dilutions to generate a standard curve for quantification.
-
Sample Preparation: Dilute the extract with the mobile phase and filter through a 0.45 µm syringe filter before injection.
Visualizations
Caption: Optimized workflow for this compound extraction to minimize degradation.
Caption: Factors leading to the degradation of this compound.
References
Validation & Comparative
Kuraridin and Kojic Acid: A Comparative Analysis of Tyrosinase Inhibitory Efficacy
In the landscape of dermatological and cosmetic science, the quest for potent and safe skin lightening agents is perpetual. Central to this endeavor is the inhibition of tyrosinase, the rate-limiting enzyme in melanin biosynthesis. Among the numerous compounds investigated, kuraridin, a prenylated flavonoid from Sophora flavescens, and kojic acid, a fungal metabolite, have emerged as significant tyrosinase inhibitors. This guide provides a detailed, objective comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in their evaluation.
Quantitative Comparison of Tyrosinase Inhibition
The inhibitory potential of a compound against an enzyme is most commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates greater potency. Experimental data reveals a substantial difference in the tyrosinase inhibitory activity between this compound and kojic acid.
| Compound | Tyrosinase Activity | IC50 Value | Relative Potency | Source |
| This compound | Monophenolase (L-tyrosine as substrate) | 0.16 µM | 148 times more potent than kojic acid | [1] |
| Diphenolase (L-DOPA as substrate) | 0.04 µM | - | [1] | |
| Kojic Acid | Monophenolase (L-tyrosine as substrate) | ~23.68 µM (Calculated based on 148x difference) | Standard | [1] |
| Diphenolase (L-DOPA as substrate) | - | - | ||
| Mushroom Tyrosinase | 30.6 µM | - | [2] |
Note: The IC50 value for kojic acid's monophenolase activity was calculated based on the reported 148-fold higher activity of this compound for direct comparison. Absolute IC50 values for kojic acid can vary depending on the experimental conditions.
Mechanisms of Action and Signaling Pathways
While both compounds inhibit tyrosinase, their mechanisms of action and influence on cellular signaling pathways exhibit notable differences.
Kojic Acid: The primary mechanism of kojic acid is its ability to chelate the copper ions within the active site of the tyrosinase enzyme.[3] This chelation prevents the enzyme from catalyzing the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone, the precursor to melanin. Kojic acid acts as a competitive inhibitor for the monophenolase activity and a mixed inhibitor for the diphenolase activity of mushroom tyrosinase. Some studies also suggest that kojic acid may have an anti-melanogenic effect through the inhibition of NF-κB activation in keratinocytes.
This compound: this compound demonstrates a more multifaceted mechanism. In addition to its potent direct inhibition of tyrosinase activity, it modulates key signaling pathways involved in melanogenesis. Network pharmacology studies have identified that this compound targets genes such as KIT (encoding the c-KIT receptor), MAP2K1 (encoding ERK1/2), and PRKCA (encoding PKC). By acting on these targets, this compound influences the c-KIT and endothelin receptor type B (ETB-R) signaling pathways. Specifically, activated ERK1/2, a downstream effector of the c-KIT pathway, can lead to the phosphorylation and subsequent degradation of the microphthalmia-associated transcription factor (MITF), a master regulator of melanogenic gene expression.
Visualizing the Mechanisms
To better illustrate the distinct and overlapping mechanisms of this compound and kojic acid, the following diagrams depict their points of intervention in the melanogenesis process.
Caption: Mechanism of Kojic Acid as a Tyrosinase Inhibitor.
Caption: Multidirectional Anti-Melanogenic Mechanism of this compound.
Experimental Protocols
The following is a generalized protocol for a mushroom tyrosinase inhibition assay, which is a common in vitro method for screening potential inhibitors.
1. Materials and Reagents:
-
Mushroom tyrosinase (EC 1.14.18.1)
-
L-tyrosine or L-DOPA (substrate)
-
Phosphate buffer (e.g., 0.1 M, pH 6.8)
-
Test compounds (this compound, Kojic Acid) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
2. Assay Procedure:
-
Prepare stock solutions of the test compounds and kojic acid (as a positive control).
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
Test compound solution at various concentrations.
-
Mushroom tyrosinase solution.
-
-
Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a set period (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding the substrate solution (L-tyrosine or L-DOPA) to each well.
-
Measure the absorbance at a specific wavelength (e.g., 475-490 nm for dopachrome formation from L-DOPA) at regular intervals using a microplate reader.
3. Data Analysis:
-
Calculate the rate of the enzymatic reaction for each concentration of the inhibitor.
-
The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance with the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion
Both this compound and kojic acid are effective tyrosinase inhibitors, but they operate through distinct mechanisms and with significantly different potencies. This compound emerges as a substantially more potent inhibitor in in vitro assays, exhibiting a multifaceted mechanism that includes direct enzyme inhibition and modulation of key melanogenesis signaling pathways. Kojic acid, while less potent, has a well-established mechanism of action centered on copper chelation and a longer history of use in cosmetic formulations. The choice between these two compounds for research and development will depend on the desired potency, formulation considerations, and the specific mechanistic pathways being targeted. Further in vivo and clinical studies are essential to fully elucidate their comparative efficacy and safety profiles for dermatological applications.
References
A Comparative Analysis of Kuraridin and Other Sophora Flavonoids: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of Kuraridin and other prominent flavonoids isolated from the Sophora genus. This document outlines their performance in various biological assays, supported by experimental data, to inform future research and development endeavors.
Introduction
Flavonoids derived from plants of the Sophora genus, particularly Sophora flavescens, have garnered significant attention for their diverse and potent pharmacological activities. Among these, this compound, a prenylated chalcone, has emerged as a compound of particular interest. This guide presents a comparative overview of the biological activities of this compound alongside other notable Sophora flavonoids such as Kurarinone, Sophoraflavanone G, and Kushenol A. The data herein is intended to serve as a valuable resource for identifying promising candidates for further investigation in drug discovery programs.
Comparative Analysis of Biological Activities
The following tables summarize the quantitative data on the biological activities of this compound and other selected Sophora flavonoids. The data has been compiled from various studies to provide a comparative perspective.
Table 1: Anti-inflammatory and Related Enzyme Inhibitory Activities
| Compound | Target/Assay | IC50 (µM) | Cell Line/System | Reference |
| This compound | Diacylglycerol Acyltransferase (DGAT) | 9.8 | Enzyme Assay | [1] |
| Tyrosinase (monophenolase) | 0.16 | Enzyme Assay | [2] | |
| Tyrosinase (diphenolase) | 0.04 | Enzyme Assay | [2] | |
| Kurarinone | Diacylglycerol Acyltransferase (DGAT) | 10.9 | Enzyme Assay | [1] |
| Tyrosinase | 1.3 | Enzyme Assay | [1] | |
| Kurarinol | Diacylglycerol Acyltransferase (DGAT) | 8.6 | Enzyme Assay | |
| Tyrosinase (monophenolase) | >100 | Enzyme Assay | ||
| Kushenol A | Tyrosinase (monophenolase) | >100 | Enzyme Assay | |
| Norkurarinol | Tyrosinase | 2.1 | Enzyme Assay | |
| Kojic Acid (Control) | Tyrosinase | 11.3 | Enzyme Assay |
Table 2: Antiproliferative/Cytotoxic Activities
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Kurarinone | H1688 (Small Cell Lung Cancer) | 12.5 | |
| H146 (Small Cell Lung Cancer) | 30.4 | ||
| HeLa (Cervical Cancer) | 36 | ||
| A375 (Melanoma) | 62 | ||
| HL-60 (Promyelocytic Leukemia) | 18.5 | ||
| PC3 (Prostate Cancer) | 24.7 | ||
| Sophoraflavanone G | MHCC97H (Hepatocellular Carcinoma) | - (Synergistic with Sorafenib) | |
| Leachianone A | MHCC97H (Hepatocellular Carcinoma) | - (Synergistic with Sorafenib) | |
| Trifolirhizin | MHCC97H (Hepatocellular Carcinoma) | - (Synergistic with Sorafenib) |
Note: For some compounds, studies focused on synergistic effects rather than providing a direct IC50 value.
Table 3: Antiviral Activities
| Compound | Virus | EC50 (µM) | Assay | Reference |
| This compound | Human Reovirus 1 (HRV1) | 62.0 (post-treatment) | Neutral Red Assay | |
| Human Reovirus 2 (HRV2) | 28.3 (post-treatment) | Neutral Red Assay | ||
| Human Reovirus 3 (HRV3) | 14.0 (post-treatment) | Neutral Red Assay | ||
| Porcine Reovirus (PRV) | 15.3 (post-treatment) | Neutral Red Assay | ||
| Human Reovirus 1 (HRV1) | 176.9 (simultaneous) | Neutral Red Assay | ||
| Human Reovirus 2 (HRV2) | 85.3 (simultaneous) | Neutral Red Assay | ||
| Human Reovirus 3 (HRV3) | 15.3 (simultaneous) | Neutral Red Assay | ||
| Porcine Reovirus (PRV) | 18.4 (simultaneous) | Neutral Red Assay |
Key Signaling Pathways and Mechanisms of Action
Sophora flavonoids exert their biological effects through the modulation of various signaling pathways. The following diagrams illustrate some of the key pathways influenced by this compound and other related flavonoids.
Caption: Bioassay-guided isolation and screening workflow for Sophora flavonoids.
Caption: Anti-inflammatory mechanism via inhibition of MAPK and NF-κB pathways.
Caption: this compound's anti-melanogenic mechanism via c-KIT and ETB-R pathways.
Detailed Experimental Protocols
MTT Assay for Cell Viability/Cytotoxicity
This protocol is used to assess the effect of Sophora flavonoids on the metabolic activity of cancer cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells (e.g., H1688, H146, HeLa) in a 96-well plate at a density of 1 x 104 to 5 x 104 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test flavonoids (e.g., this compound, Kurarinone) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages
This assay measures the anti-inflammatory activity of flavonoids by quantifying the inhibition of nitric oxide production in RAW 264.7 macrophages.
-
Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of the flavonoids for 1-2 hours.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.
-
Griess Reaction: Collect 100 µL of the cell culture supernatant and mix it with 100 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).
-
Incubation and Measurement: Incubate the mixture at room temperature for 10 minutes and measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Tyrosinase Inhibition Assay
This assay evaluates the inhibitory effect of Sophora flavonoids on the activity of tyrosinase, a key enzyme in melanin synthesis.
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing 140 µL of phosphate buffer (0.1 M, pH 6.8), 20 µL of mushroom tyrosinase solution (100 units/mL), and 20 µL of the test flavonoid solution at various concentrations.
-
Pre-incubation: Pre-incubate the mixture at 25°C for 10 minutes.
-
Substrate Addition: Initiate the reaction by adding 20 µL of L-DOPA (10 mM) as the substrate.
-
Absorbance Reading: Immediately measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.
-
Calculation: The rate of reaction is determined from the linear portion of the absorbance versus time plot. The percentage of tyrosinase inhibition is calculated as follows: % Inhibition = [(Acontrol - Asample) / Acontrol] x 100 where Acontrol is the absorbance of the control (without inhibitor) and Asample is the absorbance in the presence of the flavonoid. The IC50 value is then determined.
Conclusion
This comparative analysis demonstrates that this compound and other Sophora flavonoids possess a wide range of potent biological activities. This compound exhibits particularly strong inhibitory effects on tyrosinase and shows significant antiviral and anti-inflammatory properties. Kurarinone is a notable candidate for anticancer research, with demonstrated cytotoxicity against various cancer cell lines. The provided data and experimental protocols offer a solid foundation for researchers to further explore the therapeutic potential of these natural compounds. The detailed signaling pathway diagrams provide insights into their mechanisms of action, guiding future mechanistic studies and the development of novel therapeutic agents.
References
Kuraridin's Potency in Skin Whitening: A Comparative Analysis Against Leading Natural Agents
For Immediate Release
BUSAN, South Korea – Emerging research highlights the exceptional potency of kuraridin, a prenylated flavonoid derived from the roots of Sophora flavescens, as a natural skin whitening agent. Comparative studies demonstrate its superior efficacy in inhibiting tyrosinase, the key enzyme in melanin production, when benchmarked against other well-established natural compounds like kojic acid, arbutin, and licorice extract. This guide provides a comprehensive comparison of their performance, supported by experimental data, for researchers, scientists, and drug development professionals in the dermatology and cosmetic science fields.
This compound has shown remarkable tyrosinase inhibitory activity, with reported IC50 values in the nanomolar to low micromolar range, significantly outperforming many commonly used natural agents.[1][2] Its mechanism of action involves direct inhibition of tyrosinase, thereby impeding the synthesis of melanin and offering a promising alternative for treating hyperpigmentation disorders and for use in skin-lightening cosmetic formulations.[2][3]
Comparative Efficacy: Tyrosinase Inhibition
The primary mechanism for most natural skin whitening agents is the inhibition of tyrosinase, which catalyzes the rate-limiting steps of melanogenesis.[4] The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency. The table below summarizes the reported IC50 values for this compound and other prominent natural agents against mushroom tyrosinase, which is a commonly used model in preliminary screenings.
| Compound | Source | Tyrosinase IC50 (µM) | Reference(s) |
| This compound | Sophora flavescens | 0.16 - 0.6 | |
| Kojic Acid | Fungal Metabolite | 16.22 - 22.25 | |
| Arbutin (β-arbutin) | Arctostaphylos uva-ursi (Bearberry) | ~5700 (human tyrosinase) | |
| Glabrene | Glycyrrhiza glabra (Licorice) | 3.5 | |
| Isoliquiritigenin | Glycyrrhiza glabra (Licorice) | 8.1 |
Note: IC50 values can vary depending on the specific experimental conditions, including the source of the tyrosinase enzyme and substrate concentrations.
Cellular and In Vivo Efficacy
Beyond enzymatic assays, the efficacy of these compounds has been evaluated in cell cultures and, in some cases, in vivo models. This compound has been shown to significantly reduce melanin synthesis in B16 melanoma cells and in 3D human skin models, with minimal cytotoxicity. In cultured B16 melanoma cells, compounds from Sophora flavescens, including kurarinol and kuraridinol, have demonstrated a marked inhibition of melanin synthesis (over 50%) at a concentration of 50 µM.
Signaling Pathways in Melanogenesis
The process of melanogenesis is regulated by a complex signaling cascade. The diagram below illustrates the general pathway and highlights the primary point of intervention for tyrosinase inhibitors like this compound.
Caption: Simplified melanogenesis signaling pathway.
Experimental Protocols
Mushroom Tyrosinase Inhibition Assay
A standardized method for assessing the tyrosinase inhibitory activity of a compound involves the following steps:
-
Preparation of Reagents:
-
Mushroom tyrosinase solution (e.g., 105 units in 0.05M sodium phosphate buffer, pH 6.8).
-
Substrate solution: L-tyrosine (0.55 mM) or L-DOPA.
-
Test compounds dissolved in a suitable solvent (e.g., DMSO) at various concentrations.
-
Positive control: Kojic acid solution.
-
-
Assay Procedure:
-
In a 96-well plate or cuvettes, a reaction mixture is prepared containing the test compound, mushroom tyrosinase, and L-tyrosine in a sodium phosphate buffer (pH 6.8).
-
The reaction is initiated by the addition of the enzyme.
-
The mixture is incubated at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 10 minutes).
-
The formation of dopachrome is monitored by measuring the absorbance at a specific wavelength (typically 475-492 nm) using a spectrophotometer.
-
A control reaction is run without the test compound.
-
-
Data Analysis:
-
The percentage of tyrosinase inhibition is calculated using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the reaction with the test compound.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
Melanin Content Assay in B16F10 Cells
This assay quantifies the effect of a test compound on melanin production in a cellular context.
-
Cell Culture and Treatment:
-
B16F10 melanoma cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded in culture plates and allowed to adhere.
-
The cells are then treated with a melanogenesis stimulant, such as alpha-melanocyte-stimulating hormone (α-MSH), in the presence or absence of various concentrations of the test compound. A positive control like kojic acid is also used.
-
-
Melanin Extraction:
-
After a designated incubation period (e.g., 72 hours), the cells are washed with PBS and lysed (e.g., with 1N NaOH).
-
The cell lysates are heated (e.g., at 60°C) to solubilize the melanin.
-
-
Quantification:
-
The melanin content is determined by measuring the absorbance of the lysate at 405 nm using a spectrophotometer.
-
A standard curve using synthetic melanin is often used for quantification.
-
The total protein content of the cell lysate is also measured (e.g., using a BCA protein assay) to normalize the melanin content.
-
-
Data Analysis:
-
The melanin content is expressed as a percentage of the control (α-MSH-stimulated cells without the test compound).
-
Experimental Workflow
The following diagram outlines a typical workflow for the discovery and evaluation of novel skin whitening agents.
Caption: Workflow for evaluating skin whitening agents.
Conclusion
The available data strongly suggest that this compound is a highly potent natural tyrosinase inhibitor, surpassing the in vitro efficacy of many widely recognized agents. Its demonstrated activity in cellular models further supports its potential for development in dermatological and cosmetic applications. Further in vivo studies and clinical trials are warranted to fully elucidate its efficacy and safety profile in humans for the treatment of hyperpigmentation and for general skin lightening purposes.
References
- 1. bpb.pharm.or.jp [bpb.pharm.or.jp]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of this compound as a Potential Natural Anti-Melanogenic Agent: Focusing on Specific Target Genes and Multidirectional Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Kuraridin: A Natural Flavonoid's Anti-Inflammatory Potential Stands Up to Scrutiny Against NSAIDs
For Immediate Release
[City, State] – [Date] – In the ongoing quest for novel anti-inflammatory agents with improved safety profiles, the natural flavonoid Kuraridin, isolated from the roots of Sophora flavescens, is demonstrating significant promise. Emerging research highlights its potent anti-inflammatory activities, positioning it as a compelling candidate for comparison with established non-steroidal anti-inflammatory drugs (NSAIDs). This guide provides a comprehensive analysis of this compound's anti-inflammatory properties, juxtaposed with those of widely used NSAIDs, supported by available experimental data and detailed methodologies.
Unveiling the Anti-Inflammatory Mechanism of this compound
This compound exerts its anti-inflammatory effects through a multi-targeted approach, primarily by modulating key signaling pathways involved in the inflammatory cascade. Studies have shown that this compound effectively down-regulates the expression of cyclooxygenase-2 (COX-2), an enzyme pivotal in the synthesis of pro-inflammatory prostaglandins. Furthermore, it has been observed to inhibit the production of inducible nitric oxide synthase (iNOS), leading to a decrease in nitric oxide (NO), a key inflammatory mediator.
A crucial aspect of this compound's mechanism of action is its ability to attenuate the activation of Nuclear Factor-kappa B (NF-κB). NF-κB is a transcription factor that orchestrates the expression of a wide array of pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1-beta (IL-1β). By inhibiting the NF-κB pathway, this compound effectively dampens the inflammatory response at a fundamental level.
Quantitative Comparison of Anti-Inflammatory Activity
Direct comparative studies providing head-to-head IC50 values for this compound and various NSAIDs in the same experimental setups are still emerging. However, existing data for flavonoids from Sophora flavescens and for a range of NSAIDs allow for an initial assessment of their relative potencies.
| Compound | Target | Assay System | IC50 / Effective Concentration |
| Flavonoids (from S. flavescens) | Nitric Oxide (NO) Production | LPS-stimulated RAW264.7 macrophages | 4.6 ± 1.1 to 14.4 ± 0.4 μM[1] |
| This compound | COX-2 Induction | RAW 264.7 cells | Down-regulation observed at 10-25 µM |
| Aspirin | NF-κB Activation | TNF-induced cellular assay | 5.67 mM |
| Ibuprofen | NF-κB Activation | TNF-induced cellular assay | 3.49 mM |
| Diclofenac | NF-κB Activation | TNF-induced cellular assay | 0.38 mM |
| Celecoxib | NF-κB Activation | TNF-induced cellular assay | 0.024 mM |
Note: The data presented is compiled from different studies and may not be directly comparable due to variations in experimental conditions. The IC50 values for NSAIDs on NF-κB activation are presented in millimolar (mM) concentrations.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms and methodologies discussed, the following diagrams illustrate the key signaling pathways and a general experimental workflow for assessing anti-inflammatory activity.
Caption: Inhibition of the NF-κB signaling pathway by this compound and NSAIDs.
Caption: General experimental workflow for assessing COX-2 inhibition.
Detailed Experimental Protocols
Cell Culture and Treatment for Anti-Inflammatory Assays
-
Cell Line: RAW 264.7 murine macrophage cell line is commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are seeded in appropriate culture plates and allowed to adhere overnight. Prior to stimulation, the medium is replaced with fresh serum-free DMEM. Cells are pre-treated with various concentrations of this compound or NSAIDs for 1-2 hours before being stimulated with an inflammatory agent, typically lipopolysaccharide (LPS; 1 µg/mL), for a specified duration (e.g., 24 hours).
Measurement of Nitric Oxide (NO) Production
-
Principle: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
Procedure:
-
After cell treatment and incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
The mixture is incubated at room temperature for 10 minutes.
-
The absorbance is measured at 540 nm using a microplate reader.
-
The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
-
Cyclooxygenase-2 (COX-2) Expression Analysis (Western Blot)
-
Principle: This method quantifies the amount of COX-2 protein expressed by the cells after treatment.
-
Procedure:
-
Following treatment, cells are lysed using a suitable lysis buffer containing protease inhibitors.
-
The total protein concentration in the lysates is determined using a protein assay kit (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with a blocking solution (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for COX-2, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The band intensities are quantified using densitometry software, and the expression of COX-2 is normalized to a housekeeping protein (e.g., β-actin or GAPDH).
-
NF-κB Activation Assay (Luciferase Reporter Assay)
-
Principle: This assay measures the transcriptional activity of NF-κB using a reporter gene (luciferase) under the control of an NF-κB response element.
-
Procedure:
-
Cells are transiently transfected with a plasmid containing the NF-κB-luciferase reporter construct.
-
After transfection, cells are treated with this compound or NSAIDs followed by stimulation with an NF-κB activator (e.g., TNF-α).
-
Following incubation, cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer.
-
The luciferase activity is normalized to the total protein concentration or to the activity of a co-transfected control reporter (e.g., Renilla luciferase).
-
The inhibition of NF-κB activation is calculated as the percentage decrease in luciferase activity compared to the stimulated control.
-
Conclusion
This compound, a natural flavonoid, demonstrates significant anti-inflammatory properties by targeting key inflammatory pathways, including COX-2 and NF-κB. While direct comparative quantitative data with NSAIDs is still being established, the available evidence suggests that this compound is a potent anti-inflammatory agent. Its multi-targeted mechanism of action presents a promising avenue for the development of new therapeutic strategies for inflammatory diseases, potentially with a more favorable safety profile than traditional NSAIDs. Further head-to-head studies are warranted to fully elucidate its comparative efficacy and therapeutic potential.
References
Kuraridin's Antiviral Efficacy: A Comparative Analysis Against Viral Strains
For Immediate Release
[City, State] – [Date] – New research findings on the antiviral properties of Kuraridin, a flavonoid isolated from the roots of Sophora flavescens, demonstrate its potential as a therapeutic agent against a variety of viral pathogens. This guide provides a comprehensive comparison of this compound's antiviral activity, supported by experimental data, to offer researchers, scientists, and drug development professionals a clear understanding of its efficacy and mechanism of action.
Quantitative Analysis of Antiviral Activity
The antiviral efficacy of this compound has been most extensively studied against several strains of reovirus. The following table summarizes the 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) of this compound, along with its selectivity index (SI), which indicates the therapeutic window of the compound. For comparison, data on Ribavirin, a broad-spectrum antiviral drug, is also included.
| Virus Strain | Compound | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) | Assay Type |
| Human Reovirus Type 1 (HRV1) | This compound | 176.9[1] | 302.2[1] | 1.7 | Simultaneous Treatment |
| This compound | 62.0[1] | 302.2[1] | 4.9 | Post-Treatment | |
| Human Reovirus Type 2 (HRV2) | This compound | 15.3[1] | 302.2 | 19.8 | Simultaneous Treatment |
| This compound | 25.3 | 302.2 | 12.0 | Post-Treatment | |
| Human Reovirus Type 3 (HRV3) | This compound | 21.3 | 302.2 | 14.2 | Simultaneous Treatment |
| This compound | 16.5 | 302.2 | 18.3 | Post-Treatment | |
| Porcine Reovirus (PRV) | This compound | 25.2 | 302.2 | 12.0 | Simultaneous Treatment |
| This compound | 14.0 | 302.2 | 21.6 | Post-Treatment | |
| Reovirus (general) | Ribavirin | 12.5 | Not Specified | Not Specified | Not Specified |
Note: The EC₅₀ values for this compound against reoviruses were determined in TF-104 cells. The CC₅₀ for this compound was also determined in TF-104 cells. A higher SI value indicates a more favorable safety profile.
Experimental Protocols
The antiviral activity of this compound against reoviruses was evaluated using the following experimental designs:
1. Cell Viability Assay (MTT Assay):
-
Objective: To determine the cytotoxicity of this compound on the host cells (TF-104).
-
Method:
-
TF-104 cells were seeded in 96-well plates.
-
After 24 hours, the cells were treated with various concentrations of this compound.
-
The plates were incubated for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT solution was added to each well, and the plates were incubated for another 4 hours.
-
The formazan crystals were dissolved in DMSO.
-
The absorbance was measured at 570 nm using a microplate reader.
-
The CC₅₀ value was calculated as the concentration of this compound that caused a 50% reduction in cell viability.
-
2. Antiviral Activity Assays:
-
a) Simultaneous Treatment Assay:
-
Reovirus suspensions were incubated with various concentrations of this compound for 1 hour at 4°C.
-
The virus-compound mixture was then added to a monolayer of TF-104 cells.
-
After 1 hour of adsorption, the inoculum was removed, and the cells were washed and overlaid with fresh medium containing the corresponding concentration of this compound.
-
The cytopathic effect (CPE) was observed, and the EC₅₀ was determined.
-
-
b) Post-Treatment Assay:
-
TF-104 cells were infected with reovirus for 1 hour.
-
The virus inoculum was removed, and the cells were washed.
-
Medium containing various concentrations of this compound was added to the infected cells.
-
The CPE was observed, and the EC₅₀ was determined.
-
-
c) Pre-Treatment Assay:
-
TF-104 cells were pre-treated with various concentrations of this compound for 2 hours.
-
The compound-containing medium was removed, and the cells were washed before being infected with reovirus.
-
The CPE was observed to evaluate any prophylactic effect. Results showed no significant antiviral activity in this assay for this compound against reoviruses.
-
3. Hemagglutination Inhibition Assay:
-
Objective: To assess the ability of this compound to interfere with the binding of reovirus to red blood cells.
-
Method:
-
Serial dilutions of this compound were incubated with 4 hemagglutinating units of reovirus.
-
A suspension of human red blood cells was then added to the mixture.
-
The plates were incubated, and the inhibition of hemagglutination was observed.
-
4. Quantitative Real-Time PCR (qRT-PCR):
-
Objective: To quantify the effect of this compound on viral RNA synthesis.
-
Method:
-
TF-104 cells were infected with reovirus and treated with this compound.
-
Total RNA was extracted from the cells at different time points post-infection.
-
The amount of viral RNA was quantified using qRT-PCR with specific primers for the reovirus genome.
-
Visualizing Experimental and Biological Pathways
To better illustrate the methodologies and potential mechanisms of action, the following diagrams have been generated.
Caption: Experimental workflow for evaluating the antiviral activity of this compound.
This compound's mechanism of action against reoviruses involves multiple stages of the viral life cycle. It has been shown to inhibit viral adsorption to host cells, suppress viral replication, and reduce viral RNA and protein synthesis. The hemagglutination inhibition assay further supports its role in blocking the initial attachment of the virus.
While the precise signaling pathways modulated by this compound during viral infection are still under investigation, studies on related compounds from Sophora flavescens, such as sophoridine, suggest an immunomodulatory role. Sophoridine has been shown to regulate the expression of key cytokines like IL-10, IFN-gamma, and TNF-alpha in a viral myocarditis model. This suggests that this compound may also exert its antiviral effects by modulating the host's immune response.
Caption: Putative signaling pathway modulated by this compound during viral infection.
Conclusion
This compound demonstrates significant antiviral activity against various strains of reovirus, primarily by inhibiting viral entry and replication. Its favorable selectivity index against certain strains suggests its potential as a selective antiviral agent. While its efficacy against a broader range of viruses requires further investigation, the current data provides a strong foundation for future research and development of this compound as a novel antiviral therapeutic. The potential immunomodulatory effects of this compound also warrant deeper exploration to fully elucidate its mechanism of action.
References
A Head-to-Head Comparison of the Antibacterial Activities of Kuraridin and Sophoraflavanone G
In the pressing search for novel antimicrobial agents to combat the rise of antibiotic-resistant bacteria, natural flavonoids have emerged as a promising area of research. Among these, Kuraridin and Sophoraflavanone G, both isolated from the medicinal plant Sophora flavescens, have demonstrated significant antibacterial properties. This guide provides a detailed, data-driven comparison of their antibacterial efficacy, mechanisms of action, and experimental protocols for researchers, scientists, and drug development professionals.
Quantitative Antibacterial Activity
The antibacterial potency of this compound and Sophoraflavanone G has been evaluated against a range of bacterial species, with a particular focus on clinically relevant pathogens such as Methicillin-Resistant Staphylococcus aureus (MRSA) and oral bacteria. The following tables summarize the Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs) reported in various studies.
Table 1: Minimum Inhibitory Concentration (MIC) Data
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| This compound | Methicillin-Resistant Staphylococcus aureus (MRSA) | 4 - 8 | [1][2] |
| S. aureus KCTC 1621 | 20 | [3] | |
| E. coli KCTC 1924 | 20 | [3] | |
| Salmonella typhimurium KCTC 1926 | 20 | [3] | |
| Staphylococcus epidermis ATCC 12228 | 20 | ||
| Sophoraflavanone G | Methicillin-Resistant Staphylococcus aureus (MRSA) | 0.5 - 8 | |
| MRSA (27 strains) | 3.13 - 6.25 | ||
| Enterococcus faecium | 6.25 | ||
| Mutans streptococci (16 strains) | 0.5 - 4 (MBC) |
Table 2: Synergistic Activity with Antibiotics
Both compounds have been shown to act synergistically with conventional antibiotics, potentially restoring their efficacy against resistant strains.
| Compound Combination | Bacterial Strain | Observation | Reference |
| Sophoraflavanone G + Ampicillin/Oxacillin | MRSA | Synergistic effect, with a fractional inhibitory concentration (FIC) index of 0.188 to 0.375. | |
| Sophoraflavanone G + Vancomycin/Fosfomycin | MRSA | Synergism observed with FIC indices of 0.16 and 0.48, respectively. | |
| Sophoraflavanone G + Gentamicin | S. aureus | A four-fold decrease in the MIC of gentamicin. | |
| This compound + Epicatechin Gallate + Vancomycin | MRSA | Strong bactericidal growth inhibition. |
Mechanism of Action
Both this compound and Sophoraflavanone G appear to exert their antibacterial effects primarily by targeting and disrupting the bacterial cell membrane.
Sophoraflavanone G has been shown to reduce the fluidity of bacterial cellular membranes. This disruption of membrane integrity is a key mechanism of its antibacterial action. Studies have indicated that it can also interfere with the synthesis of the cell wall and energy metabolism in bacteria.
This compound , similarly, is understood to target the bacterial membrane, leading to the destruction of its integrity and biosynthesis. It also has the ability to inhibit biofilm formation, a critical factor in chronic and persistent bacterial infections. Furthermore, it can interfere with bacterial energy metabolism.
Visualizing the Experimental Workflow and Mechanism
To better understand the processes involved in evaluating and the mechanisms of these compounds, the following diagrams are provided.
Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).
Caption: The primary mechanisms of antibacterial action for this compound and Sophoraflavanone G.
Detailed Experimental Protocols
The following are standardized protocols for key experiments used to assess antibacterial activity.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Inoculum Preparation:
-
Bacterial strains are cultured on an appropriate agar medium (e.g., Mueller-Hinton Agar) for 18-24 hours at 37°C.
-
Well-isolated colonies are selected and suspended in a sterile saline solution.
-
The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 × 10⁸ CFU/mL.
-
The standardized inoculum is then diluted to a final concentration of about 5 × 10⁵ CFU/mL in the test wells.
-
-
Assay Procedure:
-
The test compounds (this compound or Sophoraflavanone G) are serially diluted in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Each well is inoculated with the prepared bacterial suspension.
-
Positive (bacteria and broth, no compound) and negative (broth only) controls are included.
-
The plates are incubated at 37°C for 18-24 hours.
-
-
Data Interpretation:
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
-
Time-Kill Assay
This assay is performed to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
-
Procedure:
-
Prepare bacterial cultures in the logarithmic growth phase, adjusted to a starting concentration of approximately 1 × 10⁶ CFU/mL in a flask containing broth.
-
Add the test compound at a predetermined concentration (e.g., 1x, 2x, or 4x the MIC).
-
A growth control (no compound) is run in parallel.
-
Incubate the flasks at 37°C with agitation.
-
At specified time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours), an aliquot is withdrawn from each flask.
-
The withdrawn samples are serially diluted, plated on agar, and incubated for 24 hours.
-
-
Data Analysis:
-
The number of viable colonies (CFU/mL) is counted for each time point.
-
A time-kill curve is generated by plotting log₁₀ CFU/mL against time. A ≥3-log₁₀ decrease in CFU/mL is typically considered bactericidal.
-
Conclusion
Both this compound and Sophoraflavanone G demonstrate potent antibacterial activity, particularly against problematic pathogens like MRSA. Sophoraflavanone G often exhibits a lower MIC range against MRSA in the cited studies. Their primary mechanism of disrupting the bacterial cell membrane makes them attractive candidates for further investigation, especially in synergistic combinations with existing antibiotics. The provided data and protocols offer a solid foundation for researchers to build upon in the development of new antibacterial therapies.
References
Kuraridin's Efficacy in Hyperpigmentation: A Comparative Analysis in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Kuraridin's Performance with Alternative Depigmenting Agents Supported by Experimental Data.
This compound, a prenylated flavonoid derived from the root of Sophora flavescens, has emerged as a promising candidate for the management of hyperpigmentation. This guide provides a comparative analysis of this compound's efficacy against established depigmenting agents—Hydroquinone, Arbutin, and Kojic Acid—based on available data from in vivo and advanced in vitro models. While direct comparative in vivo studies in animal models for this compound are not yet available, this guide synthesizes data from a 3D human skin model for this compound and contrasts it with findings for alternative agents in traditional animal models.
Comparative Efficacy of Depigmenting Agents
The following table summarizes the performance of this compound and its comparators in preclinical models of hyperpigmentation. It is important to note that direct comparisons are challenging due to variations in experimental models, protocols, and endpoints.
| Agent | Model | Induction of Hyperpigmentation | Treatment Protocol | Key Findings |
| This compound | 3D Human Skin Model (containing human primary keratinocytes and melanocytes) | Not applicable (constitutively pigmented) | 0.1, 1, and 5 µM this compound for 7 days | Dose-dependent reduction in melanin content.[1] |
| Hydroquinone | C57BL/6 Mice | None (baseline pigmentation) | 10% topical application for 16 days | Significant reduction in epidermal melanin area.[2] |
| Brownish Guinea Pigs | UVB irradiation (500 mJ/cm²) | 3% cream for 8 weeks | Marked reduction in pigmentation in the superficial layer of the skin.[3] | |
| Arbutin | 3D Human Skin Model | Not applicable (constitutively pigmented) | 250 µg per tissue | Reduced melanin content to 40% of the control.[4][5] |
| Brownish Guinea Pig Skin (in vitro culture) | α-Melanocyte-Stimulating Hormone (α-MSH) | Not specified | Abrogated the hyperpigmenting effects of α-MSH. | |
| Kojic Acid | Black Guinea Pigs | None (baseline pigmentation) | 4% topical application | Depigmented black guinea pig skin (1% was ineffective). |
| Human Subjects | Post-acne hyperpigmentation | 3% topical preparation | Reduction in skin discoloration. |
Detailed Experimental Protocols
To facilitate the replication and comparison of these findings, detailed methodologies for the key experiments are provided below.
UVB-Induced Hyperpigmentation Model in Guinea Pigs
This model is a standard for evaluating the efficacy of topical anti-hyperpigmentation agents.
-
Animal Model: Male guinea pigs (300–450 g) are commonly used.
-
Acclimatization: Animals are housed in a temperature-controlled environment with a 12-hour light-dark cycle and provided with food and water ad libitum for a period of acclimatization before the experiment.
-
Induction of Hyperpigmentation:
-
The dorsal skin of the guinea pigs is shaved.
-
Specific areas (e.g., 2.5 cm x 2.5 cm) on the back are exposed to UVB radiation.
-
A common total UVB dose is 500 mJ/cm² per exposure, though this can vary. Irradiation is typically repeated several times a week for a few weeks to establish stable hyperpigmentation.
-
-
Treatment:
-
The test compound (e.g., 3% hydroquinone cream) is applied topically to the hyperpigmented areas.
-
Application is usually performed daily or twice daily for a specified period, often several weeks (e.g., 8 weeks).
-
A vehicle control group and a positive control group (e.g., a known depigmenting agent) are included.
-
-
Evaluation:
-
Visual Assessment: Changes in skin color are monitored and can be quantified using a chromameter.
-
Histological Analysis: Skin biopsies are taken at the end of the experiment. Fontana-Masson staining is used to visualize and quantify melanin content in the epidermis.
-
Biochemical Assays: Melanin content and tyrosinase activity in the skin tissue can be measured using ELISA or other biochemical assays.
-
Visualizing Experimental and Molecular Pathways
To further elucidate the experimental process and the mechanism of action of this compound, the following diagrams are provided.
Concluding Remarks
This compound demonstrates significant anti-melanogenic properties in a 3D human skin model, suggesting its potential as a novel treatment for hyperpigmentation. Its mechanism of action appears to involve the modulation of key signaling pathways, including the c-KIT and ETB-R pathways, which are crucial for melanogenesis. While direct in vivo comparisons with established agents like hydroquinone, arbutin, and kojic acid are warranted to fully elucidate its relative efficacy and safety profile, the existing data positions this compound as a compelling candidate for further investigation in the field of dermatology and cosmetic science. Researchers are encouraged to consider the standardized animal models and protocols outlined in this guide for future in vivo validation studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Atraric Acid Ameliorates Hyperpigmentation through the Downregulation of the PKA/CREB/MITF Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arbutin as a Skin Depigmenting Agent with Antimelanogenic and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitory effects of alpha-arbutin on melanin synthesis in cultured human melanoma cells and a three-dimensional human skin model - PubMed [pubmed.ncbi.nlm.nih.gov]
Kuraridin: A Natural Compound with a Promising Safety Profile Compared to Synthetic Alternatives
For researchers and drug development professionals, the quest for effective yet safe therapeutic compounds is a continuous endeavor. Kuraridin, a prenylated flavonoid isolated from the medicinal plant Sophora flavescens, has garnered significant interest for its diverse biological activities, including anti-inflammatory, anticancer, and skin-whitening properties. This guide provides a comparative assessment of the safety and toxicity profile of this compound against commonly used synthetic compounds in similar applications, supported by available experimental data.
Executive Summary
Emerging evidence suggests that this compound possesses a more favorable safety and toxicity profile compared to many synthetic drugs used for similar therapeutic purposes. In vitro studies have consistently demonstrated this compound's low cytotoxicity to normal cells at concentrations where it exhibits significant biological effects. While direct, quantitative in vivo toxicity data such as the median lethal dose (LD50) for pure this compound is not yet widely available, studies on flavonoid-rich extracts from its source plant indicate a very low toxicity profile. In contrast, many synthetic counterparts, including anti-inflammatory drugs, anticancer agents, and skin-whitening compounds, are associated with a range of well-documented toxicities.
In Vitro Cytotoxicity: this compound vs. Synthetic Compounds
In vitro cytotoxicity assays are fundamental in the early assessment of a compound's safety. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a substance that inhibits a biological process (like cell growth) by 50%. A higher IC50 value against normal cells is indicative of lower cytotoxicity.
Studies have shown that this compound exhibits minimal cytotoxicity in various cell lines at its effective concentrations. For instance, in B16F10 melanoma cells, a concentration range of 0.1–5 μM of this compound showed no cytotoxicity while significantly inhibiting tyrosinase activity.[1][2] Another study reported that this compound had an IC50 value of 37.8 µg/mL in the HepG2 human liver cancer cell line, which is considered to be low cytotoxicity.[3] Furthermore, this compound showed no toxicity on human peripheral blood mononuclear cells (PBMCs) at concentrations up to 64 μg/ml.[4]
In contrast, many synthetic compounds display significant cytotoxicity, which can be a limiting factor in their therapeutic use.
Table 1: Comparative In Vitro Cytotoxicity Data
| Compound Category | Compound | Cell Line | IC50 Value | Reference |
| Natural (Anti-melanogenic) | This compound | B16F10 | > 5 µM (no cytotoxicity observed) | [1] |
| This compound | HepG2 | 37.8 µg/mL | ||
| This compound | PBMC | > 64 µg/mL (no toxicity observed) | ||
| Synthetic (Tyrosinase Inhibitor) | Hydroquinone | 3T3 Fibroblasts | 7.0 µM | |
| Arbutin | Hepatocytes | 618.2 µM | ||
| Synthetic (Anticancer) | Cisplatin | A549 | 7.49 µM (48h) | |
| Cisplatin | HepG2 | 10.93 µM (72h) | ||
| Vincristine | - | - | Neurotoxicity is dose-limiting | |
| Synthetic (Anti-inflammatory) | Ibuprofen | - | COX-1: 13 µM, COX-2: 370 µM |
In Vivo Toxicity: this compound vs. Synthetic Compounds
In vivo toxicity studies in animal models provide crucial information about a compound's systemic effects. The LD50, the dose that is lethal to 50% of the test population, is a standard measure of acute toxicity. The No-Observed-Adverse-Effect-Level (NOAEL) is the highest dose at which no adverse effects are observed in a sub-chronic or chronic study.
Synthetic compounds, on the other hand, have well-defined toxicity profiles, with some having narrow therapeutic windows.
Table 2: Comparative In Vivo Toxicity Data
| Compound Category | Compound | Animal Model | LD50 (Oral) | Common Adverse Effects | Reference |
| Natural (as extract) | SFEA (this compound source) | Rat | > 1200 mg/kg (NOAEL) | None observed | |
| Synthetic (Tyrosinase Inhibitor) | Kojic Acid | Rat | 1800 - >2000 mg/kg | Skin sensitization, potential endocrine disruption | |
| Hydroquinone | Rat | 320 - 743 mg/kg | CNS effects, tremors, convulsions | ||
| Synthetic (Anti-inflammatory) | Ibuprofen | Rat | 636 mg/kg | Gastrointestinal bleeding, renal toxicity | |
| Naproxen | - | - | Gastrointestinal ulceration, cardiovascular risks | ||
| Synthetic (Anticancer) | Cisplatin | Mouse | 8.6 mg/kg | Nephrotoxicity, neurotoxicity, ototoxicity | |
| Vincristine | Rat | - | Dose-limiting neurotoxicity, myelosuppression |
Signaling Pathways and Mechanisms of Toxicity
The safety of a compound is intrinsically linked to its mechanism of action and its effects on cellular signaling pathways. This compound's therapeutic effects, such as its anti-melanogenic activity, are attributed to the targeted inhibition of enzymes like tyrosinase and the modulation of specific signaling pathways like c-KIT and MAP2K1. Its low toxicity suggests that it does not significantly interfere with essential cellular processes in normal cells.
In contrast, the toxicity of many synthetic compounds arises from their less specific mechanisms of action. For example, traditional non-steroidal anti-inflammatory drugs (NSAIDs) inhibit both COX-1 and COX-2 enzymes. While COX-2 inhibition mediates the anti-inflammatory effects, COX-1 inhibition can lead to gastrointestinal side effects. Many cytotoxic anticancer drugs target fundamental processes like DNA replication or microtubule formation, which affects both cancerous and healthy rapidly dividing cells, leading to side effects such as myelosuppression and hair loss.
Below are diagrams illustrating a simplified experimental workflow for assessing cytotoxicity and a signaling pathway targeted by this compound.
Caption: A typical workflow for determining the in vitro cytotoxicity (IC50) of a compound using the MTT assay.
Caption: Simplified signaling pathway showing this compound's inhibitory effects on melanogenesis.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of toxicological data. Below are outlines for key toxicity assays.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Principle: The yellow MTT is reduced to purple formazan in the mitochondria of living cells. The amount of formazan produced is directly proportional to the number of viable cells.
General Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a positive control (e.g., a known cytotoxic drug) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the medium and add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: After incubation, add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value is determined by plotting cell viability against compound concentration.
Acute Oral Toxicity Study (Up-and-Down Procedure - OECD Guideline 425)
This method is used to estimate the LD50 and provides information on the hazardous properties of a substance.
Principle: A sequential dosing of animals, one at a time, is used. The dose for each subsequent animal is adjusted up or down depending on the outcome of the previous animal.
General Protocol:
-
Animal Selection: Use a single sex of a standard rodent strain (e.g., female rats).
-
Sighting Study: A preliminary study is conducted to determine the appropriate starting dose for the main study. Doses are typically spaced by a factor of 3.2.
-
Main Study:
-
Dose one animal with the starting dose.
-
If the animal survives, the next animal is dosed at a higher level.
-
If the animal dies, the next animal is dosed at a lower level.
-
A minimum of 48 hours is allowed between dosing each animal.
-
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Data Analysis: The LD50 is calculated using the maximum likelihood method based on the outcomes (survival or death) at different dose levels.
Conclusion
Based on the currently available data, this compound presents a compelling safety profile, particularly when compared to synthetic compounds used for similar applications. Its low in vitro cytotoxicity and the high NOAEL of its source extract in vivo suggest a wide therapeutic window. In contrast, synthetic alternatives in the realms of skin lightening, anti-inflammatory, and anticancer therapies are often associated with significant toxicities that can limit their use.
For drug development professionals, this compound represents a promising natural lead compound that warrants further investigation. Future research should focus on establishing a definitive in vivo LD50 for pure this compound and conducting comprehensive long-term toxicity studies to fully elucidate its safety profile for potential clinical applications. The favorable safety data gathered so far, however, strongly supports its continued development as a safer alternative to existing synthetic drugs.
References
Safety Operating Guide
Personal protective equipment for handling Kuraridin
Disclaimer: No specific Safety Data Sheet (SDS) for Kuraridin is currently available. The following guidance is based on the safety information for a structurally related prenylated flavonoid, Xanthohumol, and established best practices for handling chemical compounds in a laboratory setting. Researchers should handle this compound with caution and adhere to all standard laboratory safety protocols.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It offers procedural, step-by-step guidance to ensure safe operational use and disposal.
Hazard Identification and Personal Protective Equipment (PPE)
Due to the lack of specific toxicity data for this compound, a conservative approach to handling is recommended. Based on information for the structurally similar compound Xanthohumol, this compound should be treated as potentially harmful if swallowed and a possible skin sensitizer. It may also be toxic to aquatic life.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Activity | Required PPE | Notes |
| Weighing and Preparing Solutions | - Chemical safety goggles- Nitrile gloves- Lab coat- N95 or P100 respirator | Perform in a chemical fume hood to avoid inhalation of powder. |
| Handling Solutions | - Chemical safety goggles- Nitrile gloves- Lab coat | Ensure adequate ventilation. |
| Cleaning and Decontamination | - Chemical safety goggles- Nitrile gloves- Lab coat | Use appropriate cleaning agents and dispose of waste properly. |
| Waste Disposal | - Chemical safety goggles- Nitrile gloves- Lab coat | Follow institutional and local regulations for chemical waste. |
Operational Plan: Safe Handling Procedures
Adherence to a strict operational workflow is critical to minimize exposure and ensure a safe laboratory environment.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound, from preparation to disposal.
Disposal Plan
All materials contaminated with this compound should be treated as chemical waste and disposed of in accordance with local, state, and federal regulations.
Table 2: this compound Waste Disposal Plan
| Waste Type | Disposal Procedure |
| Solid Waste | - Collect in a designated, labeled, and sealed container.- Includes contaminated gloves, weigh boats, and paper towels. |
| Liquid Waste | - Collect in a designated, labeled, and sealed waste container.- Do not pour down the drain. |
| Sharps | - Dispose of in a designated sharps container. |
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
Emergency Response Protocol for this compound Exposure and Spills
Caption: Emergency procedures for this compound exposure and spills.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
